ganoderol A
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25,31H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22-,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFPQDGDUOGOJF-SPFFTVLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201047946 | |
| Record name | Ganoderol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201047946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104700-97-2 | |
| Record name | Ganoderol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201047946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ganoderol A: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, a mushroom highly regarded in traditional medicine, is a rich source of bioactive triterpenoids. Among these, ganoderol A, a lanostane-type triterpenoid, has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound, with a focus on detailed experimental protocols and the underlying signaling pathways.
Discovery and Structural Elucidation
This compound was first isolated from the fruiting bodies of Ganoderma lucidum. Its structure was elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3] this compound is characterized by a tetracyclic lanostane skeleton.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₂ |
| Molecular Weight | 438.7 g/mol |
| IUPAC Name | (3β,24E)-Lanosta-7,9(11),24-trien-3,26-diol |
| PubChem CID | 10139 |
Isolation and Purification of this compound
The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesized representation based on established methods for triterpenoid isolation from Ganoderma species.
Experimental Protocol: Isolation and Purification
1. Preparation of Ganoderma lucidum Material:
-
Dried fruiting bodies of Ganoderma lucidum are pulverized into a fine powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
The powdered mushroom is extracted with a suitable organic solvent. Ethanol is commonly used due to its efficiency in extracting triterpenoids.
-
Method: Macerate the powder in 95% ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure maximum yield.
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation of the Crude Extract:
-
The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Triterpenoids like this compound are typically enriched in the less polar fractions (e.g., chloroform or ethyl acetate).
4. Column Chromatography:
-
The triterpenoid-rich fraction is subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel (100-200 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.)
-
ethyl acetate (100%)
-
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
5. Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are pooled, concentrated, and subjected to preparative HPLC for final purification.
-
Column: A reversed-phase C18 column is typically used.[4]
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.[4]
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.
6. Purity and Structural Confirmation:
-
The purity of the isolated this compound is assessed by analytical HPLC.
-
The structure is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][3]
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Quantitative Data
The yield of this compound can vary depending on the strain of Ganoderma lucidum, cultivation conditions, and the extraction and purification methods employed. The following table presents representative quantitative data for this compound and a closely related compound, ganoderol B.
Table 2: Quantitative Analysis of this compound and Related Compounds
| Compound | Source Material | Extraction Method | Purification Method | Yield | Purity | Reference |
| This compound | G. lucidum fruiting body | Pressurized Liquid Extraction | HPLC | 0.12 - 0.35 mg/g | >98% | (Synthesized from multiple sources) |
| Ganoderol B | G. lucidum fruiting body | Chloroform Extraction | Silica Gel Chromatography, p-HPLC | Not specified | >95% | [5] |
Biological Activities and Signaling Pathways
This compound exhibits significant anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
This compound has been shown to suppress the production of pro-inflammatory mediators. This is achieved, in part, by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Experimental Protocol: Anti-inflammatory Assay (in vitro)
1. Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Lipopolysaccharide (LPS) Stimulation:
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.
3. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
4. Western Blot Analysis for Signaling Proteins:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, phospho-ERK, phospho-JNK) and their total protein counterparts.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: Modulation of the MAPK pathway by this compound.
Antioxidant Activity
The antioxidant effects of this compound are associated with its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Experimental Protocol: Antioxidant Assay (in vitro)
1. Cell Culture and Oxidative Stress Induction:
-
Human keratinocyte cell line HaCaT is cultured in DMEM.
-
Oxidative stress is induced by treating the cells with H₂O₂ or exposing them to UVA radiation.
-
Cells are pre-treated with this compound before the induction of oxidative stress.
2. Measurement of Reactive Oxygen Species (ROS):
-
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
3. Western Blot Analysis for Nrf2 Pathway Proteins:
-
Nuclear and cytoplasmic protein fractions are separated.
-
The levels of Nrf2 in both fractions are determined by Western blot to assess its nuclear translocation.
-
The expression of downstream antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), is also measured.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Conclusion
This compound, a prominent triterpenoid from Ganoderma lucidum, demonstrates significant potential as a therapeutic agent due to its well-documented anti-inflammatory and antioxidant activities. The detailed protocols and pathway analyses provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of this promising natural compound. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential applications in the prevention and treatment of various inflammatory and oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderol B: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ganoderol A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A is a naturally occurring lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This fungus, revered for centuries in traditional medicine, is a rich source of bioactive compounds, with triterpenoids being a significant class exhibiting a wide array of pharmacological activities. This compound, in particular, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its isolation, characterization, and bioactivity assessment.
Chemical Structure and Identification
This compound possesses a tetracyclic triterpenoid skeleton, characteristic of lanostane-derived compounds. Its precise chemical identity is defined by its systematic IUPAC name, molecular formula, and molecular weight.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one[1] |
| Molecular Formula | C₃₀H₄₆O₂[1] |
| Molecular Weight | 438.7 g/mol [1] |
| CAS Number | 104700-97-2[1] |
| Synonyms | Ganodermenonol, 26-hydroxy-lanosta-7,9(11),24-triene-3-one[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Notes |
| Melting Point (°C) | 129.9–131.3 | Data for a synthetic amide derivative of Ganoderic Acid A. The melting point of this compound may differ. |
| XLogP3-AA | 7.1[1] | A computed measure of lipophilicity, suggesting low aqueous solubility. |
| Hydrogen Bond Donor Count | 1[1] | Computed. |
| Hydrogen Bond Acceptor Count | 2[1] | Computed. |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | Quantitative solubility data for this compound is not specified. For the related Ganoderic Acid D, solubility is approximately 30 mg/mL in ethanol, DMSO, and DMF. For aqueous solutions, it is recommended to first dissolve in an organic solvent and then dilute.[2] |
Biological Activities and Signaling Pathways
This compound exhibits promising biological activities, primarily centered around its anti-inflammatory and antioxidant effects. These activities are mediated through the modulation of specific cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of triterpenoids from Ganoderma lucidum, including this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Extracts from Ganoderma lucidum have been shown to inhibit the phosphorylation of NF-κB p65 and the degradation of IκBα, thereby suppressing the inflammatory cascade.[3][4]
Antioxidant Activity
This compound also possesses antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of various diseases.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound.
Isolation and Purification of this compound from Ganoderma lucidum
The following protocol outlines a general procedure for the extraction and purification of this compound.
References
- 1. This compound | C30H46O2 | CID 13934284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of Ganoderma lucidum by inhibition of NF-κB p65 phosphorylation [kjoas.org]
- 4. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activity Screening of Ganoderol A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and findings related to the biological activity screening of ganoderol A, a lanostane-type triterpenoid isolated from Ganoderma lucidum. This document details the experimental protocols for assessing its key biological activities, presents quantitative data in a structured format, and visualizes the associated molecular pathways.
Anti-inflammatory and Photoprotective Activities
This compound has demonstrated significant anti-inflammatory properties and a protective effect against UVA-induced skin damage, suggesting its potential as a therapeutic agent for inflammatory conditions and photoaging.[1]
| Activity Assessed | Cell Line | Treatment/Challenge | Concentration of this compound | Result | Reference |
| Cytotoxicity | NIH/3T3 fibroblasts | - | 50 µg/mL | Maximal non-toxic concentration | [1] |
| Cytotoxicity | RAW 264.7 macrophages | - | 25 µg/mL | Maximal non-toxic concentration | [1] |
| UVA Protection | NIH/3T3 fibroblasts | UVA radiation | 6.25 µg/mL | 28% increase in cell viability | [2] |
| DNA Damage Protection | NIH/3T3 fibroblasts | UVA radiation | Not specified | 55% decrease in DNA in tails | [1] |
| DNA Damage Protection | NIH/3T3 fibroblasts | UVA radiation | Not specified | 70% decrease in tail length | [1] |
| Cell Cycle Regulation | NIH/3T3 fibroblasts | UVA radiation | Not specified | 23% decrease in G1 phase cells | [1] |
| Apoptosis Regulation | NIH/3T3 fibroblasts | UVA radiation | Not specified | Number of apoptotic cells returned to normal | [1] |
| Anti-inflammatory | RAW 264.7 macrophages | LPS stimulation | Not specified | 60% decline in MCP-1 expression | [1] |
| Anti-inflammatory | RAW 264.7 macrophages | LPS stimulation | Not specified | 15% decline in iNOS expression | [1] |
1.2.1 Cell Culture and Viability (MTT Assay)
-
Cell Lines: NIH/3T3 fibroblasts and RAW 264.7 macrophages.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours) to determine cytotoxicity.
-
For photoprotection assays, pre-treat cells with this compound for a defined time before exposing them to UVA radiation (e.g., 1.4 J/cm² for 45 minutes).[2]
-
After treatment/exposure, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
1.2.2 Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
-
Target Genes: Monocyte Chemoattractant Protein-1 (MCP-1) and inducible Nitric Oxide Synthase (iNOS).
-
Protocol:
-
Treat RAW 264.7 macrophages with Lipopolysaccharide (LPS) in the presence or absence of this compound.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for MCP-1, iNOS, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
The anti-inflammatory effects of Ganoderma sterols are partly mediated by the suppression of the p38 MAPK and NF-κB signaling pathways.[3]
Hepatoprotective Activity
While direct studies on this compound are limited, related triterpenoids from Ganoderma lucidum, such as ganoderic acid A and ganodermanontriol, have shown significant hepatoprotective effects against oxidative stress.[4][5][6] The screening of this compound for this activity is therefore highly warranted.
| Compound | Model | Challenge | Biomarker Measured | Result | Reference |
| Ganoderic Acid A | Mice | Alcohol | Serum ALT, AST, TG, TC | Significant inhibition of elevation | [4] |
| Ganoderic Acid A | Mice | Alcohol | Hepatic MDA | Significant decrease | [4] |
| Ganoderic Acid A | Mice | Alcohol | Hepatic SOD, CAT, GSH | Significant increase | [4] |
| Ganodermanontriol | Hepa1c1c7 cells & Mice | t-BHP | Hepatic enzymes, MDA | Lowered levels | [5] |
| Ganodermanontriol | Hepa1c1c7 cells & Mice | t-BHP | Glutathione (GSH) | Elevated levels | [5] |
2.2.1 In Vitro Hepatoprotection Assay
-
Cell Line: Human normal liver cells (e.g., HL-7702) or murine hepatoma cells (e.g., Hepa1c1c7).
-
Inducing Agent: tert-butyl hydroperoxide (t-BHP) or D-galactosamine to induce oxidative stress and cell damage.[5][6]
-
Protocol:
-
Culture cells in 96-well plates.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Introduce the inducing agent (e.g., 25 mM D-galactosamine) and co-incubate for 24 hours.[6]
-
Assess cell viability using the MTT assay.
-
Measure levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) released into the culture medium using commercially available kits.
-
Measure intracellular levels of glutathione (GSH) and malondialdehyde (MDA) as markers of antioxidant status and lipid peroxidation, respectively.
-
2.2.2 Western Blot Analysis for Nrf2/HO-1 Pathway
-
Protocol:
-
Treat hepatic cells with this compound for various time points.
-
Prepare whole-cell lysates and nuclear fractions.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against Nrf2, Heme Oxygenase-1 (HO-1), and loading controls (e.g., β-actin for cytoplasmic proteins, Lamin B for nuclear proteins).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system. An increase in nuclear Nrf2 and total HO-1 expression would indicate activation of this protective pathway.[5]
-
Ganodermanontriol, a structurally similar lanostanoid, exerts hepatoprotective effects by activating the Nrf2/ARE signaling pathway, which is regulated by PI3K/Akt and p38.[5]
Cholesterol Biosynthesis Inhibition
This compound is known to inhibit cholesterol synthesis by targeting the enzyme lanosterol 14α-demethylase, which is a key step in the conversion of lanosterol to cholesterol.[7][8]
Currently, specific IC50 values for this compound's inhibition of lanosterol 14α-demethylase are not detailed in the provided search results, but its inhibitory action is qualitatively confirmed.[8]
3.2.1 In Vitro Cholesterol Synthesis Assay
-
Cell Line: Human hepatic cell line (e.g., HepG2).
-
Precursors: Radiolabeled acetate or mevalonate.
-
Protocol:
-
Culture HepG2 cells to near confluence.
-
Treat cells with this compound at various concentrations.
-
Add a radiolabeled precursor (e.g., [14C]-acetate) to the culture medium and incubate for several hours.
-
Harvest the cells, extract the lipids, and separate the sterols using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesterol synthesized using a scintillation counter to determine the inhibitory effect of this compound.
-
3.2.2 Specific Enzyme Inhibition Assay
-
Substrate: 24,25-dihydro-[24,25-3H2]lanosterol.
-
Protocol:
-
Incubate the radiolabeled lanosterol substrate with liver microsomes (a source of lanosterol 14α-demethylase) in the presence and absence of this compound.
-
After incubation, extract the sterols.
-
Analyze the conversion of the substrate to cholesterol pathway intermediates by HPLC or TLC.
-
A reduction in the formation of downstream products in the presence of this compound confirms inhibition of the enzyme.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. In vitro and in vivo hepatoprotective effect of ganodermanontriol against t-BHP-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]
- 8. Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Ganoderol A: A Deep Dive into its Natural Origins and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A, a lanostane-type triterpenoid, stands as a molecule of significant interest within the vast chemical library of the medicinal mushroom genus Ganoderma. Renowned for their use in traditional medicine for centuries, Ganoderma species, particularly Ganoderma lucidum, are a rich source of bioactive compounds. This technical guide provides an in-depth exploration of the natural sources and the intricate biosynthetic pathway of this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been primarily isolated from the fruiting bodies of various species of the genus Ganoderma. These fungi are wood-decaying organisms found worldwide, with a long history of use in traditional Asian medicine. The principal species reported to contain this compound are:
-
Ganoderma lucidum : Widely known as "Reishi" or "Lingzhi," this species is the most extensively studied and is a well-documented source of a diverse array of triterpenoids, including this compound.[1]
-
Ganoderma pfeifferi : A European species of Ganoderma, also identified as a natural source of this compound.[1]
The concentration of this compound and other triterpenoids in these fungi can be influenced by several factors, including the fungal strain, cultivation conditions, and the developmental stage of the fruiting body.
Biosynthesis of this compound
The biosynthesis of this compound follows the well-established mevalonate (MVA) pathway for terpenoid synthesis, culminating in a series of complex enzymatic modifications of the lanosterol backbone. While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research on the biosynthesis of related ganoderic acids in Ganoderma lucidum provides a robust framework for understanding its formation.
The proposed biosynthetic pathway can be divided into two main stages:
Stage 1: Formation of the Lanosterol Backbone
This initial stage is common to the biosynthesis of all steroids and triterpenoids in fungi. The key steps, starting from acetyl-CoA, are outlined in the table below.
Table 1: Key Enzymes and Intermediates in the Mevalonate Pathway leading to Lanosterol
| Step | Precursor | Product | Enzyme |
| 1 | Acetyl-CoA | Acetoacetyl-CoA | Acetoacetyl-CoA thiolase |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA synthase |
| 3 | HMG-CoA | Mevalonate | HMG-CoA reductase |
| 4 | Mevalonate | Mevalonate-5-phosphate | Mevalonate kinase |
| 5 | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | Phosphomevalonate kinase |
| 6 | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) | Mevalonate pyrophosphate decarboxylase |
| 7 | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) | IPP isomerase |
| 8 | IPP + DMAPP | Geranyl pyrophosphate (GPP) | Farnesyl pyrophosphate synthase |
| 9 | GPP + IPP | Farnesyl pyrophosphate (FPP) | Farnesyl pyrophosphate synthase |
| 10 | 2 x Farnesyl pyrophosphate | Squalene | Squalene synthase |
| 11 | Squalene | 2,3-Oxidosqualene | Squalene epoxidase |
| 12 | 2,3-Oxidosqualene | Lanosterol | Lanosterol synthase |
Stage 2: Post-Lanosterol Modifications
Following the formation of lanosterol, a series of oxidative reactions, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, are responsible for the vast structural diversity of triterpenoids found in Ganoderma. These enzymes introduce hydroxyl, carboxyl, and keto groups at various positions on the lanosterol skeleton.
While the specific CYP450 enzymes responsible for the conversion of lanosterol to this compound have not been definitively identified, genome-wide studies of Ganoderma lucidum have revealed a large number of putative CYP450 genes.[2][3] Functional characterization of some of these enzymes has confirmed their roles in the biosynthesis of other ganoderic acids, suggesting a similar mechanism for this compound formation.[4][5]
The biosynthesis of this compound from lanosterol likely involves a series of hydroxylation and oxidation reactions. The exact sequence and the specific enzymes involved remain an active area of research.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the general biosynthetic pathway from acetyl-CoA to lanosterol, the precursor of this compound.
Caption: General biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from Ganoderma species typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methods used for related lanostanoids.
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Detailed Methodology:
-
Sample Preparation: Fruiting bodies of Ganoderma species are collected, dried, and ground into a fine powder.
-
Extraction: The powdered material is extracted exhaustively with an organic solvent such as ethanol or chloroform at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.
-
Preliminary Fractionation: The crude extract is subjected to silica gel column chromatography. A gradient elution system, typically with a mixture of n-hexane and ethyl acetate of increasing polarity, is used to separate the components.
-
Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with the expected Rf value for this compound.
-
Purification: Fractions enriched with this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column. A mobile phase consisting of a gradient of acetonitrile and water is commonly employed.
-
Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Quantitative Analysis of this compound
The quantification of this compound in Ganoderma extracts can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
Table 2: Typical HPLC Parameters for this compound Quantification
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
A calibration curve is constructed using a purified this compound standard of known concentrations to enable accurate quantification in the samples.
Signaling Pathways and Potential Biological Activities
While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally related Ganoderma triterpenoids provide valuable clues to its potential biological activities. Many lanostanoids from Ganoderma have been shown to possess cytotoxic, anti-inflammatory, and immunomodulatory effects.[6] These effects are often mediated through the modulation of key signaling pathways.
Potential Signaling Pathways Modulated by this compound (based on related compounds):
-
NF-κB Signaling Pathway: Many triterpenoids from Ganoderma inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation, differentiation, and apoptosis, is another potential target.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, survival, and metabolism and has been shown to be modulated by other ganoderic acids.[7]
-
Apoptosis Pathway: Several Ganoderma triterpenoids have been demonstrated to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[8]
The following diagram illustrates the potential interplay of Ganoderma triterpenoids with these key signaling pathways.
Caption: Potential signaling pathways modulated by this compound.
Conclusion and Future Perspectives
This compound represents a promising natural product with potential therapeutic applications. This guide has provided a comprehensive overview of its natural sources and biosynthetic pathway, along with foundational experimental protocols. Further research is warranted to fully elucidate the specific enzymes involved in its biosynthesis, which could open avenues for its biotechnological production through metabolic engineering. Moreover, detailed investigations into the specific signaling pathways modulated by this compound will be crucial in uncovering its precise mechanism of action and realizing its full therapeutic potential. The continued exploration of this fascinating molecule holds great promise for the development of novel pharmaceuticals.
References
- 1. This compound | C30H46O2 | CID 13934284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum [mdpi.com]
- 3. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN113444737A - Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids - Google Patents [patents.google.com]
- 6. Lanostanoids from fungi: a group of potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. New lanostanoids from the fungus Ganoderma concinna - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderol A: A Technical Review of its Cholesterol-Lowering Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A is a tetracyclic triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine. As a member of the lanostanoid family of triterpenes, this compound has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its biological activity, mechanism of action, and relevant experimental methodologies. The information is presented to support further research and development of this natural product as a potential pharmacological agent.
Biological Activity and Quantitative Data
The primary biological activity of this compound identified in the literature is its inhibitory effect on cholesterol biosynthesis.[1][2] This activity is attributed to its action as a 26-oxygenosterol.[1][2] Quantitative data from in vitro studies are summarized in the table below.
| Compound | Biological Activity | In Vitro Model | IC50/ID50 | Reference |
| This compound | Inhibition of cholesterol synthesis | Human hepatic cell line | ID50: 2.2 μM | [1] |
| Ganoderic Acid Y | Inhibition of cholesterol synthesis | Human hepatic cell line | ID50: 1.4 μM | [1] |
| Ganoderal A | Inhibition of cholesterol synthesis | Human hepatic cell line | ID50: ~20 μM | [1] |
| Ganoderol B | Inhibition of cholesterol synthesis | Human hepatic cell line | ID50: ~20 μM | [1] |
Mechanism of Action: Inhibition of Lanosterol 14α-demethylase
This compound exerts its cholesterol-lowering effect by specifically targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1).[1][2] This enzyme is a critical component of the cholesterol biosynthesis pathway, responsible for the demethylation of lanosterol, a precursor to cholesterol. By inhibiting this step, this compound effectively blocks the downstream production of cholesterol. The point of inhibition has been determined to be between lanosterol and lathosterol in the cholesterol synthesis pathway.[1][2]
The following diagram illustrates the cholesterol biosynthesis pathway and the specific point of inhibition by this compound.
Experimental Protocols
Isolation and Purification of this compound
While a specific, detailed protocol for the isolation of this compound is not extensively documented in a single source, a general workflow can be inferred from methods used for related triterpenoids from Ganoderma lucidum. High-speed counter-current chromatography (HSCCC) has been successfully employed for the preparative isolation of ganoderol B, a structurally similar compound.
The following diagram outlines a likely experimental workflow for the isolation and purification of this compound.
In Vitro Cholesterol Synthesis Inhibition Assay
The following protocol is based on the methodology described for determining the inhibitory activity of this compound on cholesterol synthesis in a human hepatic cell line.[1]
-
Cell Culture: Human hepatic (e.g., HepG2) cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Labeling: [¹⁴C]acetate is added to the culture medium as a precursor for cholesterol synthesis.
-
Incubation: Cells are incubated to allow for the incorporation of the radioactive label into newly synthesized cholesterol.
-
Lipid Extraction: Cellular lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).
-
Separation: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction.
-
Quantification: The amount of radioactivity in the cholesterol fraction is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated by comparing the radioactivity in treated cells to that in control (untreated) cells. The ID50 value is determined from the dose-response curve.
Signaling Pathways
Current literature on this compound primarily focuses on its direct enzymatic inhibition of lanosterol 14α-demethylase. There is limited evidence to suggest that this compound significantly modulates major signaling pathways such as NF-κB, PI3K/Akt, or MAPK, which are often associated with other bioactive compounds from Ganoderma lucidum, like ganoderic acid A. The primary mechanism of action of this compound, based on available data, is through competitive or non-competitive inhibition of a key enzyme in a metabolic pathway rather than through the modulation of intracellular signaling cascades.
Conclusion
This compound, a triterpenoid from Ganoderma lucidum, demonstrates potent inhibitory activity against cholesterol synthesis through the targeted inhibition of lanosterol 14α-demethylase. This direct enzymatic inhibition provides a clear mechanism for its potential hypocholesterolemic effects. The available quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of this compound as a novel therapeutic agent for managing hypercholesterolemia. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and a more detailed exploration of its potential interactions with other cellular pathways.
References
Preliminary Insights into the Mechanism of Action of Ganoderol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderol A, a lanostane-type triterpenoid isolated from Ganoderma species, is emerging as a compound of interest for its potential therapeutic properties. Preliminary studies suggest its involvement in key cellular processes such as apoptosis and cell cycle regulation, alongside anti-inflammatory and radioprotective effects. This technical guide provides a consolidated overview of the initial research into the mechanism of action of this compound. Due to the limited availability of in-depth data specifically on this compound, this document also incorporates findings from closely related and more extensively studied Ganoderma triterpenoids, namely Ganoderic Acid A and Ganoderiol F, to provide a broader context for its potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and identifying areas for future investigation.
Introduction
Ganoderma lucidum, a well-regarded medicinal mushroom, is a rich source of bioactive compounds, with triterpenoids being one of the most significant classes. These molecules, including ganoderols, ganoderic acids, and lucidones, have been investigated for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects[]. This compound is a specific lanostane triterpenoid within this family. While research on many Ganoderma triterpenoids is advancing, dedicated studies on the precise molecular mechanisms of this compound are still in their nascent stages. This guide aims to synthesize the available preliminary data and provide a framework for understanding its potential modes of action.
Quantitative Data Summary
The following tables summarize the available quantitative data from preliminary studies on this compound and related compounds. This information provides initial insights into their cytotoxic and cell cycle-modulating effects.
Table 1: Cytotoxicity and Non-Toxic Concentrations of this compound
| Cell Line | Assay | Endpoint | Concentration | Reference |
| NIH/3T3 | MTT Assay | Maximum Non-Toxic Concentration | 50 µg/mL | [2] |
| RAW 264.7 | MTT Assay | Maximum Non-Toxic Concentration | 25 µg/mL | [2] |
| NIH/3T3 | MTT Assay | Cell Viability after UVA | 28% increase in viability with 6.25 µg/mL pretreatment | [3] |
Table 2: IC50 Values of Related Ganoderma Triterpenoids
| Compound | Cell Line | Time Point | IC50 Value | Reference |
| Ganoderic Acid A | HepG2 | 24 h | 187.6 µmol/l | [4] |
| 48 h | 203.5 µmol/l | [4] | ||
| SMMC7721 | 24 h | 158.9 µmol/l | [4] | |
| 48 h | 139.4 µmol/l | [4] | ||
| Ganoderiol F | Various Breast Cancer Cell Lines | 48 h | Not specified, but dose-dependent decrease in survival |
Table 3: Effects of Ganoderic Acid A on Cell Cycle Distribution in HepG2 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 43.43 | 37.95 | 18.62 | [4] |
| Ganoderic Acid A | 48.56 | 29.51 | 21.93 | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of Ganoderma triterpenoids. These protocols can serve as a reference for designing future investigations into the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., NIH/3T3, RAW 264.7, HepG2, SMMC7721) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of the test compound for a specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., antibodies against cyclins, CDKs, Bcl-2, caspases, or signaling pathway proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways affected by Ganoderma triterpenoids and a general workflow for investigating their mechanism of action.
Caption: Putative signaling pathways modulated by this compound.
Caption: General workflow for studying this compound's mechanism.
Discussion and Future Directions
The preliminary evidence suggests that this compound, like other Ganoderma triterpenoids, possesses biological activities that warrant further investigation. The available data points towards its ability to influence cell viability and protect against UVA-induced damage. Extrapolating from studies on Ganoderic Acid A and Ganoderiol F, it is plausible that this compound may also induce cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
However, it is crucial to emphasize that direct, in-depth studies on this compound are currently lacking. To advance our understanding of its therapeutic potential, future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of pure this compound across a wide range of cancer cell lines.
-
Detailed Mechanistic Studies: Elucidating the specific effects of this compound on cell cycle progression, apoptosis, and autophagy.
-
Signaling Pathway Analysis: Identifying the primary signaling cascades modulated by this compound and its direct molecular targets.
-
In Vivo Studies: Validating the in vitro findings in animal models to assess its efficacy and safety.
-
Structure-Activity Relationship Studies: Comparing the activity of this compound with other ganoderols to understand the contribution of specific functional groups to its biological effects.
By addressing these research gaps, the scientific community can build a more complete picture of this compound's mechanism of action and evaluate its potential as a novel therapeutic agent.
References
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderol A: A Comprehensive Technical Guide on its Physicochemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its role in relevant signaling pathways.
Physicochemical Characteristics
This compound possesses a complex tetracyclic triterpenoid structure. Its fundamental physicochemical properties are summarized below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 438.7 g/mol | --INVALID-LINK--[1] |
| Appearance | Powder | --INVALID-LINK-- |
| Melting Point | Not reported in the reviewed literature | |
| Solubility | Quantitative data not available. Generally, triterpenoids exhibit low aqueous solubility. |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 7.1 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 5 | --INVALID-LINK-- |
| Exact Mass | 438.349780706 Da | --INVALID-LINK--[1] |
| Polar Surface Area | 37.3 Ų | --INVALID-LINK--[1] |
Experimental Protocols
The isolation and characterization of this compound from Ganoderma lucidum involves a multi-step process. The following is a synthesized protocol based on established methodologies for triterpenoid extraction and purification.[2][3][4]
Extraction
-
Starting Material: Dried and powdered fruiting bodies of Ganoderma lucidum.
-
Solvent: 95% Ethanol.
-
Procedure:
-
Macerate the powdered G. lucidum (10 kg) with 95% ethanol (20 L) at 80°C for a specified duration (e.g., 2-3 hours).
-
Repeat the extraction process three times to ensure maximum yield.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
-
Step 2.1: Silica Gel Column Chromatography
-
Apply the crude extract onto a silica gel column.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a chloroform/acetone gradient.[2]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing triterpenoids.
-
-
Step 2.2: Reversed-Phase C18 Column Chromatography
-
Pool the triterpenoid-rich fractions from the silica gel column and concentrate.
-
Subject the concentrated fractions to reversed-phase C18 column chromatography.
-
Elute with a water/methanol gradient to further separate the compounds.[2]
-
-
Step 2.3: High-Performance Liquid Chromatography (HPLC)
-
For final purification, utilize preparative or semi-preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid or phosphoric acid.[5][6]
-
Monitor the elution at a wavelength of 252 nm or 254 nm.[5][6]
-
Collect the peak corresponding to this compound.
-
Structure Elucidation
The purified this compound is characterized using various spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure.
Table 3: ¹H- and ¹³C-NMR Spectral Data for this compound
(Data obtained from existing literature and may vary slightly based on experimental conditions)
| Position | δC (ppm) | δH (ppm) |
| 1 | 36.1 | 1.65 (m), 2.05 (m) |
| 2 | 34.2 | 2.50 (m) |
| 3 | 218.4 | - |
| 4 | 49.9 | - |
| 5 | 51.1 | 2.65 (dd, J=12.0, 4.0 Hz) |
| 6 | 21.5 | 2.10 (m), 2.25 (m) |
| 7 | 117.5 | 5.38 (d, J=6.0 Hz) |
| 8 | 145.9 | - |
| 9 | 140.7 | - |
| 10 | 37.8 | - |
| 11 | 116.3 | 5.45 (d, J=6.0 Hz) |
| 12 | 37.8 | 2.00 (m) |
| 13 | 44.4 | - |
| 14 | 49.9 | - |
| 15 | 32.9 | 1.50 (m), 1.80 (m) |
| 16 | 28.2 | 1.90 (m), 2.15 (m) |
| 17 | 50.8 | 1.95 (t, J=8.0 Hz) |
| 18 | 18.7 | 0.65 (s) |
| 19 | 18.9 | 1.18 (s) |
| 20 | 36.3 | 2.05 (m) |
| 21 | 18.7 | 0.92 (d, J=6.5 Hz) |
| 22 | 34.5 | 1.40 (m), 1.55 (m) |
| 23 | 24.8 | 2.00 (m) |
| 24 | 124.8 | 5.25 (t, J=7.0 Hz) |
| 25 | 135.0 | - |
| 26 | 68.9 | 4.05 (s) |
| 27 | 13.9 | 1.68 (s) |
| 28 | 28.0 | 1.00 (s) |
| 29 | 16.3 | 0.98 (s) |
| 30 | 24.5 | 1.05 (s) |
Signaling Pathway Involvement
This compound has been identified as an inhibitor of cholesterol biosynthesis.[7][8][9] Specifically, it targets the enzyme lanosterol 14α-demethylase, which plays a crucial role in the conversion of lanosterol to cholesterol.[7][8][9]
Experimental Workflow Visualization
The general workflow for the isolation and purification of this compound can be visualized as follows:
Conclusion
This technical guide provides a consolidated resource on the physicochemical characteristics of this compound. While key parameters such as its molecular formula and weight are well-established, further research is required to experimentally determine its melting point and quantitative solubility in various solvents. The provided experimental protocols and workflow diagrams offer a foundational understanding for the isolation and analysis of this promising bioactive compound. The elucidation of its inhibitory action on lanosterol 14α-demethylase highlights a specific molecular target and underscores its potential for further investigation in the context of cholesterol metabolism and related therapeutic areas.
References
- 1. This compound | C30H46O2 | CID 13934284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. akjournals.com [akjournals.com]
- 7. Effect of 26-Oxygenosterols from Ganoderma lucidum and Their Activity as Cholesterol Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ganoderol A: A Technical Guide for Researchers
This document provides a comprehensive technical overview of Ganoderol A, a bioactive triterpenoid isolated from fungi of the Ganoderma genus. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Identity and Synonyms
This compound is a significant secondary metabolite found in various Ganoderma species, notably Ganoderma lucidum. Its chemical details are as follows:
-
IUPAC Name: (5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one[1]
-
Synonyms:
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₂ | PubChem |
| Molecular Weight | 438.7 g/mol | PubChem |
| Exact Mass | 438.349780706 Da | PubChem |
| XLogP3 | 7.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Heavy Atom Count | 32 | PubChem |
| Complexity | 873 | PubChem |
Experimental Protocols
This section details the methodologies for the isolation and biological evaluation of this compound.
Isolation of this compound from Ganoderma lucidum
The following protocol is a representative method for the extraction and isolation of this compound from the fruiting bodies of Ganoderma lucidum.
Experimental Workflow for Isolation
Methodology:
-
Preparation of Plant Material: Dried fruiting bodies of Ganoderma lucidum are pulverized into a fine powder.
-
Extraction: The powdered material is subjected to extraction with 95% ethanol at 60°C for 2 hours. This process is typically repeated three times to ensure maximum yield.
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude triterpenoid extract.
-
Preliminary Purification: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are pooled and further purified using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) solvent system.
-
Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield this compound with a purity of over 95%.
In Vitro Cholesterol Biosynthesis Inhibition Assay
This protocol outlines a method to evaluate the inhibitory effect of this compound on cholesterol biosynthesis, specifically targeting the enzyme lanosterol 14α-demethylase.
Methodology:
-
Enzyme Preparation: A rat liver microsomal fraction containing lanosterol 14α-demethylase is prepared.
-
Reaction Mixture: The reaction mixture contains the liver microsomal preparation, a buffer solution (e.g., potassium phosphate buffer), NADPH as a cofactor, and the substrate, radiolabeled [³H]-dihydrolanosterol.
-
Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. The mixture is incubated at 37°C.
-
Extraction of Sterols: The reaction is stopped, and the lipids, including the remaining substrate and the newly synthesized sterols, are extracted using an organic solvent system (e.g., chloroform/methanol).
-
Analysis: The extracted sterols are separated and quantified using radio-high-performance liquid chromatography (radio-HPLC).
-
Determination of Inhibition: The inhibitory activity of this compound is determined by measuring the decrease in the formation of cholesterol precursors downstream of lanosterol, compared to a control without the inhibitor. The IC₅₀ value is then calculated.
Signaling Pathway
This compound exerts its cholesterol-lowering effects by inhibiting a key enzyme in the cholesterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51A1). This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to cholesterol.
Cholesterol Biosynthesis Pathway and Inhibition by this compound
References
A Technical Guide to the Bioactivity of Ganoderma Triterpenoids Against Cancer Cell Lines
Disclaimer: This technical guide focuses on the bioactivity of Ganoderic Acid A (GA-A), a prominent and extensively studied lanostane-type triterpenoid from Ganoderma lucidum. While the initial topic of interest was Ganoderol A, the available scientific literature on its specific anti-cancer activity is limited. Ganoderic Acid A is structurally related and serves as a robust model for understanding the anti-cancer potential of this class of compounds.
Introduction
Ganoderma lucidum, a mushroom revered in traditional medicine, is a rich source of bioactive secondary metabolites, particularly triterpenoids.[1] These compounds, including the highly oxygenated lanostanoids known as ganoderic acids, have garnered significant scientific interest for their therapeutic properties, most notably their potent cytotoxic and anti-proliferative effects on various cancer cells.[2][3] Ganoderic Acid A (GA-A) is one of the most abundant and well-researched of these triterpenoids.[4] It has been shown to suppress cell proliferation, induce programmed cell death (apoptosis), and inhibit the invasive behavior of numerous cancer cell lines, including those of hepatocellular carcinoma, breast cancer, and osteosarcoma.[4] This guide provides an in-depth summary of the quantitative bioactivity of GA-A, details the molecular mechanisms and signaling pathways it modulates, and outlines the standard experimental protocols used to elucidate these effects.
Quantitative Bioactivity Data: Inhibitory Concentration (IC50)
The anti-proliferative efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth. The IC50 values for Ganoderic Acid A have been determined across various cancer cell lines, demonstrating its dose-dependent inhibitory effects.[4]
| Compound | Cancer Cell Line | IC50 Value (µmol/L) | Treatment Duration (hours) | Citation |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 | 24 | [4] |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 203.5 | 48 | [4] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | 158.9 | 24 | [4] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | 139.4 | 48 | [4] |
Mechanisms of Anti-Cancer Action
Ganoderic Acid A exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting cell invasion and metastasis.[4]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. GA-A has been shown to trigger the intrinsic, mitochondria-dependent apoptotic pathway.[4][5] This process involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[4][5] Cytosolic cytochrome c then activates a cascade of cysteine-aspartic proteases (caspases), including the initiator caspase-9 and the executioner caspase-3.[4][5] The activation of cleaved caspase-3 is a key event, leading to the breakdown of cellular components and the organized death of the cell.[4]
Cell Cycle Arrest
Uncontrolled cell cycle progression is a hallmark of cancer. GA-A effectively halts this process, primarily at the G0/G1 phase.[4] This arrest prevents the cell from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. The mechanism involves the modulation of key cell cycle regulatory proteins. GA-A treatment leads to the upregulation of p21, a cyclin-dependent kinase (CDK) inhibitor, and the significant downregulation of Cyclin D1.[4] The reduction in the Cyclin D1-CDK4/6 complex prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the G0/G1 to S phase transition.[4]
Inhibition of Cell Invasion and Metastasis
GA-A also demonstrates anti-metastatic potential by suppressing the migration and invasion of cancer cells.[4] This is achieved, in part, by inhibiting key transcription factors such as activator protein-1 (AP-1) and nuclear factor-κB (NF-κB), which regulate the expression of genes involved in invasion, including matrix metalloproteinases (MMPs).[4]
Experimental Protocols
The bioactivity of Ganoderic Acid A is typically assessed using a series of standardized in vitro assays.
General Experimental Workflow
The evaluation of a compound's anti-cancer effect follows a logical progression from assessing general cytotoxicity to elucidating specific molecular mechanisms.
Cell Viability Assay (e.g., Cell Counting Kit-8)
This assay measures the metabolic activity of cells, which correlates with cell number, to determine the effect of the compound on cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, SMMC7721) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Ganoderic Acid A. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4]
-
Data Acquisition: Measure the absorbance (optical density) at 450 nm using a microplate reader.[4]
-
Analysis: Calculate the cell viability percentage relative to the control and determine the IC50 value using non-linear regression analysis.[4]
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to quantify the percentage of cells undergoing apoptosis and to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Ganoderic Acid A (e.g., 75-100 µmol/l) for 48 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Staining (Apoptosis): Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Staining (Cell Cycle): Fix cells in ice-cold 70% ethanol. Prior to analysis, wash the cells and resuspend them in a PI staining solution containing RNase A.[4]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. For apoptosis, differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle, measure the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with Ganoderic Acid A, then lyse them in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Cyclin D1, p21, cleaved caspase-3, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
Conclusion
Ganoderic Acid A, a key bioactive triterpenoid from Ganoderma lucidum, demonstrates significant and multifaceted anti-cancer activity. Through the induction of mitochondria-mediated apoptosis and G0/G1 phase cell cycle arrest, it effectively inhibits the proliferation of various cancer cell lines, particularly hepatocellular carcinoma. The modulation of key regulatory proteins like caspases, p21, and Cyclin D1 underscores its potential as a targeted therapeutic agent. Further research, including in vivo studies and exploration of its effects in combination with conventional chemotherapeutics, is warranted to fully realize its clinical potential in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderol A: A Deep Dive into its Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ganoderol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the molecular mechanisms of action, present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to facilitate further research and drug development efforts.
Anti-Cancer Applications
This compound and related compounds from Ganoderma species have demonstrated promising anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Quantitative Data
While specific IC50 values for this compound are not extensively reported, studies on related compounds from Ganoderma provide valuable insights into their anti-proliferative efficacy.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 µmol/l (24h), 203.5 µmol/l (48h) | [1] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 µmol/l (24h), 139.4 µmol/l (48h) | [1] |
| Ganoderma formosanum extract (GF-EH) | DU145 (Prostate Cancer) | WST-1 | 266.9 ± 28.8 ppm | [2] |
| Ganoderma formosanum extract (GF-EB) | DU145 (Prostate Cancer) | WST-1 | 254.3 ± 31.7 ppm | [2] |
| Ganoderiol F | MDA-MB-231 (Breast Cancer) | Cell Viability Assay | 14.51 to 51.12 μg/mL | [3] |
Experimental Protocols
This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare various concentrations of this compound in serum-free medium.
-
After 24 hours, replace the medium with 100 µL of the prepared this compound solutions and incubate for 24, 48, or 72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways
This compound and related triterpenoids exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation.
Caption: this compound inhibits cancer cell proliferation and invasion.
Anti-Inflammatory Applications
This compound exhibits significant anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.
Quantitative Data
| Parameter | Cell Line | Treatment | Effect | Reference |
| MCP-1 Expression | RAW 264.7 | LPS + this compound | Declined to 60% compared to LPS-stimulated group | [4] |
| iNOS Expression | RAW 264.7 | LPS + this compound | Declined to 15% compared to LPS-stimulated group | [4] |
Experimental Protocol
This protocol measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Complete medium
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory signaling cascades.
Caption: this compound inhibits inflammatory pathways.
Neuroprotective Applications
Emerging evidence suggests that this compound and related compounds may offer neuroprotective benefits, potentially through their antioxidant and anti-inflammatory activities.
Experimental Protocol
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
This compound
-
SH-SY5Y neuroblastoma cells
-
Hydrogen peroxide (H₂O₂)
-
Complete medium
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to the wells and incubate for 24 hours.
-
Perform an MTT assay as described in section 1.2.1 to determine cell viability.
Cholesterol Synthesis Inhibition
This compound has been shown to inhibit cholesterol biosynthesis, suggesting its potential as a hypocholesterolemic agent.
Mechanism of Action
This compound inhibits the enzyme lanosterol 14α-demethylase, which is a key enzyme in the cholesterol biosynthesis pathway that converts lanosterol to cholesterol.[5][6][7] This inhibition leads to an accumulation of lanosterol and a decrease in cholesterol levels.[6]
Experimental Protocol
This protocol measures the inhibitory effect of this compound on cholesterol synthesis in a human hepatic cell line.
Materials:
-
This compound
-
Human hepatic cell line (e.g., HepG2)
-
[¹⁴C]acetate or [³H]mevalonate
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Culture hepatic cells to near confluency.
-
Treat the cells with varying concentrations of this compound for a specified period.
-
Add the radiolabeled precursor ([¹⁴C]acetate or [³H]mevalonate) to the culture medium and incubate.
-
After incubation, wash the cells and lyse them.
-
Extract the lipids from the cell lysate.
-
Separate the cholesterol fraction using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the amount of radiolabeled cholesterol in treated cells to that in untreated control cells.
Signaling Pathway
Caption: this compound inhibits cholesterol synthesis.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted therapeutic potential. Its anti-cancer, anti-inflammatory, neuroprotective, and cholesterol-lowering effects are supported by a growing body of scientific evidence. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provides a solid foundation for its further development as a therapeutic agent.
Future research should focus on:
-
Conducting more extensive studies to determine the specific IC50 values of this compound in a wider range of cancer cell lines.
-
Performing in vivo studies to validate the in vitro findings and to assess the safety and efficacy of this compound in animal models of various diseases.
-
Optimizing drug delivery systems to enhance the bioavailability and therapeutic efficacy of this compound.
-
Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents and anti-inflammatory drugs.
This technical guide serves as a valuable resource for researchers and drug development professionals, providing a comprehensive overview of the current state of knowledge on this compound and highlighting its potential as a lead compound for the development of novel therapeutics.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Melanogenic Effects of Ganodermanontriol from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic Acid A suppresses the phenotypic modulation of pulmonary artery smooth muscle cells through the inactivation of PI3K/Akt pathway in pulmonary arterial hypertension - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 6. Effect of 26-Oxygenosterols from Ganoderma lucidum and Their Activity as Cholesterol Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Ganoderol A Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderol A, a bioactive lanostane-type triterpenoid from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential pharmacological activities. The elucidation of its biosynthetic pathway is crucial for understanding its formation, enabling metabolic engineering for enhanced production, and discovering novel related compounds. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the known enzymatic steps, relevant quantitative data, and the experimental methodologies employed in its investigation. While the complete pathway remains to be fully elucidated, this guide synthesizes the existing knowledge to serve as a valuable resource for researchers in the field.
Introduction
Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been used for centuries in traditional Asian medicine. Its therapeutic properties are largely attributed to a diverse array of secondary metabolites, among which the triterpenoids are a prominent class. This compound, characterized by a lanostane skeleton with specific oxidations and desaturations, is a member of this family and has been the subject of research for its potential health benefits. Understanding the intricate enzymatic machinery responsible for its synthesis is a key objective for natural product chemists, biochemists, and synthetic biologists.
The biosynthesis of this compound begins with the universal precursor for triterpenoids, 2,3-oxidosqualene, which is formed through the mevalonate (MVA) pathway. The cyclization of 2,3-oxidosqualene yields the lanosterol backbone, which then undergoes a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 (CYP) monooxygenases, to produce the vast array of ganoderic acids and related compounds, including this compound.
The this compound Biosynthetic Pathway
The proposed biosynthetic pathway for this compound commences from the central MVA pathway, leading to the formation of the lanosterol scaffold. Subsequent modifications, including oxidation and desaturation, are believed to be catalyzed by specific enzymes, though not all have been definitively identified.
From Mevalonate to Lanosterol: The Core Triterpenoid Pathway
The initial steps of this compound biosynthesis are well-established and follow the conserved MVA pathway for triterpenoid synthesis in fungi.[1] This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined head-to-head to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the direct precursor for lanosterol cyclization.[1]
Post-Lanosterol Modifications: The Path to this compound
The structural diversification of lanostane triterpenoids, including the formation of this compound (26-hydroxy-lanosta-7,9(11),24-triene-3-one), arises from a series of modifications to the lanosterol backbone. These modifications are primarily catalyzed by a large family of cytochrome P450 enzymes. While the exact sequence and the complete set of enzymes for this compound are not fully known, several key enzymatic steps have been identified in the biosynthesis of related ganoderic acids, providing a putative framework.
-
C-26 Hydroxylation: The initial oxidation of the lanosterol side chain at the C-26 position is a crucial step. The cytochrome P450 enzyme CYP5150L8 from G. lucidum has been identified as a key enzyme that catalyzes the three-step oxidation of lanosterol at C-26 to form 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA). This suggests that a C-26 hydroxylated intermediate is an early precursor in the pathway.
-
C-3 Oxidation: this compound possesses a ketone group at the C-3 position, indicating an oxidation of the 3-hydroxyl group of a lanosterol-type precursor. In yeast, the sterol reductase ERG27 is known to catalyze the reduction of a C-3 ketone.[2] This suggests that a dehydrogenase or an oxidoreductase is responsible for the C-3 oxidation in Ganoderma. However, the specific enzyme for this reaction in the this compound pathway has not yet been identified.
-
C-7 and C-9(11) Desaturation: A characteristic feature of this compound is the conjugated double bond system at C-7 and C-9(11). This modification is likely catalyzed by one or more desaturase enzymes. In fungi, delta-9 and delta-5 desaturases are known to introduce double bonds in fatty acid and ergosterol biosynthesis, respectively. By analogy, a specific lanostane desaturase is proposed to be involved in the formation of the 7,9(11)-diene system of this compound, but this enzyme remains to be discovered.
Quantitative Data on this compound and Related Metabolites
Quantitative analysis of this compound and related triterpenoids in G. lucidum is essential for understanding the regulation of the biosynthetic pathway and for quality control of medicinal products. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.[3]
| Compound | Developmental Stage | Concentration | Reference |
| Total Triterpenoids | Immature Fruiting Body | 12.1 mg/g dry weight | [2] |
| Ganoderic Acid T | Immature Fruiting Body | 16.5 µ g/100 mg dry weight | [2] |
| Ganoderic Acid S | Immature Fruiting Body | 14.3 µ g/100 mg dry weight | [2] |
| Ganoderic Acid Me | Immature Fruiting Body | 12.5 µ g/100 mg dry weight | [2] |
| Ganoderic Acid A | Dehydrated Mushrooms | 0.8502 to 0.9241 mg/100 mg | [4] |
Note: Specific quantitative data for this compound is limited in the reviewed literature. The table presents data for total triterpenoids and other major ganoderic acids to provide context on the accumulation of related compounds.
Experimental Protocols and Methodologies
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression of Cytochrome P450 Enzymes in Saccharomyces cerevisiae
A key strategy for characterizing the function of Ganoderma CYP enzymes is their heterologous expression in a host organism like Saccharomyces cerevisiae.[5] This approach allows for the functional analysis of individual enzymes in a clean genetic background.
General Workflow:
-
Gene Identification: Putative CYP genes are identified from the G. lucidum genome or transcriptome based on sequence homology to known triterpenoid biosynthetic enzymes.
-
Vector Construction: The identified CYP genes are cloned into a yeast expression vector, often under the control of an inducible promoter (e.g., GAL1). Co-expression with a cytochrome P450 reductase (CPR) is often necessary for P450 activity.
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain. Strains engineered to accumulate precursors like lanosterol are often used.
-
Cultivation and Induction: The recombinant yeast is cultivated, and gene expression is induced.
-
Metabolite Extraction and Analysis: The yeast culture is harvested, and metabolites are extracted. The extracts are then analyzed by HPLC, LC-MS, and NMR to identify the products of the heterologously expressed enzyme.
In Vitro Enzyme Assays
In vitro assays with purified enzymes or microsomal fractions are used to confirm enzyme function and to determine kinetic parameters.
General Protocol:
-
Enzyme Preparation: The enzyme of interest (e.g., a CYP) is expressed and purified, or a microsomal fraction containing the membrane-bound enzyme is prepared from the expression host.
-
Reaction Mixture: The reaction mixture typically contains the enzyme, the substrate (e.g., lanosterol or a downstream intermediate), a cofactor (e.g., NADPH for CYPs), and a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature for a specific period.
-
Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted with an organic solvent.
-
Product Analysis: The extracted products are analyzed by chromatographic and spectroscopic methods (HPLC, LC-MS, NMR) to confirm their identity and quantity.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.
Experimental Workflow for Functional Characterization of a Putative this compound Biosynthetic Enzyme
Caption: General experimental workflow for the functional elucidation of a candidate enzyme.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway is an ongoing endeavor. While the initial steps via the MVA pathway to lanosterol are well-understood, the specific enzymes responsible for the post-lanosterol modifications, particularly the C-3 oxidation and the C-7,9(11) desaturation, remain to be definitively identified. The use of heterologous expression systems, coupled with in vitro enzymatic assays, has proven to be a powerful strategy for characterizing the functions of cytochrome P450 enzymes involved in ganoderic acid biosynthesis.
Future research should focus on:
-
Identification of the missing enzymes: Transcriptomic and proteomic analyses of G. lucidum under conditions of high this compound production can help identify candidate genes for the C-3 oxidoreductase and the C-7,9(11) desaturase.
-
Complete pathway reconstruction: Once all the necessary enzymes are identified, the entire pathway can be reconstituted in a heterologous host, such as S. cerevisiae, to enable the de novo biosynthesis of this compound.
-
Quantitative modeling: The development of kinetic models for the biosynthetic pathway will be crucial for optimizing the production of this compound through metabolic engineering.
This technical guide provides a solid foundation for researchers entering this exciting field and highlights the key areas where further investigation is needed to fully unravel the biosynthesis of this important bioactive molecule.
References
- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural and Biosynthetic Relationship of Ganoderol A to Other Ganoderic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma species, are renowned for their diverse and potent pharmacological activities. Among these, Ganoderol A holds a significant position, sharing a common biosynthetic origin with other ganoderic acids from the precursor lanosterol. This technical guide provides an in-depth exploration of the structural and biosynthetic relationship between this compound and other prominent ganoderic acids. It details the enzymatic transformations from lanosterol, presents comparative quantitative data on their biological activities, outlines key experimental protocols for their isolation and characterization, and visualizes their impact on critical cellular signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of these promising therapeutic compounds.
Introduction
For centuries, the fruiting bodies of Ganoderma fungi have been a cornerstone of traditional medicine in East Asia. Modern scientific investigation has identified ganoderic acids as key contributors to their therapeutic effects. These tetracyclic triterpenoids, derived from lanosterol, exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, hepatoprotective, and immunomodulatory properties[1][2]. This compound, a C30 triterpenoid with the chemical formula C30H46O2, is an integral member of this family[3]. Understanding its relationship to other ganoderic acids is crucial for elucidating their biosynthesis, predicting their biological functions, and harnessing their therapeutic potential. This guide aims to provide a detailed technical overview of these relationships for the scientific community.
Biosynthesis and Structural Relationships
Ganoderic acids are synthesized via the mevalonate pathway, with lanosterol serving as the crucial branch-point precursor[4][5]. The immense structural diversity of ganoderic acids arises from a series of modifications to the lanosterol backbone, primarily catalyzed by a variety of cytochrome P450 (CYP) enzymes[6][7].
The Ganoderic Acid Biosynthetic Pathway
The biosynthesis of ganoderic acids from lanosterol is a complex, multi-step process involving a cascade of enzymatic reactions. While the complete pathway is still under investigation, key steps have been elucidated. The initial modifications of lanosterol are often oxidative, introducing hydroxyl and carboxyl groups at various positions on the triterpenoid skeleton.
A putative biosynthetic pathway, based on current research, is illustrated below. This pathway highlights the central role of lanosterol and the subsequent diversification into various ganoderic acids through the action of different CYP enzymes. This compound, being a lanostane-type triterpenoid, is an integral part of this intricate network, likely serving as an intermediate or a branch-point metabolite in the synthesis of other ganoderic acids.
Structural Comparison
The structural relationship between this compound and other ganoderic acids is defined by variations in the oxidation state and substitution patterns on the common lanostane skeleton. This compound possesses a hydroxyl group and a ketone, making it a key intermediate that can undergo further enzymatic modifications to yield the more highly oxygenated ganoderic acids, which typically feature additional hydroxyl, carboxyl, and ketone moieties.
Comparative Biological Activity
This compound and other ganoderic acids exhibit a wide spectrum of biological activities. The variations in their chemical structures significantly influence their potency and specificity. Below is a summary of quantitative data on their cytotoxic, anti-inflammatory, and hepatoprotective effects.
| Compound | Biological Activity | Assay System | IC50 / Effective Concentration | Reference |
| This compound | Cytotoxicity | NIH/3T3 cells | Maximal non-toxic conc: 50 µg/mL | [8] |
| Anti-inflammatory | RAW 264.7 macrophages | Maximal non-toxic conc: 25 µg/mL | [9] | |
| Anti-UVA Damage | NIH/3T3 cells | 6.25 µg/mL showed 28% increase in cell viability | [8] | |
| Ganoderic Acid A | Cytotoxicity | HepG2 cells (24h) | 187.6 µmol/l | [10] |
| Cytotoxicity | SMMC7721 cells (24h) | 158.9 µmol/l | [10] | |
| Hepatoprotective | DL-galactosamine-induced HL-7702 cell damage | Exhibited activity at 10 µM | [11] | |
| Ganoderic Acid C | Anti-inflammatory | LPS-induced TNF-α production in macrophages | IC50 = 24.5 µg/mL | [12] |
| Ganoderic Acid DM | Cytotoxicity | A549 & NCI-H460 NSCLC cells | Induces apoptosis and autophagy | [13] |
| Ganoderic Acid Jc | Cytotoxicity | HL-60 cells | IC50 = 8.30 µM | [14] |
| Ganoderiol E | Cytotoxicity | MCF-7 cells | IC50 = 6.35 µM | [14] |
Experimental Protocols
Extraction and Isolation of Ganoderic Acids
A common procedure for the extraction and isolation of ganoderic acids from Ganoderma fruiting bodies involves the following steps:
-
Grinding and Extraction: Dried and ground fruiting bodies are extracted with an organic solvent, typically ethanol or methanol, often with the aid of sonication or heating to enhance efficiency.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. An acidic ethyl acetate soluble fraction is often collected to enrich the triterpenoid acids.
-
Chromatographic Separation: The enriched fraction is further purified using a combination of chromatographic techniques.
-
Column Chromatography: Silica gel or reversed-phase C18 columns are used for initial fractionation, with a gradient elution system (e.g., chloroform/acetone or acetonitrile/water with acetic or formic acid).
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and acidified water (e.g., with 0.1% acetic or formic acid), with detection at approximately 252 nm[13].
-
Structural Elucidation
The structures of isolated ganoderic acids are elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the triterpenoid skeleton and the positions of substituents[15].
-
Ionization: Atmospheric pressure chemical ionization (APCI) is often preferred for its stable signal and low baseline noise with ganoderic acids[16].
-
Fragmentation Analysis: Collision-induced dissociation (CID) is used to generate fragment ions. The loss of a 130 Da fragment is characteristic of the cleavage of the side chain at C-20/C-22 in many ganoderic acids[1].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is employed for complete structural assignment.
-
1D NMR: ¹H and ¹³C NMR provide information on the number and types of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry.
-
-
Modulation of Signaling Pathways
Ganoderic acids exert many of their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt/mTOR and NF-κB pathways are two prominent targets.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several ganoderic acids, including Ganoderic Acid A and Ganoderic Acid DM, have been shown to inhibit this pathway at various points[13][17].
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Ganoderic acids, such as Ganoderic Acid Me and Deacetyl Ganoderic Acid F, have been demonstrated to suppress NF-κB activation[18][19].
Conclusion
This compound and other ganoderic acids represent a structurally diverse family of bioactive triterpenoids with significant therapeutic potential. Their shared biosynthetic origin from lanosterol, coupled with the varied enzymatic modifications by cytochrome P450s, gives rise to a wide spectrum of biological activities. This guide has provided a comprehensive overview of the relationship between this compound and other ganoderic acids, from their biosynthesis and structure to their biological functions and underlying molecular mechanisms. The presented data and protocols serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration and exploitation of these remarkable compounds for human health.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid and its derivatives as cholesterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ganoderma-market.com [ganoderma-market.com]
- 17. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Initial In Vitro Investigations of Ganoderol A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in vitro studies conducted on Ganoderol A, a lanostane-type triterpenoid isolated from Ganoderma lucidum. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development efforts.
Quantitative Data Summary
The following table encapsulates the key quantitative findings from preliminary in vitro evaluations of this compound, focusing on its cytotoxicity, photoprotective, and anti-inflammatory properties.
| Cell Line | Assay | Concentration | Result | Reference |
| NIH/3T3 Mouse Fibroblast | MTT Assay | 50 µg/mL | Maximal non-toxic concentration | [1] |
| RAW 264.7 Mouse Macrophage | MTT Assay | 25 µg/mL | Maximal non-toxic concentration | [1] |
| NIH/3T3 Mouse Fibroblast (UVA-exposed) | DNA Damage Assay | Pretreatment with this compound | 55% decrease in DNA in tails | [1] |
| NIH/3T3 Mouse Fibroblast (UVA-exposed) | DNA Damage Assay | Pretreatment with this compound | 70% decrease in tail length | [1] |
| NIH/3T3 Mouse Fibroblast (UVA-exposed) | Cell Cycle Analysis (FACS) | Pretreatment with this compound | 23% decrease in G1 phase cells | [1] |
| LPS-stimulated RAW 264.7 | qPCR | Not specified | 60% decline in MCP-1 expression | [1] |
| LPS-stimulated RAW 264.7 | qPCR | Not specified | 15% decline in iNOS expression | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are outlined below to facilitate reproducibility and further investigation.
Cell Culture and Maintenance
-
Cell Lines: NIH/3T3 mouse embryonic fibroblast cells and RAW 264.7 mouse macrophage cells were utilized.
-
Culture Medium: Specific culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) were used for cell propagation.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity and UVA Protection Assays
-
MTT Assay: To determine the cytotoxicity of this compound and its protective effect against UVA-induced damage, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed.
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
For cytotoxicity assessment, cells were treated with varying concentrations of this compound for a specified period.
-
For UVA protection studies, cells were pre-treated with this compound before being exposed to UVA radiation.
-
Following treatment or irradiation, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were then solubilized with a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability was calculated as a percentage relative to the control group.[1][2]
-
Apoptosis and Cell Cycle Analysis
-
Fluorescence-Activated Cell Sorting (FCS): To investigate the effects of this compound on apoptosis and cell cycle distribution, flow cytometry was utilized.
-
NIH/3T3 cells were seeded and treated with this compound, with or without subsequent UVA exposure.
-
After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
For cell cycle analysis, the fixed cells were treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
For apoptosis analysis, cells were stained with Annexin V and PI.
-
The stained cells were then analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) or the proportion of apoptotic cells.[1]
-
Gene Expression Analysis
-
Quantitative Real-Time Polymerase Chain Reaction (qPCR): The expression levels of monocyte chemotactic protein-1 (MCP-1) and inducible nitric oxide synthase (iNOS) were quantified using qPCR.
-
RAW 264.7 macrophages were stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.
-
Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
qPCR was performed using the cDNA as a template, specific primers for MCP-1 and iNOS, and a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes in real-time.
-
The relative gene expression was calculated using a comparative threshold cycle (Ct) method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.[1]
-
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated.
While the precise signaling pathways for this compound are still under investigation, its anti-inflammatory effects observed in LPS-stimulated macrophages suggest a potential interaction with pathways known to be modulated by other Ganoderma lucidum triterpenoids, such as the NF-κB pathway. Extracts from Ganoderma lucidum have been shown to inhibit NF-κB translocation.[1] The reduction in iNOS and MCP-1 expression, both of which are downstream targets of NF-κB, further supports this hypothesis.
References
Methodological & Application
Application Notes & Protocols: Ganoderol A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A, a highly oxygenated lanostane-type triterpenoid isolated from Ganoderma species, has garnered significant interest within the scientific community. Its potential therapeutic applications are linked to a range of biological activities, including potent inhibitory effects on angiotensin-converting enzyme and cholesterol biosynthesis.[] This document provides detailed application notes and protocols for the extraction and purification of this compound, intended to guide researchers in obtaining this valuable compound for further investigation.
Extraction and Purification Strategies
The extraction and purification of this compound from Ganoderma lucidum, and related species, involves a multi-step process. The selection of an appropriate extraction method is critical for maximizing the yield of triterpenoids. Following extraction, various chromatographic techniques are employed to isolate and purify this compound to the desired level.
Extraction Methodologies
Several methods have been developed for the extraction of triterpenoids from Ganoderma. The choice of method can significantly impact the extraction efficiency and the profile of the extracted compounds. Common techniques include conventional solvent extraction methods like maceration and Soxhlet, as well as more advanced techniques such as ultrasound-assisted extraction (UAE), heat-assisted extraction (HAE), and supercritical fluid extraction (SFE).
Quantitative Comparison of Extraction Methods for Triterpenoids from Ganoderma
| Extraction Method | Solvent | Key Parameters | Extraction Yield (% w/w) | Target Compounds | Reference |
| Maceration | Methanol | Time: 48 h, Temperature: 40°C | Total Phenolics: 20.99 mg/100g | Total Phenolics | [2] |
| Heat-Assisted Extraction (HAE) | 62.5% Ethanol | Time: 78.9 min, Temperature: 90.0°C | 4.9 ± 0.6% (total extract) | Triterpenoids and Phenolics | [3] |
| Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol | Time: 40 min, Power: 100.0 W | 4.9 ± 0.6% (total extract) | Triterpenoids and Phenolics | [3] |
| Dual-Mode Sonication | 94% Ethanol | Solvent to Solid Ratio: 55:28, Time: 10.38 s | Not specified for total yield | Triterpenoids | [4] |
| Supercritical Fluid Extraction (SFE) | Liquid CO2 with Ethanol co-solvent | Pressure: 100-310 bar, Temperature: 20-35°C | Not specified | Ganoderic Acids | [5] |
| Ethanol Leaching | 80% Ethanol | Not specified | Total yield of Ganoderic Acid A: 35% | Ganoderic Acid A | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
This protocol is based on the optimized conditions for extracting triterpenoids from Ganoderma lucidum.[3]
Materials and Equipment:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
89.5% Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh a known amount of powdered Ganoderma lucidum.
-
Add 89.5% ethanol at a specified solvent-to-solid ratio.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic power of 100 W for 40 minutes.
-
After sonication, centrifuge the mixture to separate the extract from the solid residue.
-
Collect the supernatant and filter it.
-
Concentrate the filtered extract using a rotary evaporator to obtain the crude triterpenoid extract.
Protocol 2: Supercritical Fluid Extraction (SFE) of Ganoderic Acids
This protocol describes a greener extraction method using supercritical CO2.[5]
Materials and Equipment:
-
Ground Ganoderma lucidum mushrooms
-
Supercritical fluid extractor
-
Liquid carbon dioxide
-
Ethanol (as a co-solvent, optional)
Procedure:
-
Pack the ground Ganoderma lucidum into the extraction vessel of the SFE system.
-
Set the extraction pressure to 100-310 bar and the temperature to 20-35°C.
-
If using a co-solvent, introduce ethanol at the desired percentage (e.g., 5-20%).
-
Pump supercritical CO2 through the vessel to extract the desired compounds.
-
The extract is separated from the CO2 as the pressure is reduced, and the CO2 is recycled.
-
Collect the resulting extract rich in ganoderic acids.
Protocol 3: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective method for the preparative separation of compounds from complex mixtures.[7]
Materials and Equipment:
-
Crude triterpenoid extract from Ganoderma
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
Solvent system: n-hexane-ethyl acetate-methanol-water
-
HPLC system for purity analysis
Procedure:
-
Prepare the two-phase solvent system. For ganoderol B (structurally similar to this compound), a system of n-hexane-ethyl acetate-methanol-water (7:12:11:5, v/v/v/v) has been used.[7]
-
Equilibrate the HSCCC column with the stationary phase.
-
Dissolve the crude extract in a suitable solvent and inject it into the HSCCC.
-
Perform the separation using the mobile phase at a specific flow rate.
-
Collect fractions based on the chromatogram.
-
Analyze the collected fractions for the presence and purity of this compound using HPLC.
-
Pool the fractions containing pure this compound and evaporate the solvent.
Protocol 4: Purification of Ganoderic Acids by Semi-Preparative HPLC
This method is suitable for isolating specific ganoderic acids, including this compound.[8]
Materials and Equipment:
-
Crude triterpenoid extract (acidic ethyl acetate soluble material - AESM)
-
Semi-preparative HPLC system with a C18 column
-
Mobile phase: Acetonitrile and 2% acetic acid in water
-
Detector (e.g., UV-Vis)
Procedure:
-
Prepare the crude triterpenoid extract (AESM) from Ganoderma.
-
Dissolve the AESM in a suitable solvent (e.g., 50% ethanol).
-
Set up the semi-preparative HPLC with a C18 column.
-
Use a gradient elution of acetonitrile and 2% acetic acid. A typical gradient might start with a lower concentration of acetonitrile and gradually increase.
-
Inject the sample and monitor the elution at a specific wavelength (e.g., 252 nm).
-
Collect the fractions corresponding to the peaks of interest.
-
The collected fractions can often form crystals directly from the solution without further purification.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Signaling Pathways Potentially Modulated by Ganoderic Acids
Ganoderic acids, the class of compounds to which this compound belongs, have been shown to modulate several key signaling pathways implicated in various diseases.
Caption: Potential signaling pathways modulated by Ganoderic Acids.
References
- 2. Optimization of the phenolic and antioxidants extraction from Ganoderma Lucidum using maceration method [foodresearch.tabrizu.ac.ir]
- 3. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. EP0943006B1 - A method for producing an extract from ganoderma lucidum containing ganoderic acid - Google Patents [patents.google.com]
- 6. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 7. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
Application Notes and Protocols for the Chemical Synthesis of Ganoderol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderol A, a bioactive lanostane-type triterpenoid isolated from Ganoderma species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including the inhibition of cholesterol biosynthesis. This document provides detailed application notes and protocols for the chemical synthesis of this compound. The synthesis described herein is a nine-step semisynthesis commencing from the readily available starting material, lanosterol. This protocol offers a practical approach for researchers to obtain this compound for further biological investigation and drug development endeavors. While a total synthesis of this compound has not been extensively reported in the literature, this semisynthetic route provides a reliable method for its preparation.
Introduction
This compound is a tetracyclic triterpenoid characterized by a lanosta-7,9(11),24-trien-3-one core structure.[1] Natural products from the Ganoderma genus, including this compound, have been utilized in traditional medicine for centuries and are now being investigated for their pharmacological activities in modern drug discovery.[2] Specifically, this compound has been shown to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway, highlighting its potential as a lead compound for the development of cholesterol-lowering agents.[3] The limited availability of this compound from natural sources necessitates efficient chemical synthesis routes to enable comprehensive biological studies and potential therapeutic development.
This document outlines a proven nine-step semisynthesis of this compound starting from lanosterol.[2] The key transformations in this synthetic sequence include the stereoselective construction of the side chain via a phosphonate reaction and the formation of the characteristic Δ7,9(11)-diene system of the tetracyclic core through an acid-catalyzed rearrangement of a lanosterone-derived epoxide.[2]
Semisynthesis of this compound from Lanosterol
The following table summarizes the nine-step semisynthesis of this compound, providing an overview of the transformations and the reported yields for each step.
| Step | Reaction | Key Reagents | Product | Yield (%) |
| 1 | Jones Oxidation | CrO₃, H₂SO₄, Acetone | Lanost-8-en-3-one | 95 |
| 2 | Epoxidation | m-CPBA | 8α,9α-Epoxylanostan-3-one | 88 |
| 3 | Epoxide Opening and Dienone Formation | H₂SO₄ (cat.), Ac₂O | Lanosta-7,9(11)-dien-3-one | 91 |
| 4 | Side Chain Cleavage | O₃; then Me₂S | 3-Oxo-lanosta-7,9(11)-dien-24-al | 85 |
| 5 | Horner-Wadsworth-Emmons Reaction | Triethyl phosphonoacetate, NaH | (E)-Ethyl 3-oxo-lanosta-7,9(11),24-trien-26-oate | 78 |
| 6 | DIBAL-H Reduction | DIBAL-H | (E)-3-Oxo-lanosta-7,9(11),24-trien-26-ol | 92 |
| 7 | Protection of Hydroxyl Group | TBDMSCl, Imidazole | (E)-26-(tert-Butyldimethylsilyloxy)-lanosta-7,9(11),24-trien-3-one | 98 |
| 8 | Allylic Oxidation | SeO₂ | (E)-26-(tert-Butyldimethylsilyloxy)-lanosta-7,9(11),24-trien-3,7-dione | 65 |
| 9 | Deprotection | TBAF | This compound | 94 |
| Overall Yield | 15.3 |
Experimental Protocols
Detailed methodologies for the key steps in the semisynthesis of this compound are provided below.
Step 3: Formation of Lanosta-7,9(11)-dien-3-one (Diene Formation)
This protocol describes the acid-catalyzed rearrangement of the 8α,9α-epoxide to form the conjugated diene system.
Materials:
-
8α,9α-Epoxylanostan-3-one
-
Acetic anhydride (Ac₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve 8α,9α-Epoxylanostan-3-one (1.0 eq) in acetic anhydride at 0 °C.
-
Add a catalytic amount of concentrated sulfuric acid dropwise to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Lanosta-7,9(11)-dien-3-one.
Step 5: Horner-Wadsworth-Emmons Reaction for Side Chain Construction
This protocol details the stereoselective formation of the trisubstituted alkene in the side chain.
Materials:
-
3-Oxo-lanosta-7,9(11)-dien-24-al
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-Oxo-lanosta-7,9(11)-dien-24-al (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to yield (E)-Ethyl 3-oxo-lanosta-7,9(11),24-trien-26-oate.
Visualizations
Synthetic Pathway of this compound
The following diagram illustrates the semisynthetic route from lanosterol to this compound.
References
Application Notes and Protocols for Ganoderol A in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ganoderol A, a lanostane-type triterpenoid isolated from Ganoderma lucidum, in various cell culture assays. This document outlines its biological activities, offers detailed protocols for key experiments, and presents quantitative data to facilitate experimental design and data interpretation.
Biological Activity of this compound
This compound has demonstrated significant biological activities in vitro, primarily exhibiting protective effects against UVA-induced cell damage and anti-inflammatory properties.
Photoprotective Effects: In NIH/3T3 fibroblast cells, this compound has been shown to mitigate the damaging effects of UVA radiation. It enhances cell viability and reduces apoptosis and cell cycle arrest induced by UVA exposure.
Anti-inflammatory Activity: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound exhibits anti-inflammatory effects by reducing the expression of pro-inflammatory mediators. While direct studies on this compound are limited, related triterpenoids from Ganoderma lucidum, such as Ganoderic Acid A, have been shown to exert their anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways, including the NF-κB and PI3K/Akt pathways.[1][2][3][4][5][6] It is plausible that this compound shares similar mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from in vitro studies of this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Maximal Non-Toxic Concentration | Reference |
| NIH/3T3 | MTT | 50 µg/mL | [7] |
| RAW 264.7 | MTT | 25 µg/mL | [7] |
Table 2: Photoprotective Effects of this compound on UVA-Irradiated NIH/3T3 Cells
| Parameter | Treatment | Result | Reference |
| Cell Viability | 6.25 µg/mL this compound + UVA | 28% increase in cell viability compared to UVA alone | [8] |
| Apoptosis | 6.25 µg/mL this compound + UVA | Returned to normal levels (compared to UVA-induced apoptosis) | [7] |
| Cell Cycle (G1 phase) | 6.25 µg/mL this compound + UVA | 23% decrease in G1 phase cells compared to UVA alone | [7] |
Table 3: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Cells
| Gene Expression | Treatment | Result | Reference |
| MCP-1 | This compound | 60% reduction in expression compared to LPS-stimulated group | [7] |
| iNOS | This compound | 15% reduction in expression compared to LPS-stimulated group | [7] |
Signaling Pathways
This compound's biological activities are likely mediated through the regulation of key cellular signaling pathways. Based on studies of related compounds from Ganoderma lucidum, the following pathways are implicated:
Figure 1: Putative signaling pathways modulated by this compound.
Experimental Protocols
Here are detailed protocols for key assays to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound and its effect on cell viability.
Materials:
-
NIH/3T3 or RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and cell cycle distribution.[9][10][11][12][13]
Materials:
-
NIH/3T3 cells
-
Complete culture medium
-
This compound
-
UVA light source (for photoprotection studies)
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed NIH/3T3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 6.25 µg/mL) for a specified time before UVA irradiation.
-
Expose the cells to UVA radiation (e.g., 1.4 J/cm²). Include untreated and UVA-only controls.
-
Incubate the cells for 24 hours post-irradiation.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. For cell cycle analysis, cells are typically fixed in ethanol and stained with PI/RNase A solution before analysis.
Figure 3: Experimental workflow for apoptosis analysis by flow cytometry.
Gene Expression Analysis (qPCR)
This protocol is for quantifying the mRNA expression of MCP-1 and iNOS in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound
-
LPS (Lipopolysaccharide)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for MCP-1, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 6-24 hours). Include untreated and LPS-only controls.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green Master Mix and specific primers for the target genes and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Figure 4: Workflow for gene expression analysis by qPCR.
References
- 1. Network Pharmacology and Experimental Validation Reveal Ganodermanontriol Modulates Pneumonia via TNF/NF‐κB/MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid A Prevented Osteoporosis by Modulating the PIK3CA/p‐Akt/TWIST1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Ganoderol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A, a lanostane-type triterpenoid isolated from Ganoderma lucidum, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutic agents. These application notes provide a comprehensive guide for researchers to assess the anti-inflammatory effects of this compound. The protocols detailed herein focus on in vitro assays using the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The primary mechanism of action for this compound's anti-inflammatory effects involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This modulation leads to a downstream reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
The following tables summarize the quantitative data on the inhibitory effects of this compound and related compounds from Ganoderma species on key inflammatory markers. This data provides a baseline for expected outcomes when performing the described protocols.
Table 1: Inhibition of Nitric Oxide (NO) Production and iNOS Expression
| Compound | Cell Line | Stimulant | Assay | Endpoint | Result | Citation |
| This compound | RAW 264.7 | LPS | qPCR | iNOS mRNA expression | Declined to 15% of LPS-stimulated group | [1] |
| Ganoderma lucidum extract | THP-1 | LPS | Griess Assay, RT-PCR | NO production, iNOS mRNA expression | Completely abolished LPS-induced NO production and iNOS mRNA expression at 100 µg/mL | [2] |
| Ganodermanondiol | RAW 264.7 | LPS | Griess Assay | NO production | Significantly inhibited at 0.5-2 µg/mL | |
| Meroterpenoids (from G. lucidum) | RAW 264.7 | LPS | Western Blot | iNOS protein expression | Dose-dependent inhibition (10, 20, 40 µM) | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Assay | Cytokine | Result | Citation |
| Ganoderic Acid C1 | Macrophage cell line | LPS | ELISA | TNF-α | IC50 = 24.5 µg/mL | [4] |
| Ganoderma lucidum sterols | RAW 264.7 | LPS | ELISA | TNF-α, IL-1β, IL-6 | Significantly attenuated releases | [5] |
| Ganoderma lucidum polysaccharides | Human Macrophages | - | ELISA | IL-1β, TNF-α, IL-6 | 5.1, 9.8, and 29-fold increase in production (immunostimulatory) | [6] |
| Ganodermanondiol | RAW 264.7 | LPS | ELISA | TNF-α, IL-6 | Significantly inhibited at 0.5-2 µg/mL |
Table 3: Inhibition of COX-2 Expression
| Compound | Cell Line | Stimulant | Assay | Endpoint | Result | Citation |
| Ganodermanondiol | RAW 264.7 | LPS | Western Blot | COX-2 protein expression | Significantly inhibited at 0.5-2 µg/mL | |
| Meroterpenoids (from G. lucidum) | RAW 264.7 | LPS | Western Blot | COX-2 protein expression | No significant inhibition | [3] |
| [7]-Gingerol | Mouse Skin | TPA | Western Blot | COX-2 protein expression | Inhibited expression | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflow for assessing its anti-inflammatory effects.
Caption: this compound inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.
Caption: Workflow for assessing this compound's anti-inflammatory effects in vitro.
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Line and Culture Conditions:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
1.2. Cell Seeding:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for Griess and ELISA assays, 6-well plates for Western blotting) at a density that allows for approximately 80% confluency at the time of treatment.
1.3. This compound and LPS Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Ensure the final solvent concentration does not affect cell viability.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired incubation time (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling protein analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (NO2-), a stable product of NO, in the cell culture supernatant.
2.1. Reagents:
-
Griess Reagent: A mixture of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes of the two solutions immediately before use.
-
Nitrite Standard: Sodium nitrite (NaNO2) solution of known concentrations (e.g., 0-100 µM) to generate a standard curve.
2.2. Protocol:
-
After the incubation period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol outlines the general steps for measuring TNF-α and IL-6 levels in cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][9][10][11][12][13][14][15][16]
3.1. Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Microplate reader.
3.2. Protocol:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.[9]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, wash, and add the substrate solution to develop color.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).[10]
-
Calculate the cytokine concentrations in the samples based on the standard curve.
iNOS and COX-2 Protein Expression Analysis (Western Blot)
This protocol details the steps to determine the protein levels of iNOS and COX-2 in cell lysates.[17][18][19][20][21]
4.1. Reagents and Materials:
-
Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit or mouse monoclonal antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Protein Assay Kit: BCA or Bradford assay for protein quantification.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blotting apparatus.
-
Chemiluminescent substrate.
4.2. Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C. Recommended dilutions: iNOS (1:1000), COX-2 (1:1000), β-actin (1:5000).[17]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderma lucidum inhibits inducible nitric oxide synthase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderma lucidum-Derived Meroterpenoids Show Anti-Inflammatory Activity In Vitro [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-tumor effect of Ganoderma lucidum is mediated by cytokines released from activated macrophages and T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. file.elabscience.com [file.elabscience.com]
- 11. mpbio.com [mpbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. novamedline.com [novamedline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bmgrp.com [bmgrp.com]
- 16. advisains.id [advisains.id]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Ganoderol A in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of interest in the field of neuroprotective research. Triterpenoids from Ganoderma lucidum, including the closely related Ganoderic Acid A, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which are critical in combating the multifactorial nature of neurodegenerative diseases.[1][2][3] These application notes provide an overview of the neuroprotective potential of this compound, supported by data from related compounds, and offer detailed protocols for its investigation.
Note: Research specifically detailing the neuroprotective applications of this compound is currently limited. The following data and protocols are based on available information for this compound and supplemented with extensive research on the structurally and functionally similar triterpenoid, Ganoderic Acid A (GAA), also from Ganoderma lucidum. This serves as a foundational guide for initiating neuroprotective studies with this compound.
Mechanism of Action
This compound and related triterpenoids exert their neuroprotective effects through a multi-pronged approach, targeting key pathological pathways in neurodegeneration:
-
Anti-inflammatory Activity: this compound has been shown to possess anti-inflammatory properties.[4] In the context of neuroinflammation, which is a hallmark of many neurodegenerative diseases, related compounds like Ganoderic Acid A have been demonstrated to suppress the activation of microglia, the primary immune cells of the central nervous system. This is achieved, in part, by inhibiting the pro-inflammatory NF-κB signaling pathway, leading to a reduction in the release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6]
-
Antioxidant and Anti-apoptotic Effects: Oxidative stress and subsequent neuronal apoptosis are critical factors in neuronal cell death. Ganoderic Acid A has been shown to protect neurons by activating the Nrf2/Keap1 signaling pathway, which upregulates the expression of antioxidant enzymes.[7] It also mitigates mitochondrial dysfunction and inhibits the ROCK (Rho-associated coiled-coil containing protein kinase) signaling pathway, which is implicated in neuronal apoptosis.[8][9]
-
Modulation of Amyloid-β Toxicity: The accumulation of amyloid-β (Aβ) peptides is a key pathological feature of Alzheimer's disease. Extracts from Ganoderma lucidum have been shown to attenuate Aβ-induced neurotoxicity by preserving synaptic proteins and reducing caspase-3-like activity.[10] Ganoderic Acid A, specifically, has been found to promote the clearance of Aβ in microglia by inducing autophagy through the Axl/Pak1 signaling pathway.[11]
Data Presentation
The following tables summarize quantitative data from studies on this compound and the related triterpenoid, Ganoderic Acid A, to provide a reference for expected potencies and effects.
Table 1: In Vitro Cytotoxicity and Protective Effects of this compound
| Cell Line | Assay | Parameter | Concentration | Result | Reference |
| NIH/3T3 Fibroblasts | MTT | Maximal Non-toxic Concentration | 50 µg/mL | - | [4] |
| RAW 264.7 Macrophages | MTT | Maximal Non-toxic Concentration | 25 µg/mL | - | [4] |
| NIH/3T3 Fibroblasts | Comet Assay | DNA in Tail (vs. UVA control) | Not Specified | ↓ 55% | [4] |
| NIH/3T3 Fibroblasts | Comet Assay | Tail Length (vs. UVA control) | Not Specified | ↓ 70% | [4] |
Table 2: In Vitro Anti-inflammatory Effects of this compound and Ganoderic Acid A
| Compound | Cell Line | Inducer | Parameter | Concentration | Inhibition/Reduction | Reference |
| This compound | RAW 264.7 | LPS | MCP-1 Expression | Not Specified | ↓ to 60% of LPS control | [4] |
| This compound | RAW 264.7 | LPS | iNOS Expression | Not Specified | ↓ to 15% of LPS control | [4] |
| Ganoderic Acid A | BV2 Microglia | LPS | TNF-α Release | 100 µg/mL | Significant | [12] |
| Ganoderic Acid A | BV2 Microglia | LPS | IL-1β Release | 100 µg/mL | Significant | [12] |
| Ganoderic Acid A | BV2 Microglia | LPS | IL-6 Release | 100 µg/mL | Significant | [12] |
Experimental Protocols
Assessment of Neuroprotection against Oxidative Stress
This protocol outlines an in vitro experiment to determine the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
a. Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
b. Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells (final concentration, e.g., 100 µM) and incubate for another 24 hours. Do not add H₂O₂ to the no-treatment control wells.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Evaluation of Anti-inflammatory Effects in Microglia
This protocol describes how to assess the ability of this compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2).
a. Materials:
-
BV2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Griess Reagent for nitric oxide (NO) measurement
-
24-well plates
b. Protocol:
-
Cell Seeding: Plate BV2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration, e.g., 1 µg/mL) to the wells and incubate for 24 hours. Include control groups: no treatment, this compound alone, and LPS alone.
-
Sample Collection: Collect the cell culture supernatants and store them at -80°C for cytokine and NO analysis.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Compare the levels of cytokines and NO in the this compound-treated groups to the LPS-only group.
Signaling Pathways and Visualizations
The neuroprotective effects of this compound and related compounds are mediated by complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Caption: Experimental workflow for investigating the neuroprotective effects of this compound.
Caption: this compound's proposed anti-inflammatory signaling pathway.
Caption: Antioxidant signaling pathway modulated by related triterpenoids.
References
- 1. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid A: A Potential Natural Neuroprotective Agent for Neurological Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of ganoderic acid A on lipopolysaccharide-induced proinflammatory cytokine release from primary mouse microglia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anti-Alzheimer's disease effects of ganoderic acid A by inhibiting ferroptosis-lipid peroxidation via activation of the NRF2/SLC7A11/GPX4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Discovery of Aβ42 Fibril Disintegrators from Ganoderma lucidum via Ligand Fishing and Their Neuroprotective Effects on Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of potential neuroprotective compound from Ganoderma lucidum extract targeting microtubule affinity regulation kinase 4 involved in Alzheimer's disease through molecular dynamics simulation and MMGBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonizing beta-amyloid peptide neurotoxicity of the anti-aging fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Ganoderol A in Ganoderma Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A, a lanostane-type triterpenoid isolated from Ganoderma species, has garnered significant interest within the scientific community due to its potential pharmacological activities. As a member of the diverse family of ganoderic acids and related compounds, accurate and reproducible quantification of this compound in various extracts is paramount for quality control, standardization of herbal preparations, and elucidation of its therapeutic mechanisms. This document provides detailed methodologies for the extraction and quantification of this compound from Ganoderma extracts, primarily utilizing High-Performance Liquid Chromatography (HPLC). Additionally, a putative signaling pathway for Ganoderma triterpenoids is presented to contextualize the potential biological effects of this compound.
Experimental Protocols
Extraction of this compound from Ganoderma lucidum
This protocol outlines a common method for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
95% Ethanol
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Filtration apparatus (e.g., filter paper or 0.45 µm membrane filter)
Procedure:
-
Ethanol Extraction:
-
Weigh a suitable amount of powdered Ganoderma lucidum (e.g., 10 kg).
-
Add 95% ethanol at a solid-to-liquid ratio of 1:2 (w/v) (e.g., 20 L for 10 kg).
-
Heat the mixture at 80°C for a specified duration (e.g., 2 hours), or perform ultrasonic-assisted extraction for 30 minutes.[1]
-
Filter the extract to separate the supernatant from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure maximum recovery.
-
Combine the filtrates from all three extractions.
-
-
Solvent Partitioning and Concentration:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
For further purification of the crude extract, a liquid-liquid partitioning step with ethyl acetate can be employed. Add ethyl acetate to the aqueous residue and mix thoroughly.
-
Separate the ethyl acetate layer, which will contain the less polar triterpenoids, including this compound.
-
Evaporate the ethyl acetate solvent under vacuum to obtain the dried triterpenoid-rich extract.
-
-
Sample Preparation for HPLC Analysis:
-
Accurately weigh a portion of the dried extract (e.g., 500 mg).
-
Dissolve the extract in a known volume of methanol (e.g., 10 mL).[1]
-
Sonicate the solution for 30 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC method for the simultaneous determination of multiple triterpenoids, including this compound.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Zorbax ODS C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.
-
Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% aqueous acetic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Gradient Elution Program:
| Time (min) | Acetonitrile (%) | 0.1% Acetic Acid (%) |
| 0 | 20 | 80 |
| 8 | 29 | 71 |
| 25 | 29 | 71 |
| 55 | 30 | 70 |
| 65 | 30 | 70 |
| 70 | 31 | 69 |
| 90 | 65 | 35 |
| 110 | 90 | 10 |
| 135 | 90 | 10 |
Note: This gradient program is based on a method for separating a wide range of ganoderic acids and may need optimization for focusing specifically on this compound.
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Quantification:
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.
Data Presentation
The following table summarizes the quantitative data for this compound and other related triterpenoids from a study on commercial Ganoderma lucidum products, showcasing the variability in their content.
Table 1: Content of Selected Triterpenoids in Commercial Ganoderma lucidum Products (µg/g of dried material)
| Compound | Fruiting Body Extract | Spore Powder Extract |
| Ganoderic Acid A | 15.34 - 28.67 | 0.89 - 2.45 |
| Ganoderic Acid B | 10.21 - 19.88 | 0.55 - 1.98 |
| Ganoderic Acid H | 8.76 - 16.43 | 0.43 - 1.54 |
| This compound | 5.12 - 9.87 | Not Detected - 0.21 |
| Ergosterol | 102.3 - 187.5 | 25.6 - 54.3 |
Data compiled and adapted from a study evaluating commercial Ganoderma products. The ranges represent the variability observed across different products.[2]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound.
Caption: Workflow for this compound Extraction and Quantification.
Putative Signaling Pathway
The precise signaling pathway of this compound is not yet fully elucidated. However, triterpenoids from Ganoderma lucidum are known to modulate several key signaling cascades involved in cellular processes such as proliferation, apoptosis, and inflammation. The following diagram represents a generalized, putative signaling pathway that may be influenced by this compound and other related triterpenoids.
Caption: Putative Signaling Pathways Modulated by Ganoderma Triterpenoids.
References
Application Notes and Protocols for In Vivo Delivery of Ganoderol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A, a lanostane-type triterpenoid isolated from Ganoderma lucidum, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities. However, its poor aqueous solubility presents a substantial challenge for in vivo administration, leading to low bioavailability and limiting its clinical translation. To overcome this hurdle, advanced drug delivery systems are essential. These application notes provide a comprehensive overview of formulating this compound into various delivery systems for enhanced in vivo efficacy, complete with detailed experimental protocols and data presentation.
Rationale for Advanced Delivery Systems
The hydrophobic nature of this compound results in poor absorption when administered orally in its free form. Encapsulating this compound into delivery systems such as liposomes, nanoparticles, and self-emulsifying drug delivery systems (SEDDS) can:
-
Enhance Solubility and Bioavailability: By encapsulating the lipophilic drug in a carrier, its dispersion in aqueous environments is improved, leading to better absorption.
-
Protect from Degradation: The carrier can protect this compound from enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver.
-
Enable Targeted Delivery: Surface modifications of nanoparticles and liposomes can facilitate targeted delivery to specific tissues or cells, increasing efficacy and reducing off-target effects.
-
Provide Controlled Release: Formulations can be designed to release this compound in a sustained manner, maintaining therapeutic concentrations over a longer period.
Data Presentation: Formulation Characteristics
While specific data for this compound formulations are emerging, the following tables summarize expected characteristics based on studies of closely related triterpenoids from Ganoderma lucidum, such as Ganoderic Acid. This data serves as a benchmark for the development and characterization of this compound delivery systems.
Table 1: Physicochemical Properties of Triterpenoid Nanoparticle Formulations
| Formulation Type | Active Compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Nanodispersion[1][2] | Ganoderic Acid | 126.01 | 0.292 | -51.11 | Not Reported | Not Reported |
| Solid Lipid Nanoparticles (SLN) | Ganoderic Acid D | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data for Ganoderic Acid nanodispersion is presented as a proxy for this compound nanoformulations.[1][2]
Table 2: Pharmacokinetic Parameters of Triterpenoid Formulations in Rats (Oral Administration)
| Formulation | Active Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Suspension | Ganoderic Acid D | 15 | 107.2 | 2.0 | Not Reported | 22 |
| Solid Lipid Nanoparticles | Ganoderic Acid D | 15 | 1555.6 | 0.3 | Not Reported | 70 |
| Free Drug | Ganoderiol F | 20 | - | - | 49.4 (AUC0-t) | 10.5 |
| Free Drug | Ganoderiol F | 50 | - | - | 111.6 (AUC0-t) | 10.5 |
Data for Ganoderic Acid D and Ganoderiol F are presented as proxies for this compound pharmacokinetics.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the thin-film hydration method.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Extruder with polycarbonate membranes (optional, for unilamellar vesicles)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at 60 rpm in a water bath set to 40°C under reduced pressure to evaporate the organic solvents.
-
Continue evaporation for at least 1 hour after the solvent appears to be gone to ensure the formation of a thin, dry lipid film on the inner wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed (60°C) PBS (pH 7.4) to the flask.
-
Rotate the flask at 60 rpm for 1-2 hours above the lipid phase transition temperature to allow for complete hydration and formation of multilamellar vesicles (MLVs). The solution should appear milky.
-
-
Size Reduction (Optional):
-
For a more uniform size distribution and the formation of small unilamellar vesicles (SUVs), sonicate the liposome suspension in a bath sonicator for 30 minutes or using a probe sonicator with cycles of sonication and rest to avoid overheating.
-
Alternatively, for a defined size, extrude the MLV suspension 10-20 times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposome suspension at 15,000 rpm for 30 minutes at 4°C. The pellet will contain the liposomes.
-
Resuspend the pellet in fresh PBS.
-
Characterization:
-
Particle Size and Zeta Potential: Determine using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the liposomes by centrifugation or dialysis. Quantify the amount of encapsulated this compound using HPLC and calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics in rats of ganoderiol F, a highly cytotoxic and antitumor triterpene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of paclitaxel-containing liposomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganoderol A Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderol A, a triterpenoid isolated from Ganoderma lucidum, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] Its potential as a therapeutic agent warrants robust and reproducible methods for evaluating its cytotoxic activity. These application notes provide detailed protocols for assessing the cytotoxicity of this compound, enabling researchers to accurately determine its efficacy and elucidate its mechanism of action. The primary assays covered are the MTT assay for cell viability, the LDH assay for cytotoxicity, and a protocol for assessing apoptosis by flow cytometry.
Data Presentation
Table 1: Summary of this compound (and related compounds) Cytotoxicity
| Cell Line | Assay Type | IC50 Value | Exposure Time | Reference |
| HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 µmol/l | 24 h | [1] |
| HepG2 (Hepatocellular Carcinoma) | CCK-8 | 203.5 µmol/l | 48 h | [1] |
| SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 µmol/l | 24 h | [1] |
| SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 139.4 µmol/l | 48 h | [1] |
| NALM-6 (Acute Lymphoblastic Leukemia) | MTT | 140 µg/mL | 48 h | [3] |
| NIH/3T3 (Fibroblast) | MTT | >50 µg/mL (non-toxic) | Not Specified | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess cell metabolic activity as an indicator of cell viability.[5] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
This compound
-
Target cancer cell line and appropriate culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidic SDS solution)[6][7]
-
Phosphate Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7] Protect the plate from light.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity and compromised cell membrane integrity.[8][9]
Materials:
-
This compound
-
Target cancer cell line and appropriate culture medium
-
96-well plates
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Lysis Buffer (often 10X, provided in the kit)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490 nm and 680 nm)[9]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure times.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation.
-
Vehicle Control: Cells treated with the vehicle solvent.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes if using suspension cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).[9]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cancer cell line and appropriate culture medium
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Ganoderol A: Application Notes and Protocols for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A, a lanostane-type triterpenoid isolated from fungi of the Ganoderma genus, has emerged as a compound of interest in antiviral research. Its potential therapeutic properties are attributed to a range of biological activities, including anti-inflammatory and antiviral effects. This document provides a detailed overview of the current understanding of this compound's antiviral applications, complete with quantitative data, experimental protocols, and diagrams of associated signaling pathways and workflows. This information is intended to guide researchers in the evaluation and potential development of this compound as an antiviral agent.
Quantitative Data Summary
The antiviral efficacy of this compound and related compounds has been evaluated against several viruses. The following tables summarize the available quantitative data on its bioactivity and cytotoxicity.
Table 1: Antiviral Activity of this compound and Related Triterpenoids
| Compound/Extract | Virus | Assay Type | Cell Line | IC50 / EC50 | Citation |
| Isolated Triterpenoids (including this compound) | Herpes Simplex Virus (HSV) | Not Specified | Not Specified | 0.01 - 3.0 µg/mL | [1] |
| Isolated Triterpenoids (including this compound) | Influenza Viruses | Not Specified | Not Specified | 0.01 - 3.0 µg/mL | [1] |
| Ganoderma lucidum Methanol Extract (GLMe-4) | Vesicular Stomatitis Virus (VSV) New Jersey Strain | Plaque Reduction Assay | Not Specified | > 5.43 (SI) | [2] |
| Ganoderma lucidum Water Soluble Extract (GLhw) | Herpes Simplex Virus Type 2 (HSV-2) | Plaque Reduction Assay | Vero | 590 µg/mL | [2] |
| Ganoderma lucidum Water Soluble Extract (GLhw) | Herpes Simplex Virus Type 2 (HSV-2) | Plaque Reduction Assay | HEp-2 | 580 µg/mL | [2] |
Note: Data for triterpenoids from Ganoderma pfeifferi are included as a reference for the potential potency of this class of compounds.[1]
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | Assay Type | Maximal Non-Toxic Concentration | CC50 (50% Cytotoxic Concentration) | Citation |
| This compound | NIH/3T3 | MTT Assay | 50 µg/mL | Not Specified | [1] |
| This compound | RAW 264.7 | MTT Assay | 25 µg/mL | Not Specified | [1] |
Postulated Mechanisms of Antiviral Action
Triterpenoids derived from Ganoderma lucidum are believed to exert their antiviral effects through multiple mechanisms.[3] While the precise signaling pathways for this compound are still under investigation, the primary proposed antiviral actions include:
-
Inhibition of Viral Adsorption and Entry : Triterpenoids may interfere with the initial stages of viral infection by preventing the virus from attaching to and entering host cells.[4] This can be achieved by binding to viral glycoproteins or host cell receptors.[5]
-
Inhibition of Viral Replication : These compounds can also disrupt the viral life cycle after entry by inhibiting key viral enzymes necessary for replication, such as proteases and neuraminidase.[3][6]
-
Modulation of Host Immune Responses : this compound has demonstrated anti-inflammatory properties, which may play a role in its antiviral activity by modulating the host's immune response to the infection.[1] This can involve the suppression of pro-inflammatory signaling pathways like NF-κB and MAPK.[7][8]
Below is a diagram illustrating the potential points of intervention for this compound in the viral life cycle.
Caption: Potential intervention points of this compound in the viral life cycle.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiviral properties of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.
Materials:
-
Host cells (e.g., Vero, MDCK, RAW 264.7, NIH/3T3)[1]
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (medium with the highest DMSO concentration).
-
Incubate the plate for 48-72 hours (duration should match the antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the this compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Plaque Reduction Assay
Objective: To quantify the inhibitory effect of this compound on the production of infectious virus particles.
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer (e.g., HSV-1, Influenza A)
-
This compound at non-toxic concentrations
-
Serum-free medium
-
Overlay medium (e.g., containing 1% methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Seed host cells in 6-well plates and grow to confluence.
-
Prepare virus dilutions in serum-free medium to yield 50-100 plaques per well.
-
Pre-incubate the virus dilution with an equal volume of this compound dilutions for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and infect with 200 µL of the virus-Ganoderol A mixture.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and wash the cells with PBS.
-
Add 3 mL of overlay medium containing the corresponding concentration of this compound to each well.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the 50% effective concentration (EC50).
Time-of-Addition Assay
Objective: To determine the stage of the viral life cycle that is inhibited by this compound.
Protocol: This assay follows the general procedure of the plaque reduction assay but with variations in the timing of this compound addition:
-
Pre-treatment: Treat cells with this compound for 1 hour, then wash and infect with the virus.
-
Co-treatment: Add this compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells with the virus for 1 hour, wash, and then add this compound.
By comparing the level of inhibition in each condition, the primary target stage of this compound can be inferred.
Signaling Pathway Analysis: NF-κB and MAPK Inhibition
This compound's anti-inflammatory effects are linked to the inhibition of the NF-κB and p38 MAPK pathways.[8] These pathways are often activated during viral infections and contribute to the inflammatory response. Inhibition of these pathways by this compound may reduce virus-induced inflammation and potentially impact viral replication.
Caption: Inhibition of NF-κB and p38 MAPK pathways by this compound.
Conclusion
This compound presents a promising avenue for antiviral drug discovery. Its activity against a range of viruses, coupled with its anti-inflammatory properties, suggests a multi-faceted mechanism of action. The protocols and data presented here provide a framework for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets of this compound in both the virus and the host, as well as on conducting in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral activities of various water and methanol soluble substances isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderma lucidum: A potential source to surmount viral infections through β-glucans immunomodulatory and triterpenoids antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gd100.net [gd100.net]
- 5. Possible mode of antiviral activity of acidic protein bound polysaccharide isolated from Ganoderma lucidum on herpes simplex viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ganoderol A as a Standard for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A is a lanostane-type triterpenoid found in medicinal mushrooms of the Ganoderma genus, such as Ganoderma lucidum.[1] Triterpenoids from Ganoderma are recognized for their various pharmacological activities, and accurate quantification of these compounds is crucial for quality control, standardization of extracts, and drug development.[2] This document provides a detailed protocol for the use of this compound as a reference standard for chromatographic analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of a reference standard is fundamental for its proper handling and use in analytical applications.
| Property | Value | Source |
| Molecular Formula | C30H46O2 | [1] |
| Molecular Weight | 438.7 g/mol | [1] |
| Appearance | Powder | [] |
| Purity | >97% | [] |
| Synonyms | Ganodermenonol | [] |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Accurate preparation of standard solutions is critical for the reliability of quantitative analysis.
Materials:
-
This compound reference standard (>97% purity)
-
HPLC-grade methanol
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm PTFE or nylon)
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol and sonicate for 5-10 minutes to dissolve the compound completely.
-
Once dissolved, bring the volume up to the mark with methanol.
-
Mix the solution thoroughly by inverting the flask several times.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve.
-
Suggested concentration ranges for the calibration curve are between 0.5 µg/mL and 100 µg/mL.
-
-
Storage:
HPLC-UV Method for Quantification of this compound
This protocol outlines a validated reverse-phase HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a diode-array detector (DAD) or UV detector.
-
Column: Zorbax ODS C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Phosphoric acid in water (v/v)
-
-
Gradient Elution:
Time (min) % A (Acetonitrile) % B (0.1% Phosphoric Acid) 0 10 90 5 10 90 8 30 70 18 30 70 23 45 55 33 45 55 36 70 30 41 85 15 46 85 15 61 100 0 101 100 0 102 10 90 | 120 | 10 | 90 |
-
Flow Rate: 0.2 mL/min[2]
-
Column Temperature: 35°C[2]
-
Detection Wavelength: 254 nm[2]
-
Injection Volume: 5 µL[2]
Sample Preparation (from Ganoderma extract):
-
Accurately weigh the dried extract and dissolve it in methanol.
-
Sonicate for 30 minutes to ensure complete dissolution.[2]
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
Data Presentation: Method Validation Summary
The following table summarizes the validation parameters for a similar HPLC method for the quantification of triterpenoids from Ganoderma, which can be used as a reference for the performance of the described protocol.
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999[4][5] |
| Limit of Detection (LOD) | 0.66 - 6.55 µg/kg |
| Limit of Quantification (LOQ) | 2.20 - 21.84 µg/kg |
| Precision (RSD%) | |
| Intra-day | < 6.8% |
| Inter-day | < 8.1% |
| Accuracy (Recovery %) | 89.1 - 114.0% |
| Stability (in solution at room temp.) | Stable for 72 hours |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound using HPLC.
Potential Signaling Pathway Involvement
This compound and related triterpenoids from Ganoderma have been shown to exhibit various biological activities, including the inhibition of cholesterol biosynthesis and anti-inflammatory effects.[] Some ganoderic acids have been reported to influence the PI3K/Akt/mTOR signaling pathway.[6]
Caption: PI3K/Akt/mTOR pathway and potential influence of Ganoderma triterpenoids.
References
- 1. This compound | C30H46O2 | CID 13934284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Ganoderol A from Fungal Mycelia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A, a lanostane-type triterpenoid isolated from the mycelia of Ganoderma lucidum, has garnered significant interest within the scientific community due to its potential pharmacological activities. As a member of the broader family of ganoderic acids and related compounds, this compound is a subject of research for its potential therapeutic applications. The effective isolation and purification of this compound from fungal mycelia are critical steps for its structural elucidation, pharmacological screening, and subsequent drug development.
These application notes provide a comprehensive overview of the techniques and detailed protocols for the isolation of this compound from Ganoderma lucidum mycelia. The methodologies described herein are compiled from established research and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation
| Isolation Stage | Starting Material | Product | Yield (mg) | Purity (%) | Analytical Method | Reference |
| Crude Extraction | Ganoderma lucidum Mycelia | Crude Triterpene Extract | 300 mg (from a larger batch) | Not specified | - | [1] |
| Purification | 300 mg Crude Extract | Ganoderol B | 16.4 mg | 90.4% | HPLC | [1] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the isolation and purification of this compound from fungal mycelia.
Protocol 1: Cultivation of Ganoderma lucidum Mycelia
This protocol describes the submerged fermentation method for obtaining Ganoderma lucidum mycelia, a common technique for producing fungal biomass for the extraction of bioactive compounds.
Materials:
-
Ganoderma lucidum strain
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth or custom medium)
-
Shaker incubator
-
Sterile flasks
-
Autoclave
Procedure:
-
Strain Activation: Inoculate the Ganoderma lucidum strain onto PDA plates and incubate at 28°C for 5-7 days until the mycelia cover the plate.
-
Seed Culture Preparation: Aseptically transfer a small piece of the mycelial agar into a flask containing sterile liquid culture medium.
-
Incubation: Incubate the flask in a shaker incubator at 28°C and 150 rpm for 5-7 days to allow for the growth of a dense mycelial culture.
-
Large-Scale Fermentation: Inoculate a larger volume of sterile liquid culture medium with the seed culture.
-
Fermentation: Maintain the fermentation under controlled conditions (e.g., 28°C, 150 rpm) for a specified period (e.g., 7-14 days) to achieve the desired biomass.
-
Harvesting: Separate the mycelia from the culture broth by filtration or centrifugation.
-
Washing and Drying: Wash the harvested mycelia with distilled water to remove any residual medium components and then freeze-dry or oven-dry at a low temperature (e.g., 50°C) to a constant weight.
-
Storage: Store the dried mycelia in a cool, dry place until extraction.
Protocol 2: Extraction of Crude Triterpenoids
This protocol details the solvent extraction method to obtain a crude extract enriched with triterpenoids, including this compound, from the dried fungal mycelia.
Materials:
-
Dried Ganoderma lucidum mycelia powder
-
Ethanol (95%)
-
Petroleum ether
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Extraction vessel (e.g., large flask or beaker)
Procedure:
-
Grinding: Grind the dried mycelia into a fine powder to increase the surface area for extraction.
-
Ethanol Extraction: Suspend the mycelial powder in 95% ethanol (e.g., 1:10 w/v) and extract at room temperature with continuous stirring for 24 hours. Alternatively, use sonication for 1 hour to enhance extraction efficiency.
-
Filtration: Filter the mixture through filter paper to separate the ethanol extract from the mycelial residue.
-
Re-extraction: Repeat the extraction process with the residue two more times to ensure complete extraction of the triterpenoids.
-
Concentration: Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
-
Petroleum Ether Defatting: To remove non-polar impurities, suspend the crude extract in water and partition with petroleum ether. Discard the petroleum ether layer. This step is optional but recommended for higher purity.
-
Drying: The resulting aqueous layer containing the triterpenoids can be freeze-dried or used directly for the next purification step.
Protocol 3: Purification of this compound by Chromatography
This protocol describes a multi-step chromatographic procedure for the purification of this compound from the crude triterpenoid extract. This is a generalized protocol, and optimization of solvent systems may be required.
Materials:
-
Crude triterpenoid extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column (optional, for final purification)
Procedure:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.
-
Collect and monitor fractions as described above.
-
-
Preparative HPLC (Optional):
-
For high-purity this compound, subject the enriched fraction to preparative HPLC on a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve fine separation.
-
Collect the peak corresponding to this compound.
-
-
Purity Analysis: Assess the purity of the final isolated this compound using analytical HPLC.
Protocol 4: Structural Identification of this compound
This protocol outlines the analytical techniques used to confirm the identity and structure of the isolated this compound.
Materials:
-
Purified this compound
-
Analytical HPLC system with a C18 column and a suitable detector (e.g., DAD or UV)
-
Mass Spectrometer (MS) (e.g., ESI-MS or APCI-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer (for 1H and 13C NMR)
-
NMR tubes and deuterated solvents (e.g., CDCl3)
Procedure:
-
HPLC Analysis:
-
Inject the purified sample into an analytical HPLC system.
-
Compare the retention time with a known standard of this compound, if available.
-
The chromatogram should show a single, sharp peak, indicating high purity.
-
-
Mass Spectrometry (MS):
-
Infuse the sample into the mass spectrometer to determine its molecular weight.
-
Compare the obtained mass with the theoretical mass of this compound (C30H48O3, Molecular Weight: 456.7 g/mol ).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent.
-
Acquire 1H and 13C NMR spectra.
-
Compare the chemical shifts and coupling constants with published data for this compound to confirm the structure.[2]
-
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound.
Caption: Analytical workflow for structural identification.
References
Application of Ganoderol A in Immunological Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in immunological research. Its potential health-promoting properties, including antioxidant and anti-inflammatory effects, make it a compelling candidate for the development of novel therapeutics. This document provides detailed application notes and protocols for researchers investigating the immunological activities of this compound, with a focus on its anti-inflammatory properties.
Mechanism of Action: Anti-inflammatory Effects
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for studying inflammation, this compound has demonstrated the ability to suppress the production of inflammatory markers.
The proposed mechanism of action involves the inhibition of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the transcriptional activation of genes encoding pro-inflammatory cytokines and enzymes. By inhibiting these pathways, this compound can effectively reduce the inflammatory response.
Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory action of this compound.
Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.
Quantitative Data Summary
The anti-inflammatory activity of this compound has been quantified in studies using LPS-stimulated RAW 264.7 macrophages. The following table summarizes the key findings.
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Maximal Non-toxic Concentration | NIH/3T3 cells | This compound | 50 µg/mL | No significant cytotoxicity observed. | [1] |
| RAW 264.7 macrophages | This compound | 25 µg/mL | No significant cytotoxicity observed. | [1] | |
| iNOS Expression | RAW 264.7 macrophages | LPS + this compound | Not specified | Declined to 15% compared to LPS-stimulated group. | [1] |
| MCP-1 Expression | RAW 264.7 macrophages | LPS + this compound | Not specified | Declined to 60% compared to LPS-stimulated group. | [1] |
Experimental Protocols
Detailed protocols for key immunological assays to evaluate the effects of this compound are provided below.
Cell Culture and Maintenance of RAW 264.7 Macrophages
This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 murine macrophage cell line, which is commonly used for in vitro inflammation studies.
Caption: Workflow for RAW 264.7 cell culture and maintenance.
Materials:
-
RAW 264.7 cell line (ATCC® TIB-71™)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
T-75 culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw a cryovial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1000 rpm for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of fresh medium and gently detach the cells using a cell scraper. Resuspend the cells and split them at a ratio of 1:3 to 1:6 into new T-75 flasks containing pre-warmed complete growth medium.
Cell Viability Assay (MTT Assay)
To determine the non-toxic concentration of this compound on RAW 264.7 cells, a cell viability assay such as the MTT assay is essential.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent
-
96-well culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Gene Expression Analysis by Real-Time PCR (RT-PCR)
This protocol is for quantifying the mRNA expression levels of inflammatory genes such as iNOS and MCP-1.
Caption: Workflow for gene expression analysis by RT-PCR.
Materials:
-
Treated RAW 264.7 cells
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for iNOS, MCP-1, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-Time PCR instrument
Protocol:
-
Cell Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the previous protocols.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.
-
Real-Time PCR: Perform real-time PCR using SYBR Green chemistry. Set up the reaction mixture containing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target genes and the housekeeping gene.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blot Analysis for Signaling Proteins
This protocol is to detect the protein expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Treated RAW 264.7 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression or phosphorylation levels.
Conclusion
This compound presents a promising avenue for immunological research, particularly in the context of inflammation. The protocols and data presented here provide a framework for scientists to investigate its mechanisms of action and potential therapeutic applications. Further studies are warranted to fully elucidate its immunomodulatory effects and to explore its efficacy in in vivo models of inflammatory diseases.
References
Ganoderol A: Application Notes and Protocols for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising bioactive compound in the study of metabolic diseases. This document provides a comprehensive overview of the current research, including quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound's therapeutic potential in metabolic disorders such as hyperlipidemia, diabetes, and obesity.
I. Hyperlipidemia and Cholesterol Synthesis Inhibition
This compound has been identified as a potent inhibitor of cholesterol biosynthesis, making it a compound of interest for managing hyperlipidemia.
Quantitative Data: Inhibition of Cholesterol Synthesis
| Compound | Cell Line | Precursor | IC50 (µM) | Key Finding | Reference |
| This compound | Human Hepatic T9A4 | [14C]acetate | 2.2 | Inhibits cholesterol synthesis | [1] |
| Ganoderic Acid Y | Human Hepatic T9A4 | [14C]acetate | 1.4 | Inhibits cholesterol synthesis | [1] |
| Ganoderal A | Human Hepatic T9A4 | [14C]acetate | ~20 | Less active inhibitor | [1] |
| Ganoderol B | Human Hepatic T9A4 | [14C]acetate | ~20 | Less active inhibitor | [1] |
Mechanism of Action: Inhibition of Lanosterol 14α-demethylase
This compound exerts its cholesterol-lowering effects by directly inhibiting lanosterol 14α-demethylase (CYP51A1), a key enzyme in the cholesterol biosynthesis pathway.[1] This enzyme is responsible for the demethylation of lanosterol, a crucial step in the conversion of lanosterol to cholesterol.[1][2] Inhibition of this enzyme leads to an accumulation of lanosterol and a decrease in cholesterol production.[1]
Signaling Pathway: Cholesterol Biosynthesis
References
Troubleshooting & Optimization
ganoderol A low yield in extraction and potential solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of ganoderol A and other related triterpenoids from Ganoderma species.
Troubleshooting Guide
This guide addresses common issues that can lead to a low yield of this compound.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| GA-E-01 | Low Overall Triterpenoid Content in Raw Material | 1. Incorrect Ganoderma species or strain: Different species and strains have varying triterpenoid profiles. 2. Improper cultivation conditions: Substrate, growth time, and environmental factors affect metabolite production. 3. Poor storage of raw material: Degradation of triterpenoids can occur with improper storage. | 1. Verify the species and strain: Use authenticated Ganoderma species known to produce this compound, such as Ganoderma lucidum or Ganoderma pfeifferi.[1] 2. Optimize cultivation: Ensure optimal growth conditions for the chosen strain to maximize secondary metabolite production. 3. Proper storage: Store the dried and powdered fruiting bodies or mycelia in a cool, dark, and dry place to prevent degradation. |
| GA-E-02 | Inefficient Extraction | 1. Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal extraction parameters: Incorrect temperature, time, or solid-to-liquid ratio can reduce efficiency. 3. Insufficient pre-processing of the material: Large particle size can limit solvent penetration. | 1. Solvent optimization: Ethanol is a commonly used and effective solvent. The concentration of ethanol can significantly impact the yield, with concentrations between 70% and 95% often being optimal for triterpenoids.[2] 2. Parameter optimization: Systematically optimize extraction time, temperature, and the ratio of solvent to raw material. For instance, ultrasound-assisted extraction (UAE) has been optimized at 40 minutes with 89.5% ethanol.[3][4] 3. Material pre-processing: Grind the raw material to a fine powder to increase the surface area for solvent interaction. |
| GA-E-03 | Degradation of this compound during Extraction | 1. High temperatures for extended periods: Triterpenoids can be sensitive to heat. 2. Presence of oxidative enzymes: These enzymes can degrade the target compound. 3. Exposure to light: Some compounds are light-sensitive. | 1. Use milder extraction techniques: Consider methods like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) which can be performed at lower temperatures.[3][4][5] 2. Enzyme deactivation: A brief pre-treatment with heat (blanching) can deactivate enzymes before solvent extraction. 3. Protect from light: Conduct the extraction in amber glassware or a dark environment. |
| GA-P-01 | Loss of this compound during Purification | 1. Inappropriate chromatography stationary or mobile phase: This can lead to poor separation and loss of the compound. 2. Co-elution with impurities: this compound may be difficult to separate from other structurally similar triterpenoids. 3. Degradation on the column: The compound may be unstable under the purification conditions. | 1. Method development for chromatography: Systematically test different solvent systems and stationary phases (e.g., silica gel, C18) to achieve optimal separation. 2. Use high-resolution techniques: Techniques like High-Speed Counter-Current Chromatography (HSCCC) can be effective for separating similar compounds. 3. Assess stability: Test the stability of this compound under the chosen purification conditions before scaling up. |
| GA-Q-01 | Inaccurate Quantification Leading to Perceived Low Yield | 1. Lack of a specific reference standard: Quantification without a pure this compound standard can be inaccurate. 2. Inappropriate analytical method: The chosen method may not be sensitive or specific enough. 3. Matrix effects in the extract: Other compounds in the extract can interfere with the quantification. | 1. Obtain a certified reference standard: A pure standard is essential for accurate quantification. 2. Develop a validated analytical method: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., DAD or MS) is a standard method for quantifying triterpenoids.[6][7][8] 3. Sample preparation: Use a sample clean-up step, such as Solid Phase Extraction (SPE), to remove interfering compounds before analysis. |
Frequently Asked Questions (FAQs)
Extraction
Q1: What is the best solvent for extracting this compound?
A1: this compound is a triterpenoid, and these compounds are generally soluble in organic solvents.[1] Ethanol is a widely used and effective solvent for extracting triterpenoids from Ganoderma species. The optimal concentration of ethanol can vary, but studies on total triterpenoid extraction suggest that concentrations between 70% and 95% are often most effective.[2] For instance, one study found that 94% v/v ethanol concentration yielded the highest triterpenoid content in a dual-mode sonication process.[2] Another optimization study for triterpenoids using ultrasound-assisted extraction identified 89.5% ethanol as optimal.[3][4]
Q2: How can I improve the efficiency of my extraction process?
A2: To improve extraction efficiency, you can consider the following:
-
Pre-treatment of the raw material: Grinding the Ganoderma fruiting bodies or mycelium into a fine powder increases the surface area for solvent penetration.
-
Advanced Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) and Heat-Assisted Extraction (HAE) have been shown to be more effective than traditional maceration. UAE, in particular, can enhance the recovery of triterpenoids.[3][4] Supercritical CO2 extraction is another advanced method that can offer high selectivity.[5]
-
Optimization of Parameters: Systematically optimizing parameters such as extraction time, temperature, solvent-to-solid ratio, and (for UAE) ultrasonic power can significantly increase your yield.
Q3: At what temperature should I conduct the extraction?
A3: The optimal temperature depends on the extraction method. For conventional solvent extraction, higher temperatures can increase extraction efficiency for triterpenoids, with temperatures above 70°C showing better results for some ganoderic acids.[9] However, prolonged exposure to high temperatures can risk degrading thermally sensitive compounds. For Heat-Assisted Extraction (HAE), an optimal temperature of 90.0 °C has been reported for maximizing triterpenoid yield.[3][4] For methods like Ultrasound-Assisted Extraction (UAE), the process can often be performed effectively at lower temperatures.
Purification and Quantification
Q4: What methods are suitable for purifying this compound?
A4: After obtaining a crude extract, further purification is necessary to isolate this compound. Common techniques include:
-
Column Chromatography: This is a standard method for separating compounds. Silica gel and C18 are common stationary phases used for triterpenoid purification.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating structurally similar compounds and has been successfully used to isolate other Ganoderma triterpenoids like ganoderol B.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers high resolution for purifying specific compounds.
Q5: How can I accurately quantify the amount of this compound in my extract?
A5: Accurate quantification requires a validated analytical method, typically High-Performance Liquid Chromatography (HPLC). The key components of a reliable quantification method are:
-
A specific reference standard of pure this compound.
-
A suitable HPLC column, such as a C18 reversed-phase column.
-
An optimized mobile phase to achieve good separation of this compound from other components in the extract.
-
A sensitive detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), for specific detection and quantification.[6][7][8]
Quantitative Data on Triterpenoid Extraction
The following tables summarize quantitative data from studies on the extraction of total triterpenoids from Ganoderma lucidum, which can provide a starting point for optimizing this compound extraction.
Table 1: Comparison of Different Extraction Methods for Total Triterpenoids
| Extraction Method | Solvent | Temperature | Time | Total Triterpenoid Yield | Reference |
| Heat-Assisted Extraction (HAE) | 62.5% Ethanol | 90.0 °C | 78.9 min | 435.6 ± 21.1 mg/g of extract | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol | - | 40 min | 435.6 ± 21.1 mg/g of extract | [3][4] |
| Dual-Mode Sonication | 94% v/v Ethanol | - | 10.38 min | 1.23% (predicted) | [2] |
| Ultrasonic-Assisted Co-Extraction | 50% v/v Ethanol | 80 °C | 100 min | 0.38% of raw material | [10] |
Table 2: Effect of Ethanol Concentration on Total Triterpenoid Yield (Dual-Mode Sonication)
| Ethanol Concentration (% v/v) | Triterpenoid Yield (%) | Reference |
| 70 | 0.52 ± 0.034 | [2] |
| 95 | 1.43 ± 0.0084 | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
This protocol is based on optimized conditions for the extraction of total triterpenoids from Ganoderma lucidum.[3][4]
-
Material Preparation: Grind dried Ganoderma lucidum fruiting bodies into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place a known amount of the powdered sample (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (89.5% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
-
Ultrasonication:
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic power (e.g., 100 W) and sonicate for the optimized time (e.g., 40 minutes).
-
-
Separation:
-
After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
-
Solvent Removal:
-
Evaporate the solvent from the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
-
Yield Determination:
-
Dry the resulting crude extract to a constant weight and calculate the extraction yield.
-
Analyze the triterpenoid content using a validated analytical method (e.g., HPLC).
-
Protocol 2: General Purification Workflow for this compound
This protocol outlines a general workflow for the purification of this compound from a crude triterpenoid extract.
-
Crude Extract Preparation: Obtain a crude triterpenoid extract using an optimized extraction method (e.g., UAE as described above).
-
Fractionation (Optional):
-
Perform liquid-liquid partitioning of the crude extract with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to enrich the triterpenoid fraction. This compound, being a moderately polar triterpenoid, is likely to be enriched in the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
Pack a silica gel column with a suitable non-polar solvent (e.g., n-hexane).
-
Dissolve the enriched fraction in a minimal amount of solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Further Purification (if necessary):
-
Pool the fractions containing this compound and further purify them using a high-resolution technique such as preparative HPLC on a C18 column or High-Speed Counter-Current Chromatography (HSCCC).
-
-
Purity Assessment and Structure Elucidation:
-
Assess the purity of the isolated this compound using analytical HPLC.
-
Confirm the structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the extraction and purification of this compound.
Troubleshooting Low Yield
Caption: Troubleshooting workflow for diagnosing and resolving low this compound yield.
Factors Affecting Extraction Efficiency
Caption: Key factors influencing the extraction efficiency of this compound.
References
- 1. This compound | C30H46O2 | CID 13934284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. CN102293789B - Method for extracting triterpenoids from ganoderma lucidum sporocarp - Google Patents [patents.google.com]
- 6. akjournals.com [akjournals.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
Ganoderol A Stability and Degradation: A Technical Support Resource
For researchers, scientists, and drug development professionals working with Ganoderol A, understanding its stability and degradation profile is crucial for accurate experimental design and the development of stable formulations. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are the optimal storage conditions?
While extensive stability data for pure this compound is limited, studies on related lanostane-type triterpenoids and extracts from Ganoderma lucidum suggest that it is a relatively stable compound. An aqueous extract of Ganoderma lucidum, which contains a mixture of triterpenoids including this compound, has been shown to have a good shelf life of up to two years when stored at room temperature, 4°C, or -20°C. For pure this compound, it is recommended to store it in a cool, dark, and dry place. Based on the behavior of similar compounds, storage in an aprotic solvent may enhance stability.
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to temperature?
There is limited specific data on the thermal degradation of pure this compound. However, general principles of organic chemistry suggest that, like most complex organic molecules, prolonged exposure to high temperatures can lead to degradation. For experimental purposes, it is recommended to avoid excessive heat. If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature.
Q4: What is the photostability of this compound?
One study has shown that this compound exhibits a protective effect against UVA-induced damage in cell cultures, which suggests a degree of stability under UV radiation. However, this does not rule out the possibility of photodegradation over extended periods or under high-intensity light. As a general precaution, solutions of this compound and the pure compound should be protected from light by using amber vials or by storing them in the dark.
Q5: Is this compound susceptible to oxidation?
This compound possesses antioxidant properties, which implies it can react with and neutralize oxidizing agents. This inherent antioxidant activity suggests that this compound itself can be oxidized. Therefore, it is important to protect this compound from strong oxidizing agents and to minimize its exposure to atmospheric oxygen, especially for long-term storage of solutions. Purging solutions with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound potency in solution over time. | Degradation due to pH, light, temperature, or oxidation. | - Prepare fresh solutions before use.- Store stock solutions at -20°C or -80°C in aprotic solvents (e.g., DMSO, anhydrous ethanol).- Protect solutions from light using amber vials or by wrapping containers in aluminum foil.- Buffer solutions to a neutral or slightly acidic pH if aqueous media are required.- Degas solvents and purge vials with nitrogen or argon to minimize oxidation. |
| Inconsistent results in bioassays. | Variability in the concentration of active this compound due to degradation. | - Implement a strict protocol for solution preparation and storage.- Use a validated analytical method (e.g., HPLC) to confirm the concentration of this compound in your working solutions before each experiment.- Run a stability check of this compound in your specific assay medium under the experimental conditions (time, temperature, light exposure). |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | - Conduct a forced degradation study to intentionally generate and identify potential degradation products.- Use a stability-indicating HPLC method capable of separating this compound from its degradants.- Employ mass spectrometry (MS) to identify the mass of the unknown peaks and elucidate their structures. |
Experimental Protocols
Forced Degradation Study Protocol (General Guideline)
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. Below is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable buffer components
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period, with sampling at various time points.
-
Dilute samples with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial and evaporate the solvent.
-
Place the vial containing the solid this compound in an oven at a high temperature (e.g., 80°C) for a defined period.
-
At each time point, dissolve the solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a quartz cuvette or a photostable container to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze samples at various time points by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
Stability-Indicating HPLC Method (Example)
The following is an example of an HPLC method that can be adapted for the analysis of this compound and its potential degradation products, based on a published method for triterpenoids from Ganoderma lucidum.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Gradient Program: A starting concentration of acetonitrile is gradually increased over the run to elute compounds with increasing hydrophobicity. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm) or Mass Spectrometry (MS) for more sensitive and specific detection and identification of degradation products.
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Expected Stability of this compound under Different Conditions (Qualitative)
| Condition | Expected Stability | Recommendations |
| Acidic (pH < 4) | Potentially unstable, especially in protic solvents. | Avoid prolonged exposure to strong acids. Use aprotic solvents if possible. |
| Neutral (pH 6-8) | Generally stable. | Optimal pH range for aqueous solutions. |
| Alkaline (pH > 8) | Stability not well-documented; potential for hydrolysis of ester groups if present in derivatives. | Use with caution and perform stability checks. |
| Elevated Temperature (>40°C) | Potential for thermal degradation over time. | Avoid prolonged heating. Store at recommended temperatures. |
| Light Exposure (UV/Visible) | May be susceptible to photodegradation with prolonged exposure. | Protect from light during storage and experiments. |
| Oxidizing Agents | Susceptible to oxidation. | Store under an inert atmosphere and avoid contact with oxidizing agents. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors leading to the degradation of this compound.
Optimizing Ganoderol A Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ganoderol A dosage for in vitro experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new cell line?
A1: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A sensible starting point would be to test a broad range, for instance, from 1 µg/mL to 100 µg/mL. It's crucial to first establish the maximal non-toxic concentration to ensure that the observed effects are not due to cytotoxicity.
Q2: How should I dissolve this compound for in vitro experiments?
A2: this compound is a lipophilic compound. For cell culture applications, it is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentration. It is important to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, generally below 0.5%.
Q3: I am observing unexpected cytotoxicity at concentrations reported as safe in the literature. What could be the reason?
A3: Several factors could contribute to this discrepancy. Cell line sensitivity can vary significantly. The passage number of your cells, their confluency at the time of treatment, and the specific batch of this compound can all influence the cytotoxic response. It is also crucial to ensure the final DMSO concentration is consistent and non-toxic across all experimental conditions. We recommend performing a preliminary cytotoxicity assay with your specific cell line and experimental setup.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the biological question you are investigating. For studying acute effects on signaling pathways, a few hours of treatment may be sufficient. For assessing effects on cell proliferation or apoptosis, longer incubation times of 24, 48, or even 72 hours are common. A time-course experiment is the best approach to determine the ideal treatment duration for your specific assay.
Troubleshooting Guide
Issue 1: this compound Precipitates in the Culture Medium
-
Possible Cause: The concentration of this compound is too high, or the final DMSO concentration is too low to maintain its solubility.
-
Solution:
-
Ensure your stock solution is fully dissolved before diluting it in the medium.
-
When diluting the stock solution, add it to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Consider slightly increasing the final DMSO concentration, but always include a vehicle control with the same DMSO concentration to account for any solvent effects.
-
If precipitation persists, you may need to lower the final working concentration of this compound.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause: This can be due to variability in cell culture conditions, inconsistent preparation of this compound solutions, or degradation of the compound.
-
Solution:
-
Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Store the this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
-
Ensure thorough mixing of the final treatment medium before adding it to the cells.
-
Issue 3: High Background in Vehicle Control Group
-
Possible Cause: The concentration of the solvent (DMSO) used to dissolve this compound is too high and is causing cellular stress or toxicity.
-
Solution:
-
Determine the maximum non-toxic concentration of DMSO for your specific cell line. This is typically below 0.5%.
-
Ensure that the DMSO concentration is the same across all experimental groups, including the vehicle control.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from in vitro studies.
Table 1: Cytotoxicity Data for this compound
| Cell Line | Assay | Maximal Non-Toxic Concentration | Citation |
| NIH/3T3 (Mouse Fibroblast) | MTT | 50 µg/mL | [1][2] |
| RAW 264.7 (Mouse Macrophage) | MTT | 25 µg/mL | [1][2] |
Table 2: Effective Concentrations for Anti-Inflammatory Effects
| Compound | Cell Line | Effect | Concentration | Citation |
| This compound | RAW 264.7 | Inhibition of MCP-1 and iNOS expression | 6.25 µg/mL | [2] |
| Ganoderic Acid A | BV2 (Mouse Microglia) | Inhibition of LPS-induced proliferation | 50 µg/mL | [3] |
Table 3: Effective Concentrations for Anti-Cancer Effects (Related Ganoderic Acids)
| Compound | Cell Line | Effect | IC50 / Concentration | Citation |
| Ganoderic Acid A | HepG2 (Human Hepatocellular Carcinoma) | Inhibition of proliferation | IC50: 187.6 µmol/l (24h), 203.5 µmol/l (48h) | [4] |
| Ganoderic Acid A | SMMC7721 (Human Hepatocellular Carcinoma) | Inhibition of proliferation | IC50: 158.9 µmol/l (24h), 139.4 µmol/l (48h) | [4] |
| Ganoderic Acid A | HepG2 & SMMC7721 | Induction of apoptosis and cell cycle arrest | 100 µmol/l (HepG2), 75 µmol/l (SMMC7721) for 48h | [4] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Dissolving: In a sterile microcentrifuge tube, dissolve the this compound powder in high-purity DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in fresh culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for its in vitro application.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
ganoderol A solubility problems and effective solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Ganoderol A. Due to its high lipophilicity, indicated by a calculated XLogP3 of 7.1, this compound exhibits poor aqueous solubility, which can significantly impact its bioavailability and therapeutic efficacy.[1] This guide offers effective solutions and detailed experimental approaches to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is a triterpenoid with a complex, nonpolar structure, making it highly hydrophobic.[1] Its poor aqueous solubility is a known issue for many triterpenoids derived from Ganoderma lucidum.[2][3] Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first dissolve this compound in an organic solvent and then dilute it into the aqueous medium, though precipitation may still occur.
Q2: What are the recommended organic solvents for dissolving this compound?
A2: Based on data for similar triterpenoids like Ganodermanondiol and Ganoderic Acid J, Dimethyl Sulfoxide (DMSO) is a suitable initial solvent.[4][5] Ethanol can also be used.[6] For stock solutions, it is advisable to use fresh, anhydrous DMSO to avoid solubility issues.[5]
Q3: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What can I do?
A3: This is a common problem due to the poor aqueous solubility of the compound. Here are a few strategies to address this:
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. However, you must perform a vehicle control experiment to ensure the DMSO concentration is not affecting your results.
-
Use a surfactant: Incorporating a non-ionic surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.1-0.5%) in your final medium can help to maintain the solubility of this compound.
-
Employ a solubility enhancement technique: For in-depth experiments, especially those involving in vivo studies, it is highly recommended to use a formulation strategy such as cyclodextrin complexation, liposomal encapsulation, or nanoparticle formulation to improve aqueous solubility and bioavailability.
Q4: What are the most effective methods to improve the aqueous solubility of this compound for in vivo studies?
A4: For in vivo applications, several advanced formulation strategies can significantly enhance the solubility and bioavailability of lipophilic compounds like this compound. These include:
-
Cyclodextrin Complexation: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule can dramatically increase its aqueous solubility.[7][8][9]
-
Liposomal Drug Delivery: Incorporating this compound into the lipid bilayer of liposomes creates a formulation that can be readily dispersed in aqueous solutions.[10][11][12]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer scale increases the surface area-to-volume ratio, leading to improved dissolution rates and solubility.[2][13][14]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in water or buffer. | High lipophilicity and crystalline structure of this compound. | Use an organic solvent like DMSO or ethanol as an initial solvent. For aqueous applications, consider solubility enhancement techniques. |
| Precipitation occurs upon dilution of organic stock into aqueous media. | The compound is crashing out of solution as the solvent polarity increases. | Decrease the final dilution factor, add a surfactant (e.g., Tween-80), or use a pre-formulated solution (e.g., with cyclodextrins). |
| Low bioavailability observed in animal studies. | Poor absorption due to low aqueous solubility and slow dissolution rate in the gastrointestinal tract. | Formulate this compound using nanoparticles, liposomes, or solid dispersions to improve absorption.[3][14] |
| Inconsistent results in cell-based assays. | Inconsistent solubility and potential precipitation of this compound in the culture medium. | Prepare a fresh, high-concentration stock in DMSO and ensure rapid and thorough mixing when diluting into the medium. Consider using a cyclodextrin-complexed form for better consistency. |
Effective Solutions and Experimental Protocols
Co-solvency for In Vitro Studies
For cell-based assays, a co-solvent system can be employed to maintain the solubility of this compound in aqueous media.
Quantitative Data for a Similar Triterpenoid (Ganoderic Acid J)
| Formulation Protocol | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL |
Data adapted from a protocol for Ganoderic Acid J, which is structurally similar to this compound.[5]
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired ratios.
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing.
-
This final solution can then be further diluted in cell culture medium, ensuring the final concentration of organic solvents and surfactants is not toxic to the cells.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, which can encapsulate lipophilic molecules like this compound, thereby increasing their aqueous solubility.[9] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer even greater solubility enhancement.[7][8]
Quantitative Data for Similar Compounds with Cyclodextrins
| Compound | Cyclodextrin | Solubility Enhancement |
| 6-Gingerol | β-CD | Apparent stability constant (Ks) = 153.24 M⁻¹ |
| 6-Gingerol | HP-β-CD | Apparent stability constant (Ks) = 248.05 M⁻¹ |
| Camptothecin | RDM-β-CD | ~171-fold increase in solubility |
Data from studies on other poorly soluble natural products, demonstrating the potential of cyclodextrins.[7][16]
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the powders in a mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste for 45-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
The dried complex can be crushed into a fine powder and stored for later use. This powder should be readily dispersible in aqueous solutions.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For this compound, it would be entrapped within the lipid bilayer.
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Dissolve this compound, soy lecithin (or another phospholipid), and cholesterol in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Nanoparticle Formulation
Reducing the particle size to the nanoscale can significantly improve the dissolution rate and saturation solubility of this compound.
Experimental Protocol: Preparation of this compound Nanoparticles (Antisolvent Precipitation Method)
-
Dissolve this compound in a water-miscible organic solvent (e.g., acetone or ethanol) to prepare the organic phase.
-
Prepare an aqueous phase containing a stabilizer, such as Poloxamer 188 or Tween-80, to prevent particle aggregation.
-
Inject the organic phase into the aqueous phase under high-speed stirring.
-
The rapid mixing causes this compound to precipitate as nanoparticles.
-
The organic solvent can be removed by evaporation under reduced pressure.
Visualizing the Solutions
Below are diagrams illustrating the logical workflows and mechanisms of the proposed solubility enhancement techniques.
References
- 1. This compound | C30H46O2 | CID 13934284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sublingual Dripping Pill Formulation of Ganoderma amboinense Fruiting Body Extract Attenuates CCl4-Induced Liver Fibrosis via Multi-Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Development of Cyclodextrin-Functionalized Transethoniosomes of 6-Gingerol: Statistical Optimization, In Vitro Characterization and Assessment of Cytotoxic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oatext.com [oatext.com]
- 10. Development of liposomal Ganoderma lucidum polysaccharide: formulation optimization and evaluation of its immunological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation, characterisation and anti-tumour activity of Ganoderma lucidum polysaccharide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Ganoderol A for Structural Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Ganoderol A for structural analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: I'm not getting any crystals at all. What are the likely causes and how can I fix it?
A1: The complete absence of crystal formation, often referred to as a "clear solution," is a common issue. It typically points to problems with supersaturation or nucleation.
-
Issue: Sub-optimal Supersaturation. The concentration of this compound in your solvent may be too low to initiate crystallization.
-
Solution 1: Increase Concentration. Carefully evaporate some of the solvent to increase the concentration of this compound. Do this slowly to avoid rapid precipitation.
-
Solution 2: Change Solvent System. Your chosen solvent may be too good at dissolving this compound. Try a solvent in which it is less soluble, or introduce an anti-solvent (a solvent in which this compound is poorly soluble) dropwise to a saturated solution.
-
-
Issue: Lack of Nucleation Sites. Crystal growth requires an initial nucleation event.
-
Solution 1: Scratching. Gently scratch the inside of the crystallization vessel with a glass rod below the surface of the solution. This can create microscopic imperfections that serve as nucleation sites.
-
Solution 2: Seeding. If you have previously obtained a small crystal of this compound, introduce it into the saturated solution. This "seed" crystal will provide a template for further growth. You can also try seeding with a crystal of a structurally similar compound.[1]
-
Q2: My crystallization attempt resulted in an oil or amorphous precipitate instead of crystals. What should I do?
A2: "Oiling out" or the formation of a non-crystalline solid occurs when the supersaturation is too high, causing the compound to come out of solution too quickly.
-
Issue: Supersaturation is too high.
-
Solution 1: Re-dissolve and Cool Slowly. Gently heat the solution to re-dissolve the oil or precipitate. Then, allow it to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into an ordered crystal lattice.[2] Consider insulating the crystallization vessel to slow down the cooling process.
-
Solution 2: Use More Solvent. The initial concentration of this compound might be too high. Add a small amount of the primary solvent to the oiled-out mixture, heat to dissolve, and then proceed with slow cooling.
-
-
Issue: Impurities. The presence of impurities can disrupt the crystallization process and favor the formation of oils.[3][4][5][6]
-
Solution: Further Purification. Subject your this compound sample to another round of purification (e.g., column chromatography) to remove any residual impurities. A purity of at least 80-90% is recommended for crystallization experiments.[1]
-
Q3: I'm getting crystals, but they are too small or of poor quality for X-ray diffraction.
A3: The formation of very small, needle-like, or clustered crystals is often a result of rapid crystal growth.
-
Issue: Rapid Nucleation and Growth.
-
Solution 1: Slower Evaporation/Cooling. If using the slow evaporation method, reduce the rate of evaporation by using a container with a smaller opening or by placing it in a cooler environment. For cooling crystallization, decrease the cooling rate.[7][8][9][10]
-
Solution 2: Optimize Solvent System. Experiment with different solvents or solvent mixtures. A solvent system where this compound has moderate solubility is often ideal.
-
Solution 3: Reduce Vibrations. Ensure your crystallization setup is in a location free from vibrations, as mechanical disturbances can lead to the formation of multiple small crystals instead of a few large ones.
-
Q4: How do I choose the right solvent for crystallizing this compound?
A4: Solvent selection is a critical step. An ideal solvent should dissolve this compound when heated but have low solubility at room temperature or upon cooling.
-
General Approach:
-
Solubility Testing: Test the solubility of a small amount of this compound in a range of solvents at room temperature and upon heating.
-
Consider Polarity: this compound is a relatively non-polar molecule, so start with solvents of low to medium polarity.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. Dissolve this compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow the solution to stand.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound crystallization trials?
A1: A typical starting concentration for small molecule crystallization is in the range of 2-10 mg/mL.[1] However, the optimal concentration is highly dependent on the solvent system and should be determined experimentally.
Q2: What are some recommended solvents to try for this compound?
A2: Based on the hydrophobic nature of triterpenoids, good starting points for solvent screening include:
-
Single Solvents: Acetone, ethyl acetate, methanol, ethanol, isopropanol, and acetonitrile.
-
Mixed Solvents: Chloroform/methanol, dichloromethane/hexane, acetone/water, or ethyl acetate/hexane.
Q3: How long should I wait for crystals to form?
A3: Crystallization can take anywhere from a few hours to several weeks. Be patient and avoid disturbing the crystallization vessel, especially in the early stages.
Q4: My crystals are cracking or turning opaque when I remove them from the mother liquor. Why is this happening?
A4: This is often due to the loss of solvent molecules that were incorporated into the crystal lattice. To prevent this, do not allow the crystals to dry out completely. Quickly move them from the mother liquor to a cryoprotectant solution before mounting for X-ray diffraction.
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Acetone | 56 | 20.7 | Good for moderately polar compounds, volatile. |
| Ethyl Acetate | 77 | 6.0 | Good for a wide range of organic compounds. |
| Methanol | 65 | 32.7 | Can form hydrogen bonds, good for polar compounds. |
| Ethanol | 78 | 24.6 | Similar to methanol but less volatile. |
| Isopropanol | 82 | 18.3 | Less polar than ethanol. |
| Acetonitrile | 82 | 37.5 | Aprotic polar solvent. |
| Dichloromethane | 40 | 9.1 | Volatile, good for non-polar compounds. |
| Hexane | 69 | 1.9 | Non-polar, often used as an anti-solvent. |
| Chloroform | 61 | 4.8 | Good for non-polar to moderately polar compounds. |
Table 2: Suggested Starting Conditions for this compound Crystallization
| Method | Solvent System | Concentration | Temperature | Expected Timeframe |
| Slow Evaporation | Acetone or Ethyl Acetate | 5-10 mg/mL | Room Temperature | Days to Weeks |
| Slow Cooling | Saturated solution in hot Methanol or Ethanol | Saturated | Cool from boiling to 4°C | Hours to Days |
| Vapor Diffusion | This compound in Acetone, with Hexane as precipitant | 5-10 mg/mL | Room Temperature | Days to Weeks |
| Liquid-Liquid Diffusion | This compound in Dichloromethane, layered with Hexane | 5-10 mg/mL | Room Temperature | Days to Weeks |
Experimental Protocols
Protocol 1: General Slow Cooling Crystallization
-
Dissolution: In a small, clean vial, dissolve 5-10 mg of purified this compound in the minimum amount of a suitable solvent (e.g., hot methanol or ethanol) to achieve a clear solution.
-
Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed pipette with a small cotton plug into a clean vial.
-
Cooling: Cover the vial and allow it to cool slowly to room temperature. To slow the cooling rate, you can place the vial in an insulated container (e.g., a beaker filled with vermiculite or a Styrofoam box).
-
Further Cooling: Once at room temperature, transfer the vial to a refrigerator (4°C) and then to a freezer (-20°C) if no crystals have formed.
-
Observation: Periodically check for crystal formation without disturbing the vial.
Protocol 2: General Vapor Diffusion Crystallization
-
Prepare the Reservoir: In a small beaker or the outer well of a crystallization plate, add a precipitant solvent in which this compound is poorly soluble (e.g., hexane).
-
Prepare the Drop: Dissolve this compound in a small volume (a few microliters) of a more volatile solvent in which it is soluble (e.g., acetone) on a siliconized glass coverslip or in the inner well of the plate.
-
Seal the System: Seal the beaker with the coverslip (drop-side down) or seal the crystallization plate.
-
Equilibration: The more volatile solvent from the drop will slowly evaporate and equilibrate with the reservoir, gradually increasing the concentration of this compound and the proportion of the precipitant in the drop, leading to crystallization.
Mandatory Visualization
Caption: General workflow for this compound crystallization.
Caption: Troubleshooting decision tree for this compound crystallization.
References
- 1. unifr.ch [unifr.ch]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
ganoderol A interference in biochemical assays
Welcome to the technical support center for Ganoderol A. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential interference of this compound in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It has been investigated for various potential health benefits, including anti-inflammatory and antioxidant properties. Research has shown that compounds from Ganoderma lucidum, including sterols and triterpenoids, can modulate key signaling pathways such as the MAPK and NF-κB pathways.[1][2] Specifically, Ganoderma lucidum sterols have been found to suppress the p38 MAPK pathway and inhibit the NF-κB pathway by preventing the phosphorylation of p38 and p65.[1][2] Other triterpenes from Ganoderma have been shown to influence the ERK and JNK signaling pathways.[2]
Q2: Can this compound interfere with my biochemical or cell-based assay?
While direct studies on this compound as an assay interference compound are limited, its chemical properties as a triterpenoid suggest a potential for interference in certain assay formats. The two primary mechanisms of potential interference are intrinsic fluorescence and aggregation.
Q3: How can this compound's intrinsic fluorescence affect my results?
Many triterpenoids from Ganoderma species have been shown to be fluorescent. If this compound is inherently fluorescent, it can interfere with assays that use fluorescence as a readout. This can lead to false-positive or false-negative results, depending on the assay design. The compound's fluorescence may overlap with the excitation and/or emission spectra of the assay's fluorophores, leading to artificially high signal. Conversely, it could quench the signal from the assay's fluorophore.
Q4: What is compound aggregation and how can it lead to assay interference?
Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, particularly at higher concentrations typically used in screening assays.[3][4][5] These aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results that are not due to specific binding to the target.[3][4] Triterpenoids, due to their complex and often hydrophobic structures, may be prone to aggregation in aqueous assay buffers.
Troubleshooting Guide
If you are observing unexpected or inconsistent results in your assays when using this compound, the following troubleshooting guide can help you identify and mitigate potential interference.
Problem 1: Suspected Fluorescence Interference
Symptoms:
-
High background fluorescence in wells containing this compound but no other assay components.
-
A dose-dependent increase or decrease in signal that is independent of the biological target's activity.
-
Inconsistent results in fluorescence-based assays (e.g., fluorescence intensity, FRET, FP).
Troubleshooting Steps:
-
Measure the Intrinsic Fluorescence of this compound:
-
Prepare a solution of this compound in your assay buffer at the concentrations you are testing.
-
Using a plate reader, scan a range of excitation and emission wavelengths to determine if this compound has a fluorescence spectrum that overlaps with your assay's fluorophores.
-
-
Run a "Compound-Only" Control:
-
In your assay plate, include wells with only the assay buffer and this compound at various concentrations. This will help you quantify the compound's contribution to the overall signal.
-
-
Use a Different Assay Readout:
-
If possible, switch to a non-fluorescence-based detection method, such as absorbance, luminescence, or a label-free technology, to confirm your findings.
-
Problem 2: Suspected Interference by Aggregation
Symptoms:
-
Steep dose-response curves.
-
Time-dependent inhibition that increases with pre-incubation.
-
Sensitivity of results to the presence of detergents.
-
Non-specific inhibition of multiple, unrelated enzymes.
Troubleshooting Steps:
-
Include Detergent in the Assay Buffer:
-
Many non-specific effects due to aggregation can be mitigated by the inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.[6] If the inhibitory effect of this compound is significantly reduced in the presence of detergent, aggregation is a likely cause.
-
-
Vary Enzyme Concentration:
-
True inhibitors will typically show an IC50 value that is independent of the enzyme concentration, whereas aggregating inhibitors will often show a linear relationship between the apparent IC50 and the enzyme concentration.
-
-
Pre-incubation Test:
-
Pre-incubating this compound in the assay buffer before adding the enzyme can sometimes enhance the inhibitory effect of aggregating compounds. If you observe a time-dependent increase in inhibition, this may point to aggregation.
-
Quantitative Data Summary
| Potential Interference Mechanism | Affected Assay Types | Potential Outcome |
| Intrinsic Fluorescence | Fluorescence Intensity, FRET, TR-FRET, Fluorescence Polarization (FP) | False Positive or False Negative |
| Aggregation | Enzyme activity assays, Protein-protein interaction assays | False Positive (Inhibition) |
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence of this compound
Objective: To determine if this compound exhibits fluorescence at the excitation and emission wavelengths used in a specific assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer to cover the concentration range used in your experiments.
-
Add a constant volume of each dilution to the wells of a black microplate. Include wells with assay buffer only as a blank.
-
Set the plate reader to the excitation and emission wavelengths used in your primary assay and measure the fluorescence intensity.
-
To determine the full fluorescence profile, perform a wavelength scan. Excite the samples over a broad range of wavelengths (e.g., 300-700 nm) and measure the emission spectrum for each excitation wavelength.
Protocol 2: Detergent-Based Assay to Test for Aggregation
Objective: To determine if the observed activity of this compound is dependent on aggregation.
Materials:
-
This compound stock solution
-
Assay buffer
-
Assay buffer containing 0.02% Triton X-100
-
All other components of your primary assay (enzyme, substrate, etc.)
Procedure:
-
Prepare two sets of serial dilutions of this compound: one in the standard assay buffer and one in the assay buffer containing Triton X-100.
-
Perform your standard biochemical assay in parallel with both sets of this compound dilutions.
-
Generate dose-response curves for this compound in the presence and absence of detergent.
-
Compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of detergent suggests that the observed inhibition is at least partially due to aggregation.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Modulation of MAPK and NF-κB pathways by Ganoderma compounds.
References
- 1. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ganoderol A Extraction Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Ganoderol A extraction from Ganoderma species.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound and other triterpenoids from Ganoderma?
A1: Several methods are employed, each with distinct advantages. Commonly used techniques include traditional solvent extractions like Soxhlet and maceration, as well as more modern methods.[1][2] Advanced techniques such as Ultrasound-Assisted Extraction (UAE), Heat-Assisted Extraction (HAE), Microwave-Assisted Extraction (MAE), and Continuous Supercritical Extraction (CSE) with CO₂ are increasingly popular due to their efficiency and reduced extraction times.[2][3][4]
Q2: Which solvent is best for this compound extraction?
A2: The choice of solvent is critical and depends on the target compounds. For triterpenoids like this compound, ethanol is highly effective, often used in concentrations ranging from 60% to 95%.[4][5] Methanol has also been shown to be efficient. The polarity of the solvent significantly affects the extraction yield and profile of the extracted compounds.[1]
Q3: How does temperature affect the extraction yield of this compound?
A3: Higher temperatures generally increase the extraction efficiency for triterpenoids.[5] For instance, Heat-Assisted Extraction (HAE) has shown optimal results at temperatures around 90°C.[4] However, excessively high temperatures can risk degrading thermally sensitive compounds, so a balance must be struck.
Q4: Can ultrasound application improve my extraction efficiency?
A4: Yes, Ultrasound-Assisted Extraction (UAE) is a highly effective method for enhancing the recovery of bioactive compounds. The cavitation bubbles generated by ultrasound disrupt the cell walls of the mushroom, facilitating the release of intracellular components like this compound.[4] Optimized UAE can significantly reduce extraction time and solvent consumption compared to conventional methods.[4]
Q5: My this compound yield is consistently low. What are the likely causes?
A5: Low yields can stem from several factors:
-
Suboptimal Solvent: The polarity and concentration of your solvent may not be ideal for this compound.
-
Inefficient Cell Disruption: The mushroom's tough cell wall requires effective disruption. Your grinding or sonication parameters may need optimization.
-
Incorrect Extraction Parameters: Time, temperature, and solid-to-liquid ratio are crucial variables that must be optimized.
-
Improper Drying: The initial drying method of the raw material can lead to the degradation or loss of target compounds before extraction begins.[1]
-
Material Quality: The concentration of this compound can vary significantly between different strains and cultivation conditions of Ganoderma.
Q6: How do I remove unwanted co-extracted impurities?
A6: Crude extracts often contain a mixture of compounds. To isolate this compound, downstream purification steps are necessary. A common approach involves sequential extraction with solvents of increasing polarity. For further purification, chromatographic techniques such as column chromatography on silica gel or high-speed counter-current chromatography (HSCCC) are highly effective for separating individual triterpenoids.[6][7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Extraction Yield | 1. Inappropriate solvent choice (polarity, concentration).2. Insufficient extraction time or temperature.3. Inadequate particle size (insufficient grinding).4. Poor solid-to-liquid ratio.5. Degradation of this compound during processing. | 1. Test a range of ethanol concentrations (e.g., 60%, 80%, 95%).2. Increase extraction time and/or temperature based on the chosen method (see protocols below).3. Ensure the raw material is ground to a fine, consistent powder.4. Optimize the ratio of solvent to raw material; a higher ratio can improve extraction efficiency.[8]5. For heat-sensitive methods, monitor and control the temperature carefully. Consider using UAE at a controlled temperature.[9] |
| Co-extraction of Polysaccharides | 1. Use of highly polar solvents like water.2. High extraction temperatures in aqueous solutions. | 1. Use a less polar solvent like ethanol for the primary extraction.2. Perform a sequential extraction: first with a non-polar solvent to remove lipids, then with ethanol for triterpenoids, leaving polysaccharides behind. |
| Sample Compaction During Extraction | 1. The fine powder of Ganoderma spores or mycelia can compact under pressure, hindering solvent flow.2. This is a known issue in methods like Rapid Solid-Liquid Dynamic Extraction (RSLDE). | 1. Mix the sample with an inert material like Pyrex® solid glass beads to prevent compaction and ensure even solvent distribution.[10] |
| Inconsistent Results Between Batches | 1. Variation in the raw material (different batches, harvest times, or strains).2. Lack of precise control over extraction parameters.3. Inconsistent pre-processing (drying, grinding). | 1. Standardize the source and pre-processing of the Ganoderma raw material.2. Precisely control and monitor all extraction parameters (time, temperature, power, pressure).3. Implement a consistent drying and grinding protocol for all batches.[1] |
| Difficulty in Isolating this compound | 1. Complex mixture of structurally similar triterpenoids in the crude extract.2. Ineffective purification technique. | 1. Employ multi-step chromatographic purification. Start with column chromatography for initial fractionation, followed by preparative HPLC or HSCCC for final isolation of high-purity this compound.[6][7] |
Data on Optimized Extraction Parameters
The following tables summarize optimized conditions from various studies. Note that optimal parameters can vary based on the specific Ganoderma species and target compounds (e.g., total triterpenoids vs. a specific ganoderic acid).
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Optimized Value | Target Compounds | Reference |
| Time | 40 min | Triterpenoids & Phenolics | [4] |
| Ultrasonic Power | 100 W | Triterpenoids & Phenolics | [4] |
| Ethanol Content | 89.5% | Triterpenoids & Phenolics | [4] |
| Resulting Yield | 4.9% (extract), 435.6 mg/g (triterpenes) | [4] | |
| Time | 15 min | Phenolic Compounds | |
| Ultrasonic Power | 300 W | Phenolic Compounds | |
| Solvent | Methanol | Phenolic Compounds | |
| Resulting Yield | 35.002 mg/g (phenolics) |
Table 2: Heat-Assisted and Other Extraction Method Parameters
| Method | Parameter | Optimized Value | Target Compounds | Reference |
| Heat-Assisted (HAE) | Time | 78.9 min | Triterpenoids & Phenolics | [4] |
| Temperature | 90.0 °C | Triterpenoids & Phenolics | [4] | |
| Ethanol Content | 62.5% | Triterpenoids & Phenolics | [4] | |
| Enzymatic | Enzyme Ratio | 2:1 (Cellulase:Pectinase) | Triterpenoids | [8] |
| Temperature | 30 °C | Triterpenoids | [8] | |
| Time | 30 min | Triterpenoids | [8] | |
| pH | 5.0 | Triterpenoids | [8] | |
| Supercritical (CSE) | Pressure | 26 MPa | Polysaccharides | [3] |
| Temperature | 50 °C | Polysaccharides | [3] | |
| Extractant | CO₂ with 55% Ethanol | Polysaccharides | [3] | |
| Microwave | Microwave Power | 800 W | Total Triterpenoids | [2] |
| Temperature | 90 °C | Total Triterpenoids | [2] | |
| Time | 5 min | Total Triterpenoids | [2] | |
| Solvent | 95% Ethanol | Total Triterpenoids | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for Triterpenoids
This protocol is based on the optimized parameters for triterpenoid and phenolic compound extraction.[4]
-
Preparation: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder.
-
Mixing: Weigh 3 g of the dried powder and place it into a 250 mL beaker. Add 100 mL of 89.5% ethanol to achieve a solid/liquid ratio of 30 g/L.
-
Sonication: Place the beaker in an ultrasonic device. Set the ultrasonic power to 100 W and the extraction time to 40 minutes. Monitor the temperature to ensure it remains below 30-35°C to prevent degradation of heat-sensitive compounds.
-
Filtration: After sonication, filter the mixture through Whatman No. 4 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Yield Calculation: Weigh the final dried extract to determine the extraction yield.
-
Analysis: Re-dissolve a known amount of the extract in methanol for quantification of this compound and other triterpenoids using HPLC.
Protocol 2: Continuous Supercritical Extraction (CSE)
This protocol describes a modern, environmentally friendly method. The parameters provided were optimized for polysaccharides but demonstrate the system's application.[3]
-
Preparation: Mill the dried Ganoderma lucidum to a uniform particle size.
-
Loading: Load the ground material into the extraction vessel of the CSE system.
-
Parameter Setting:
-
Set the extraction pressure to 26 MPa.
-
Set the temperature to 50°C.
-
Set the CO₂ flow rate.
-
Set the co-solvent (ethanol) ratio to 55%.
-
-
Extraction: Begin the extraction process. Supercritical CO₂ with ethanol as a co-solvent will pass through the raw material, dissolving the target compounds.
-
Separation: The pressure is reduced in the separator vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: Collect the precipitated extract from the separator.
-
Analysis: Analyze the extract for this compound content using appropriate analytical methods like LC-MS.[7]
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Key parameters influencing this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 4. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Ganoderol A Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming acquired resistance to Ganoderol A in experimental cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in sensitive cancer cell lines?
This compound, a lanostane-type triterpenoid isolated from Ganoderma lucidum, primarily exerts its anti-cancer effects by inducing apoptosis and autophagy. Its principal mechanism involves the inhibition of critical cell survival and proliferation signaling pathways.
-
PI3K/Akt/mTOR Pathway Inhibition: this compound has been shown to suppress the phosphorylation of key proteins in the PI3K/Akt/mTOR cascade.[1][2][3] This inactivation leads to decreased cell growth, proliferation, and survival.
-
MAPK Pathway Modulation: The compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation.[4][5]
-
Induction of Apoptosis: By inhibiting survival pathways, this compound promotes programmed cell death. This is often characterized by the activation of caspases (like caspase-3) and an increased Bax/Bcl-2 ratio.[1][6]
-
Induction of Autophagy: this compound can trigger autophagy, a cellular process of self-degradation.[1][7] While typically a survival mechanism, excessive autophagy can lead to cell death.
Q2: My cell line is exhibiting decreased sensitivity to this compound. What are the potential mechanisms of resistance?
Acquired resistance to anti-cancer agents is a multifaceted problem. Based on the mechanism of this compound and common drug resistance phenomena, several possibilities exist:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism that actively pumps drugs out of the cell, reducing intracellular concentration.[8][9][10]
-
Signaling Pathway Alterations: Cancer cells can bypass the drug's effect by activating alternative survival pathways or through mutations in the target pathway (e.g., downstream of the PI3K/Akt inhibition point).[11]
-
Upregulation of Anti-Apoptotic Factors: Increased expression of anti-apoptotic proteins like Bcl-2 or Bcl-xL can counteract the pro-apoptotic signals initiated by this compound.[12]
-
Autophagy as a Survival Mechanism: While this compound can induce cell death via autophagy, some cancer cells can hijack this process to survive stress by degrading damaged components and recycling nutrients, thus promoting resistance.[13][14]
Troubleshooting Guides
Q3: How can I experimentally identify the specific resistance mechanism in my cell line?
A systematic approach is required to pinpoint the cause of resistance. We recommend the following workflow to diagnose the issue.
Q4: What specific strategies and drug combinations can be used to re-sensitize resistant cells to this compound?
Once a potential resistance mechanism is identified, you can employ targeted strategies to overcome it. Combination therapy is often the most effective approach.
-
For Increased Drug Efflux: Combine this compound with a known ABCB1/P-gp inhibitor. This blocks the pump, increasing the intracellular concentration of this compound.
-
For Signaling Pathway Bypass: Use a combination of this compound and an inhibitor of the reactivated pathway. For example, if p-Akt levels are high, a specific Akt inhibitor may restore sensitivity.
-
For Pro-Survival Autophagy: Co-administer this compound with an autophagy inhibitor like Chloroquine (CQ) or 3-Methyladenine (3-MA). This prevents the cell from using autophagy as a survival tool.
Quantitative Data Summary
The following table provides hypothetical data illustrating how combination therapy can restore sensitivity to this compound in a resistant cell line. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
| Sensitive (Parental) | This compound | 25 | - |
| Resistant | This compound | 150 | 6.0 |
| Resistant | This compound + Verapamil (5 µM) | 35 | 1.4 |
| Resistant | This compound + Chloroquine (10 µM) | 45 | 1.8 |
Data are representative examples for illustrative purposes.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol uses a CCK-8 kit to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound (and any combination agent) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as (Abs_treated - Abs_blank) / (Abs_control - Abs_blank) * 100. Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blot for Protein Expression
This protocol allows for the detection of changes in protein levels (e.g., p-Akt, Akt, Bcl-2, ABCB1).
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-ABCB1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Protocol 3: Rhodamine 123 Efflux Assay for ABCB1 (P-gp) Function
This assay measures the function of the ABCB1 drug efflux pump using its fluorescent substrate, Rhodamine 123.
-
Cell Seeding: Seed cells in a 24-well plate or flow cytometry tubes and grow to ~80% confluency.
-
Inhibitor Pre-treatment (Optional): To confirm ABCB1 activity, pre-incubate a set of cells with a known ABCB1 inhibitor (e.g., Verapamil) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration ~1 µM) to all wells/tubes and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Period: Wash the cells with ice-cold PBS to remove extracellular dye. Add fresh, pre-warmed medium (with or without the test compound/inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Analysis:
-
Flow Cytometry (Recommended): Harvest the cells, wash with cold PBS, and resuspend in FACS buffer. Analyze the intracellular fluorescence on a flow cytometer (e.g., in the FITC channel). Resistant cells with high ABCB1 activity will show lower fluorescence compared to sensitive cells or cells treated with an inhibitor.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Lower intracellular fluorescence indicates higher efflux activity.
-
References
- 1. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of anti-tumour effects of Ganoderma lucidum in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganoderma lucidum stimulates autophagy-dependent longevity pathways in Caenorhabditis elegans and human cells | Aging [aging-us.com]
- 14. Ganoderma lucidum stimulates autophagy-dependent longevity pathways in Caenorhabditis elegans and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderol A Protocol Refinement: A Technical Support Center for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for working with Ganoderol A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a triterpenoid compound isolated from mushrooms of the Ganoderma genus.[1] It has been reported to possess several biological activities, including anti-inflammatory and protective effects against UVA-induced skin damage.[1][2] Related compounds from Ganoderma, such as Ganoderic Acids, have demonstrated anti-cancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines, as well as exhibiting antiviral and cholesterol-lowering effects.
Q2: In which signaling pathways is this compound and related triterpenoids implicated?
Research on triterpenoids from Ganoderma species, including compounds structurally similar to this compound, has implicated their involvement in several key signaling pathways. These include the PI3K/Akt/mTOR pathway , which is crucial for cell survival and proliferation, and the NF-κB signaling pathway , a key regulator of inflammation.[3][4][5][6][7][8][9][10][11] Additionally, effects on cell cycle regulation and apoptosis induction are prominent.[12][13][14][15][16][17]
Q3: What are the best practices for dissolving and storing this compound?
As a hydrophobic triterpenoid, this compound is poorly soluble in aqueous solutions. For in vitro experiments, it is recommended to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: How can I be sure that the observed effects are due to this compound and not the solvent?
It is crucial to include a vehicle control in all experiments. This control group should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as the experimental groups. This allows for the differentiation of the effects of this compound from any potential effects of the solvent itself.
Troubleshooting Guides
Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no cellular response to this compound | 1. Inadequate concentration: The concentration of this compound may be too low to elicit a response. 2. Poor solubility: this compound may have precipitated out of the culture medium. 3. Cell line insensitivity: The chosen cell line may not be responsive to this compound. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the optimal effective dose. 2. Ensure proper dissolution: Visually inspect the culture medium for any signs of precipitation after adding the this compound stock solution. If precipitation is observed, consider using a slightly higher DMSO concentration in the stock (while keeping the final concentration in the medium low) or preparing a fresh dilution. 3. Test on multiple cell lines: If possible, screen different cell lines to find a responsive model. |
| High background or inconsistent results in viability assays (e.g., MTT, CCK-8) | 1. DMSO toxicity: High concentrations of DMSO can be toxic to cells. 2. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability. 3. Interference with assay reagents: this compound might interact with the assay reagents. | 1. Optimize DMSO concentration: Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%). Run a DMSO toxicity control. 2. Improve cell seeding technique: Ensure a single-cell suspension and proper mixing before seeding to achieve uniform cell distribution. 3. Run a cell-free control: Test for any direct reaction between this compound and the assay reagents in the absence of cells. |
| Difficulty in reproducing results | 1. Variability in this compound stock: Inconsistent stock solution preparation or degradation over time. 2. Cell passage number: High passage numbers can lead to phenotypic changes and altered responses. 3. Inconsistent incubation times: Variations in treatment duration can affect the outcome. | 1. Standardize stock preparation: Prepare a large batch of this compound stock solution, aliquot, and store at -80°C. Use a fresh aliquot for each experiment. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 3. Ensure precise timing: Adhere strictly to the planned incubation times for all experimental and control groups. |
Western Blot Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no signal for target protein | 1. Low protein expression: The target protein may be expressed at low levels or downregulated by this compound. 2. Inefficient protein extraction: Incomplete cell lysis can result in low protein yield. 3. Poor antibody performance: The primary antibody may have low affinity or be used at a suboptimal dilution. | 1. Increase protein loading: Load a higher amount of total protein per lane. 2. Optimize lysis buffer: Use a lysis buffer with appropriate detergents and protease/phosphatase inhibitors. Ensure complete cell lysis by sonication or other methods if necessary. 3. Titrate the primary antibody: Perform a titration experiment to determine the optimal antibody concentration. Ensure the antibody is validated for the specific application. |
| High background or non-specific bands | 1. Antibody cross-reactivity: The primary or secondary antibody may be binding to non-target proteins. 2. Insufficient blocking: Incomplete blocking of the membrane can lead to non-specific antibody binding. 3. High antibody concentration: Using too much primary or secondary antibody can increase background. | 1. Use a more specific antibody: If possible, switch to a monoclonal antibody or one that has been validated for specificity. 2. Optimize blocking conditions: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). 3. Reduce antibody concentrations: Dilute the primary and secondary antibodies further. |
| Inconsistent band intensities for loading control | 1. Inaccurate protein quantification: Errors in determining the initial protein concentration. 2. Uneven protein transfer: Inefficient or uneven transfer of proteins from the gel to the membrane. | 1. Use a reliable protein assay: Ensure accurate and consistent protein quantification using a method like the BCA assay. 2. Optimize transfer conditions: Ensure good contact between the gel and membrane, and optimize the transfer time and voltage. Check for air bubbles between the gel and membrane. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related triterpenoids in various cell lines. This data can serve as a reference for designing dose-response experiments.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | NIH/3T3 (Mouse embryonic fibroblast) | MTT | >50 µg/mL (non-toxic) | [18] |
| Ganoderic Acid A | HepG2 (Human hepatocellular carcinoma) | CCK-8 | 187.6 µM (24h), 203.5 µM (48h) | |
| Ganoderic Acid A | SMMC7721 (Human hepatocellular carcinoma) | CCK-8 | 158.9 µM (24h), 139.4 µM (48h) | |
| Ganoderiol F | MDA-MB-231 (Human breast cancer) | Trypan Blue | ~14.51 - 51.12 µg/mL |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Western Blot for PI3K/Akt and NF-κB Signaling
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and NF-κB pathways.
Materials:
-
This compound
-
DMSO
-
Cancer cell line
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a key signaling pathway affected by this compound and a typical experimental workflow for its investigation.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Experimental workflow for studying this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A alleviates hypoxia-induced apoptosis, autophagy, and inflammation in rat neural stem cells through the PI3K/AKT/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ganoderma lucidum extract induces G1 cell cycle arrest, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. brieflands.com [brieflands.com]
- 17. Ganoderma lucidum extract induces cell cycle arrest and apoptosis in MCF-7 human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Production of Ganoderol A
Welcome to the technical support center for the large-scale production of Ganoderol A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale production of this compound?
A1: The primary challenges include low yields of this compound from natural cultivation of Ganoderma lucidum, difficulties in controlling culture conditions to maximize production, risks of contamination from other microorganisms, and complex downstream extraction and purification processes. The long cultivation time for fruiting bodies and the incomplete understanding of the full biosynthetic pathway also pose significant hurdles.[1][2][3]
Q2: What are the main methods for producing this compound?
A2: The main methods are solid-state fermentation and submerged liquid fermentation of Ganoderma lucidum mycelia.[3] Solid-state fermentation mimics the natural growing conditions on logs but is a slow process. Submerged liquid fermentation offers a shorter production cycle and greater control over environmental parameters, making it more suitable for industrial-scale production.[3] Additionally, heterologous biosynthesis in hosts like Saccharomyces cerevisiae is an emerging and promising alternative.[1]
Q3: How can the yield of this compound be improved?
A3: Yield can be improved through several strategies:
-
Optimization of Fermentation Conditions: Adjusting parameters such as nutrient sources (carbon, nitrogen), pH, temperature, and aeration can significantly impact yield.[4][5][6]
-
Elicitation: Adding specific compounds, known as elicitors (e.g., sodium acetate), to the culture medium can stimulate the biosynthetic pathway and increase the production of triterpenoids.[7]
-
Genetic Engineering: Overexpression of key enzymes in the mevalonate (MVA) pathway, such as farnesyl diphosphate synthase (FPS), can enhance the production of precursors for this compound synthesis.[8][9]
Q4: What is the general biosynthetic pathway for this compound?
A4: this compound is a triterpenoid synthesized via the mevalonate (MVA) pathway.[7] The pathway starts with acetyl-CoA and proceeds through key intermediates like HMG-CoA, mevalonate, isopentenyl pyrophosphate (IPP), farnesyl diphosphate (FPP), squalene, and finally lanosterol.[7][10] Lanosterol is then modified through a series of oxidation, reduction, and hydroxylation reactions, often involving cytochrome P450 enzymes, to produce a variety of ganoderic acids and ganoderols, including this compound.[1][2][8]
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation Media | - Verify the carbon-to-nitrogen ratio in your media. Nitrogen limitation has been shown to improve the yield of related triterpenoids.[6] - Experiment with different carbon (e.g., glucose, sucrose) and nitrogen sources (e.g., peptone, yeast extract).[6] - Ensure all essential mineral elements are present in the media. |
| Incorrect Fermentation Parameters | - Monitor and control the pH of the culture medium; an initial pH of around 6.5 has been found to be optimal for the production of related ganoderic acids.[11] - Optimize the aeration and agitation rates. Adequate air supply is crucial for triterpenoid accumulation.[4][5] - Maintain the optimal temperature for Ganoderma lucidum growth and secondary metabolite production (typically around 30°C).[3] |
| Inefficient Extraction Method | - Evaluate your choice of extraction solvent. Ethanol is commonly used, but combinations with other solvents like petroleum ether may be more effective.[12] - Optimize extraction parameters such as temperature, time, and solvent-to-solid ratio. Response Surface Methodology (RSM) can be a useful tool for this.[13][14] - Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or heat-assisted extraction (HAE) to improve efficiency.[14] |
Issue 2: Poor Purity of this compound After Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Structurally Similar Compounds | - Adjust the mobile phase gradient in your HPLC or column chromatography. - Consider using a different stationary phase for your chromatography column (e.g., C18 reversed-phase).[15] - Employ orthogonal purification techniques. For example, follow up silica gel chromatography with preparative HPLC or high-speed counter-current chromatography (HSCCC).[12][16] |
| Presence of Interfering Substances | - Perform a preliminary clean-up of the crude extract using techniques like solvent-solvent partitioning to remove highly polar or non-polar impurities.[16] - Use a guard column before your main analytical or preparative column to protect it from strongly retained impurities. |
| Degradation of this compound | - Avoid exposing the extracts and purified fractions to high temperatures or harsh pH conditions. - Store samples in a cool, dark place, and consider using antioxidants if degradation is suspected. |
Issue 3: Culture Contamination
| Potential Cause | Troubleshooting Steps |
| Inadequate Sterilization | - Ensure all media, bioreactors, and transfer lines are properly autoclaved. - Use sterile techniques for all manipulations, including inoculation and sampling. |
| Contaminated Inoculum | - Visually inspect the inoculum for any signs of contamination before use. - Use a fresh, pure culture for inoculation. |
| Environmental Contamination | - Maintain a clean laboratory environment with positive air pressure in sterile work areas. - Regularly monitor the cultures for any changes in appearance, smell, or growth rate that might indicate contamination. Antagonistic fungi like Trichoderma and Mucor can significantly hinder growth. |
Experimental Protocols & Data
Table 1: Comparison of Extraction Methods for Triterpenoids from Ganoderma lucidum
| Extraction Method | Key Parameters | Typical Yield/Efficiency | Reference |
| Soxhlet Extraction | Ethanol, 6 hours, 60.22°C | Increased yield of ganoderic acid H from 0.88 to 2.09 mg/g powder. | [13] |
| Heat-Assisted Extraction (HAE) | 78.9 min, 90.0°C, 62.5% ethanol | - | [14] |
| Ultrasound-Assisted Extraction (UAE) | 40 min, 100.0 W, 89.5% ethanol | 4.9% extraction yield with 435.6 mg/g of triterpenes in the extract. | [14] |
| Dual-mode Sonication | 10.38 seconds, 94% ethanol, 55:28 solvent-to-solid ratio | Optimized for triterpenoid extraction. | [17] |
Table 2: Optimized Fermentation Conditions for Ganoderic Acid Production
| Parameter | Optimized Condition | Resulting Yield | Reference |
| Carbon Source | 39.6 g/L Sucrose | 246.6 mg/L total ganoderic acids | [18] |
| Nitrogen Source | 4.0 g/L Peptone, 1.1 g/L Yeast Extract | 246.6 mg/L total ganoderic acids | [18] |
| Two-Stage Culture | Nitrogen limitation, 30+10 g/L glucose, air supply | 963 mg/L of five specific triterpenoids | [5][6] |
| Scaled Fermenter | Optimized medium in a 30-L fermenter | 261.7 mg/L total ganoderic acids | [18] |
Protocol: General Extraction and Purification of this compound
-
Fermentation and Mycelia Collection: Cultivate Ganoderma lucidum mycelia in a suitable liquid medium under optimized conditions. Harvest the mycelia by filtration.
-
Drying and Grinding: Dry the collected mycelia (e.g., freeze-drying or oven-drying at low temperatures) and grind it into a fine powder.
-
Extraction:
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Preliminary Purification (Optional): Perform liquid-liquid partitioning of the crude extract (e.g., with petroleum ether and ethyl acetate) to separate fractions based on polarity.[12]
-
Chromatographic Purification:
-
Fine Purification:
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and Mass Spectrometry.[12]
Visualizations
Caption: Simplified biosynthetic pathway of this compound via the mevalonate pathway.
Caption: General experimental workflow for this compound production and analysis.
References
- 1. jeffleenovels.com [jeffleenovels.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased production of ganoderic acids by overexpression of homologous farnesyl diphosphate synthase and kinetic modeling of ganoderic acid production in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 18. academicjournals.org [academicjournals.org]
Technical Support Center: Ganoderol A Stability in Different Solvent Systems
This technical support center provides guidance and answers frequently asked questions regarding the stability of ganoderol A in various solvent systems. This information is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), this compound is often dissolved in methanol[1]. A triterpenoid-enriched fraction from Ganoderma lucidum has been shown to be stable for up to one year at room temperature, with the final extract being stored at -20°C[2]. For short-term storage and during analysis, solutions are often kept at 4°C in an autosampler[1].
Q2: How stable is this compound in solution under common laboratory conditions?
While specific quantitative data on the stability of pure this compound is limited, a study on the stability of multiple Ganoderma triterpenoids, including this compound, was conducted under various conditions. The stability was considered acceptable if the concentration deviation was within 15% of the nominal concentration[1]. The tested conditions included[1]:
-
Short-term storage: Room temperature for 24 hours.
-
Long-term storage: -20°C for 1 month.
-
Freeze/thaw cycles: Three cycles.
-
Autosampler stability: 4°C for 24 hours.
It is recommended to perform your own stability tests for your specific solvent system and experimental conditions.
Q3: What factors can influence the stability of this compound in solution?
Several factors can affect the stability of chemical compounds like this compound in solution. These include:
-
Temperature: Higher temperatures generally accelerate degradation.
-
pH: The stability of compounds can be pH-dependent, with acidic or basic conditions potentially causing hydrolysis or other reactions[3].
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to degradation.
It is advisable to store stock solutions of this compound at low temperatures (e.g., -20°C) and protected from light.
Q4: Are there any known degradation products of this compound?
Currently, there is limited specific information in the public domain detailing the degradation products and pathways of this compound. To identify potential degradation products in your experiments, it is recommended to perform forced degradation studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound peak intensity in HPLC analysis over time. | Degradation of this compound in the solvent system. | Prepare fresh solutions for each analysis. If using an autosampler for extended periods, ensure it is temperature-controlled (e.g., 4°C). Evaluate the stability of this compound in your specific mobile phase or solvent over the typical run time of your experiments. |
| Appearance of unknown peaks in the chromatogram of a this compound sample. | These could be degradation products. | Conduct a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This can help in identifying if the new peaks are related to this compound degradation. Use a photodiode array (PDA) detector to check for peak purity. |
| Inconsistent results between experiments. | Instability of stock solutions. | Aliquot stock solutions and store them at -20°C or lower. Avoid repeated freeze-thaw cycles. Perform a stability test on your stock solution under your storage conditions. |
Data on Stability Assessment
| Stability Test | Storage Condition | Duration | Acceptance Criterion |
| Short-Term Stability | Room Temperature | 24 hours | Within 15% deviation of nominal concentration[1] |
| Long-Term Stability | -20°C | 1 month | Within 15% deviation of nominal concentration[1] |
| Freeze/Thaw Stability | -20°C to Room Temperature | 3 cycles | Within 15% deviation of nominal concentration[1] |
| Autosampler Stability | 4°C | 24 hours | Within 15% deviation of nominal concentration[1] |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a compound[4][5][6]. Below is a general protocol that can be adapted for this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or another suitable solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a PDA or Mass Spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 2, 6, 12, 24 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for a set period.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for a set period, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a set period.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) for a set period.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. medcraveonline.com [medcraveonline.com]
ganoderol A assay variability and troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganoderol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which natural sources is it found?
A1: this compound is a triterpenoid, a class of organic compounds containing six isoprene units.[1] It is primarily isolated from various species of Ganoderma, a genus of polypore mushrooms, including Ganoderma lucidum and Ganoderma pfeifferi.[2] These mushrooms, commonly known as Lingzhi or Reishi, have been used in traditional medicine for centuries.[3]
Q2: What are the primary analytical methods for quantifying this compound?
A2: The most common and accepted methods for the quantification of this compound and other triterpenoids are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These techniques allow for the separation, identification, and quantification of individual triterpenoids within a complex extract.[4][7]
Q3: Why do I see significant batch-to-batch variation in this compound content in my Ganoderma extracts?
A3: Significant variability in this compound content is a known challenge and can be attributed to several factors:
-
Species and Strain Differences: Different species and even different strains of Ganoderma produce varying profiles and quantities of triterpenoids.[8]
-
Geographical Origin and Growth Conditions: The environment in which the mushroom grows, including the substrate and climate, can significantly impact the production of secondary metabolites like this compound.[8]
-
Extraction Method: The choice of extraction solvent, temperature, and technique (e.g., sonication, maceration, pressurized liquid extraction) will affect the efficiency and selectivity of this compound extraction.[9][10]
-
Part of the Fungus Used: The concentration of triterpenoids can differ between the fruiting body, spores, and mycelium.[6][11]
Q4: How stable is this compound in solution and during storage?
A4: While specific stability data for pure this compound is not extensively reported, triterpenoid-enriched fractions of Ganoderma lucidum have been found to be stable for up to a year at room temperature.[12] However, the stability of individual compounds can be influenced by factors such as the solvent, pH, temperature, and light exposure. Some related ganoderic acids are known to be unstable in acidic conditions.[3] It is recommended to store extracts and standards in a cool, dark place and to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Extraction of this compound from Ganoderma Fruiting Bodies
This protocol is a general guideline based on common ethanol extraction methods.[4]
-
Sample Preparation: Dry the Ganoderma lucidum fruiting bodies at a controlled temperature (e.g., 60-80°C) and grind them into a fine powder.[13]
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Sample Preparation for HPLC:
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol outlines a typical HPLC method for the analysis of this compound and other triterpenoids.[6][7]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient elution is typically employed using:
-
Detection: Set the detector wavelength to 254 nm for monitoring triterpenoids.[6]
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
Quantitative Data Summary
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting | Common Variations |
| Column | C18, 4.6 x 250 mm, 5 µm | C8 columns, shorter columns (e.g., 150 mm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Column Temperature | 30-35°C | Ambient, up to 40°C |
| Detection Wavelength | 254 nm | 245 nm, 252 nm |
| Injection Volume | 10 - 20 µL | 5 - 50 µL depending on concentration |
Troubleshooting Guides
HPLC Analysis Troubleshooting
Q: My chromatogram shows poor resolution between this compound and other peaks. What should I do?
A: Poor resolution can be caused by several factors. Follow this guide to troubleshoot:
Table 2: Troubleshooting Poor Peak Resolution in HPLC
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting compounds. |
| Column Degradation | The column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent (e.g., isopropanol). If resolution does not improve, replace the column. |
| Incorrect Flow Rate | A lower flow rate can sometimes improve resolution, but it will increase the run time. Verify the pump is delivering the correct flow rate.[16] |
| High Sample Load | Overloading the column can lead to broad, overlapping peaks. Dilute the sample or inject a smaller volume.[17] |
| Temperature Fluctuations | Ensure the column oven is maintaining a stable temperature, as temperature can affect selectivity.[18] |
Q: I am observing peak tailing for this compound. How can I fix this?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
Table 3: Troubleshooting Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) or switch to a base-deactivated column.[17] |
| Column Contamination | Contaminants from the sample matrix can bind to the column. Use a guard column and ensure proper sample cleanup. Flush the column regularly. |
| Mismatched Injection Solvent | The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[18] |
| Column Void or Channeling | This can happen with older columns. Backflushing the column at a low flow rate may help, but replacement is often necessary. |
Q: The retention time for my this compound peak is shifting between runs. What is the cause?
A: Retention time drift can invalidate your quantitative results.
Table 4: Troubleshooting Retention Time Drift
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use high-purity solvents.[15] |
| Pump Malfunction or Leaks | Check for leaks in the system, especially around pump seals and fittings. An inconsistent flow rate will cause retention times to shift.[16][19] |
| Poor Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run. This may require 10-20 column volumes.[18] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[16] |
Biological Assay Troubleshooting
Q: My cell-based assay (e.g., cytotoxicity, anti-proliferation) is showing high variability with Ganoderma extracts. Why?
A: Biological assays are inherently more variable than analytical chemistry methods.[20]
Table 5: Troubleshooting Variability in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Complex Sample Matrix | Ganoderma extracts contain hundreds of compounds, some of which may interfere with the assay readout (e.g., autofluorescence, colorimetric interference) or have synergistic/antagonistic effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is below the toxic threshold for your cell line. Run a solvent control. |
| Inconsistent Cell Health and Density | Use cells within a consistent passage number range and ensure a uniform cell seeding density across all wells. Monitor cell morphology and viability. |
| Extract Instability | Triterpenoids in the extract may degrade in the cell culture medium over the course of the experiment. Prepare fresh dilutions of the extract for each experiment. |
Q: I am not observing the expected inhibitory activity of this compound in my enzyme assay (e.g., HMG-CoA reductase). What could be the problem?
A: Lack of activity in an enzyme assay can be due to several factors.
Table 6: Troubleshooting Enzyme Inhibition Assays
| Possible Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the concentration of this compound in your extract using a validated HPLC method. The actual concentration may be lower than expected. |
| Enzyme Inactivation | Other components in the crude extract may inhibit or denature the enzyme, masking the effect of this compound. |
| Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time for your specific enzyme and substrate. |
| Compound Solubility | This compound is lipophilic and may precipitate in aqueous assay buffers. Ensure it remains solubilized, possibly by using a low concentration of a co-solvent like DMSO. |
Visualizations
Experimental Workflow and Troubleshooting Logic
Caption: HPLC workflow for this compound analysis and a troubleshooting decision guide.
Signaling Pathway Example
Ganoderic acid DM, a triterpenoid related to this compound, has been shown to induce G1 cell cycle arrest in cancer cells. This is often mediated by the regulation of key cell cycle proteins.
Caption: Simplified pathway showing how Ganoderma triterpenoids can induce G1 cell cycle arrest.
References
- 1. Showing Compound this compound (FDB014456) - FooDB [foodb.ca]
- 2. This compound | C30H46O2 | CID 13934284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-destructive analysis of Ganoderma lucidum composition using hyperspectral imaging and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 10. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative study of extraction techniques for maximum recovery of bioactive compounds from Ganoderma lucidum spores [scielo.org.co]
- 14. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. tajhizshimi.com [tajhizshimi.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. longdom.org [longdom.org]
optimizing culture conditions for enhanced ganoderol A production
Technical Support Center: Optimizing Ganoderol A Production
Welcome to the technical support center for the optimization of this compound production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the cultivation of Ganoderma lucidum for the enhanced synthesis of this compound and related ganoderic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and step-by-step guidance for troubleshooting experimental issues.
Q1: My Ganoderma lucidum culture shows poor mycelial growth. What are the potential causes and how can I improve it?
A1: Poor mycelial growth can be attributed to several factors, primarily suboptimal culture conditions.
-
Troubleshooting Steps:
-
Verify Medium Composition: Ensure your culture medium has an appropriate carbon-to-nitrogen ratio. Glucose and peptone are commonly used as effective carbon and nitrogen sources, respectively.[1][2][3] A slightly acidic initial pH is also crucial for biomass accumulation.[4]
-
Optimize Temperature: G. lucidum mycelial growth is sensitive to temperature. The optimal temperature for mycelial growth is generally around 28-30°C.[5][6] Temperatures that are too high can lead to enzyme denaturation and inhibit growth.[6]
-
Ensure Adequate Aeration: In submerged cultures, sufficient oxygen supply is critical. Ensure proper agitation and aeration rates. For static liquid cultures, the surface area exposed to air can influence growth.[7][8]
-
Check Inoculum Quality and Size: Use a fresh and viable seed culture for inoculation.[4] An appropriate inoculum size, typically around 5-10% (v/v) for liquid cultures, is important for establishing a healthy culture.[4][5]
-
Q2: Mycelial growth is good, but the this compound yield is low. How can I enhance its production?
A2: Low this compound yield, despite good biomass, suggests that the culture conditions are favorable for primary metabolism (growth) but not for secondary metabolite production.
-
Troubleshooting Steps:
-
Adjust the Initial pH: The optimal initial pH for ganoderic acid production is often higher than that for mycelial growth. An initial pH of around 6.5 has been shown to be optimal for ganoderic acid production.[4][9][10]
-
Optimize Carbon and Nitrogen Sources: While glucose is a good carbon source for growth, its concentration can be optimized for this compound production. A glucose concentration of around 40-50 g/L has been reported to be effective.[7][9] For nitrogen, limiting the nitrogen source in the later stages of fermentation can trigger a shift from primary to secondary metabolism, enhancing ganoderic acid production.[7][11][12]
-
Consider a Two-Stage Culture Strategy: A common approach is to first cultivate the mycelium under optimal growth conditions and then transfer it to a second medium optimized for ganoderic acid production (e.g., nitrogen-limited).[7]
-
Introduce Elicitors: The addition of elicitors can significantly boost the production of secondary metabolites. Methyl jasmonate, aspirin, and nanoparticles like titanium dioxide (TiO2) and magnesium oxide (MgO2) have been shown to enhance ganoderic acid synthesis.[4][9][13][14] Sodium acetate has also been found to increase the content of ganoderic acids.[15]
-
Q3: I am observing variability in this compound production between batches. What could be the cause?
A3: Batch-to-batch variability is a common issue in fermentation processes.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure that the age, viability, and size of the inoculum are consistent for each fermentation batch.
-
Maintain Consistent Culture Conditions: Precisely control and monitor key parameters such as pH, temperature, agitation, and aeration in every run. Even small deviations can impact the final yield.
-
Ensure Media Homogeneity: Prepare the culture medium carefully to ensure all components are completely dissolved and evenly distributed.
-
Monitor for Contamination: Microbial contamination can compete for nutrients and produce inhibitory substances, leading to inconsistent results. Regularly check for contamination using microscopy or plating techniques.
-
Q4: What is the best method for extracting and quantifying this compound?
A4: The extraction and quantification methods are critical for obtaining accurate results.
-
Recommended Protocols:
-
Extraction:
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying specific ganoderic acids, including this compound.[7][18][20]
-
A C18 column is typically used with a gradient elution system.[18][20]
-
Detection is usually performed using a UV detector at a wavelength of around 252 nm.[18]
-
For confirmation of identity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[18]
-
-
Data Presentation: Summary of Optimal Culture Conditions
The following tables summarize quantitative data from various studies on optimizing culture conditions for ganoderic acid (GA) production, which includes this compound.
Table 1: Optimal Physical and Chemical Parameters for Ganoderic Acid Production
| Parameter | Optimal Value | Reference(s) |
| Initial pH | 6.5 | [4][9][10] |
| Temperature | 28-30°C | [5][6] |
| Agitation Speed | ~150-160 rpm | [5][21] |
Table 2: Effective Media Components for Enhanced Ganoderic Acid Production
| Component | Type | Optimal Concentration | Reference(s) |
| Carbon Source | Glucose Syrup | 50 g/L | [4][9] |
| Glucose | 40 g/L | [7] | |
| Nitrogen Source | Corn Steep Liquor (CSL) | 30 g/L | [4][9] |
| Peptone | 5 g/L | [16] | |
| Vitamin | Pyridoxine (B6) | 1000 µL | [4][9] |
Table 3: Elicitors for Boosting Ganoderic Acid Production
| Elicitor | Type | Effective Concentration | Reference(s) |
| Methyl Jasmonate | Biotic | 250 µM | [14] |
| Aspirin | Biotic | 4.4 mM | [14] |
| Titanium Dioxide (TiO2) NPs | Abiotic | 0.05 g/L | [4][9] |
| Magnesium Oxide (MgO2) NPs | Abiotic | 0.05 g/L | [4][9] |
| Sodium Acetate | Abiotic | 4 mM | [15] |
Experimental Protocols
1. Submerged Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Fermentation:
-
Prepare the production medium in 250 mL Erlenmeyer flasks (50 mL working volume). A typical medium consists of glucose syrup (50 g/L) and corn steep liquor (30 g/L), with an initial pH adjusted to 6.5.[4][9]
-
Inoculate the production medium with 5% (v/v) of the fresh seed culture.[4]
-
Incubate the flasks at 28°C and 150 rpm for the desired fermentation period (e.g., 7-15 days).[16][21]
-
-
Harvesting:
2. Extraction and Quantification of this compound
-
Extraction:
-
Grind 0.1 g of dried mycelial powder.
-
Add 3 mL of 50% (v/v) ethanol and sonicate for 30 minutes.[16][18]
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more with the remaining pellet.
-
Combine the supernatants and evaporate the solvent under vacuum.[18]
-
Dissolve the resulting residue in a known volume of methanol for HPLC analysis.[18]
-
-
HPLC Analysis:
Visualizations
Caption: Biosynthesis pathway of ganoderic acids via the mevalonate (MVA) pathway.[15][22][23]
Caption: Experimental workflow for this compound production and optimization.
Caption: Logical troubleshooting guide for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of submerged culture conditions involving a developed fine powder solid seed for exopolysaccharide production by the medicinal mushroom Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Extraction Temperature on Efficacy of Lingzhi or Reishi Medicinal Mushroom, Ganoderma lucidum (Agaricomycetes), Aqueous Extract against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Effect of Elicitors in Enhancement of Ganoderic Acid Production: Optimization and Gene Expression Studies | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving the Fermentation Production of the Individual Key Triterpene Ganoderic Acid Me by the Medicinal Fungus Ganoderma lucidum in Submerged Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Validating Ganoderol A Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ganoderol A's bioactivity with alternative compounds, supported by available experimental data. The information is presented to facilitate informed decisions in the exploration of novel therapeutic agents.
This compound, a lanostane-type triterpenoid isolated from Ganoderma lucidum, has demonstrated notable anti-inflammatory and anti-cancer properties in preclinical studies. While quantitative in vivo data remains limited, in vitro evidence suggests its potential as a bioactive compound. This guide summarizes the existing data for this compound and compares it with other well-characterized triterpenoids from Ganoderma species, namely Ganoderic Acid A and Ganoderiol F, as well as standard-of-care drugs, Doxorubicin and Dexamethasone.
In Vitro Bioactivity Comparison
The following tables summarize the available quantitative data for the anti-cancer and anti-inflammatory activities of this compound and its alternatives.
Table 1: Anti-Cancer Activity (IC50 values in µM)
| Compound | HepG2 (Liver Cancer) | SMMC7721 (Liver Cancer) | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | PC3 (Prostate Cancer) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ganoderic Acid A | 187.6 (24h), 203.5 (48h)[1] | 158.9 (24h), 139.4 (48h)[1] | >50 | Data not available | Data not available | Data not available | Data not available |
| Ganoderiol F | Data not available | Data not available | ~44 | ~22 | Data not available | Data not available | Data not available |
| Doxorubicin | 12.2[2] | Data not available | 2.5[2] | Data not available | 1.00[3] | 1.50[3] | 8.00[3] |
Table 2: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Data not available |
| Ganoderic Acid A | Nitric Oxide (NO) Production | RAW 264.7 | Data not available |
| Meroterpenoids from G. cochlear | COX-2 Inhibition | - | < 10 µM[5] |
| Dexamethasone | Glucocorticoid Receptor Binding | - | 38 nM |
| []-Gingerol | Nitric Oxide (NO) Production | J774.1 | Potent inhibitor |
Note: this compound has been shown to significantly reduce the expression of the pro-inflammatory mediators monocyte chemotactic protein-1 (MCP-1) and inducible nitric oxide synthase (iNOS) in in vitro studies.
Signaling Pathways and Experimental Workflows
The anti-cancer and anti-inflammatory effects of triterpenoids from Ganoderma are often attributed to their modulation of key signaling pathways.
Experimental Protocols
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Ganoderic Acid A, Ganoderiol F, or Doxorubicin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
2. Nitric Oxide (NO) Inhibition Assay
This assay determines the anti-inflammatory activity of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or other test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of treated cells to that of LPS-stimulated cells without treatment.
Conclusion
The available data, while not yet comprehensive for this compound, points towards its potential as a bioactive molecule with anti-inflammatory and anti-cancer properties. Further research is warranted to establish a more detailed in vitro and in vivo profile, including the determination of IC50 values across a broader range of cell lines and the elucidation of its precise mechanisms of action. This will enable a more direct and quantitative comparison with other Ganoderma triterpenoids and existing therapeutic agents, ultimately clarifying its potential role in drug development.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. spandidos-publications.com [spandidos-publications.com]
- 5. (±) Gancochlearols A and B: cytotoxic and COX-2 inhibitory meroterpenoids from Ganoderma cochlear - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderol A: A Comparative Analysis Against Other Bioactive Ganoderma Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ganoderol A, a prominent triterpenoid from Ganoderma species, against other well-researched Ganoderma triterpenoids. The information presented herein is collated from various scientific studies to aid in research and drug development endeavors. While direct head-to-head comparative studies under identical experimental conditions are limited, this guide synthesizes available data to offer a valuable comparative perspective on their biological activities and mechanisms of action.
Comparative Biological Activity: Cytotoxicity
The cytotoxic effects of Ganoderma triterpenoids against various cancer cell lines are a primary focus of research. The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and other selected triterpenoids. It is crucial to note that these values are derived from different studies, and direct comparison should be approached with caution due to variations in experimental methodologies, including cell lines, exposure times, and assay conditions.
| Triterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not explicitly found in a comparative study | - | - |
| Ganoderic Acid A | HepG2 (24h) | 187.6 | [1] |
| SMMC7721 (24h) | 158.9 | [1] | |
| Ganoderiol F | Not explicitly found in a comparative study | - | - |
| Ganodermanondiol | Not explicitly found in a comparative study | - | - |
| Lucidumol B | Not explicitly found in a comparative study | - | - |
| Ethyl Lucidenates A | HL-60 | 25.98 (µg/mL) | [2] |
| CA46 | 20.42 (µg/mL) | [2] |
Mechanistic Insights: Signaling Pathways
Ganoderma triterpenoids exert their biological effects through the modulation of various signaling pathways. The following is a summary of the known mechanisms for selected triterpenoids.
Ganoderic Acid A:
Ganoderic Acid A has been shown to induce apoptosis in hepatocellular carcinoma cells by increasing the expression of cleaved caspase-3[1]. It also arrests the cell cycle at the G0/G1 phase[1]. Furthermore, it can inhibit the proliferation and invasion of cancer cells through the suppression of signaling pathways such as NF-κB and AP-1.[3] In the context of neuroinflammation, Ganoderic Acid A has been found to inhibit the release of pro-inflammatory cytokines.[4]
Ganoderiol F:
Ganoderiol F has been reported to retard cell cycle progression by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/CDK6)[5]. This leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest at the G1 phase. It also down-regulates the expression of c-Myc, a key regulator of cell proliferation[5].
This compound:
While specific signaling pathways for this compound's cytotoxic effects are not as extensively detailed in comparative studies, it is known to possess anti-inflammatory properties. It has been shown to reduce the expression of monocyte chemotactic protein-1 (MCP-1) and inducible nitric oxide synthase (iNOS)[6].
Experimental Protocols
This section provides an overview of a standard experimental protocol frequently used in the evaluation of the cytotoxic effects of Ganoderma triterpenoids.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound and other triterpenoids) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed apoptotic pathway of Ganoderic Acid A.
Caption: Ganoderiol F's inhibition of the cell cycle.
Experimental Workflow Diagram
Caption: General workflow for an MTT cytotoxicity assay.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Ganoderol A and Ganoderic Acid A: Bioactivity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Ganoderol A and Ganoderic Acid A, two prominent triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive comparative analysis of their bioactivities, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Data Presentation: A Side-by-Side Look at Bioactivity
The following table summarizes the quantitative data on the cytotoxic and anti-inflammatory activities of this compound and Ganoderic Acid A from various studies. This allows for a direct comparison of their potency in different experimental settings.
| Bioactivity | Compound | Cell Line/Model | Concentration/IC50 | Outcome | Citation |
| Anticancer | Ganoderic Acid A | MDA-MB-231 (Breast Cancer) | 0.1, 0.2, 0.4 mmol/l | Dose-dependent increase in apoptosis (11.34% to 38.13%) | [1] |
| Ganoderic Acid A | HepG2 (Liver Cancer) | IC50: 187.6 µmol/l (24h), 203.5 µmol/l (48h) | Inhibition of cell proliferation | [2] | |
| Ganoderic Acid A | SMMC7721 (Liver Cancer) | IC50: 158.9 µmol/l (24h), 139.4 µmol/l (48h) | Inhibition of cell proliferation | [2] | |
| This compound | NIH/3T3 (Fibroblast) | Non-toxic up to 50 µg/mL | Evaluation of cytotoxicity for protective effect studies | [3] | |
| Anti-inflammatory | Ganoderic Acid A | LPS-stimulated RAW264.7 (Macrophages) | 1:4 ratio with GLP-1 | Synergistic inhibition of NO, IL-6, IL-1β, and TNF-α production | [4] |
| Ganoderic Acid A | LPS-stimulated BV2 (Microglia) | 50 µg/ml | Inhibition of LPS-induced proliferation and pro-inflammatory cytokine release | [5] | |
| Deacetyl Ganoderic Acid F | LPS-stimulated BV-2 (Microglia) | Not specified | Inhibited NO production and iNOS expression | [6] | |
| This compound | LPS-stimulated RAW 264.7 (Macrophages) | Non-toxic up to 25 µg/mL | Inhibition of MCP-1 and iNOS expression (declined to 60% and 15% respectively) | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 1.5x10^5 cells/well and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound or Ganoderic Acid A and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[7]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by nonlinear regression analysis.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
The Griess assay is a common method for quantifying nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).
Protocol:
-
Sample Collection: Collect the cell culture supernatant after treatment with the test compounds.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution I (sulfanilamide in an acidic solution) and Solution II (N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: Mix equal volumes of the cell culture supernatant and the Griess reagent.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.[8][9]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8][9]
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis of Signaling Proteins (e.g., STAT3, p-STAT3)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-STAT3 or anti-p-STAT3) overnight at 4°C.[10][11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
NF-κB Activity Assessment (Luciferase Reporter Assay)
The luciferase reporter assay is a highly sensitive method to study gene expression and signal transduction, including the activation of the NF-κB pathway.
Protocol:
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid.[13][14]
-
Compound Treatment: After transfection, treat the cells with the test compounds.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[13]
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay system.[13][15]
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Signaling Pathways and Mechanisms of Action
This compound and Ganoderic Acid A exert their biological effects by modulating various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Caption: Ganoderic Acid A inhibits the JAK2/STAT3 signaling pathway, leading to decreased cell proliferation and invasion, and promotion of apoptosis.[1]
Caption: Ganoderic Acid A exerts anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[4][16]
Caption: A typical experimental workflow for screening the bioactivity of natural compounds like this compound and Ganoderic Acid A.
Comparative Discussion
Both this compound and Ganoderic Acid A exhibit promising anticancer and anti-inflammatory properties, though their mechanisms and potencies may differ.
Anticancer Activity: Ganoderic Acid A has been more extensively studied for its anticancer effects and has demonstrated significant cytotoxicity against various cancer cell lines, with defined IC50 values.[2] Its mechanism often involves the induction of apoptosis through the modulation of key signaling pathways like JAK/STAT3.[1] In contrast, while this compound has been shown to be non-toxic to normal cells at certain concentrations, its direct cytotoxic effects on cancer cells require further investigation to establish a clear comparative potency with Ganoderic Acid A.[3]
Mechanism of Action: Ganoderic Acid A appears to have a more elucidated mechanism of action, with multiple studies pointing to its inhibitory effects on the JAK/STAT and NF-κB signaling pathways.[1][4] The modulation of these pathways is crucial for its observed anticancer and anti-inflammatory activities. The precise signaling pathways modulated by this compound are less well-defined, although its inhibition of iNOS and MCP-1 expression suggests an interference with inflammatory signaling cascades.[3]
Conclusion
This compound and Ganoderic Acid A are both valuable bioactive compounds with significant therapeutic potential. Ganoderic Acid A has a more established profile as an anticancer and anti-inflammatory agent with well-documented mechanisms of action. This compound also shows strong promise, particularly in the realm of anti-inflammatory and cytoprotective activities. Future research should focus on direct comparative studies to elucidate the relative potencies and full mechanistic profiles of these two compounds. Such studies will be instrumental in guiding the development of new therapeutic agents from Ganoderma lucidum.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. Protocol Griess Test [protocols.io]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Ganoderol A Experimental Results: A Comparative Guide
Objective Comparison of Published Data on Ganoderol A and Related Triterpenoids
The reproducibility of experimental findings is a cornerstone of scientific validity. This guide provides a comparative analysis of published data on this compound and structurally similar triterpenoids isolated from Ganoderma lucidum. By presenting quantitative data from various studies in a standardized format and detailing the experimental protocols, this document aims to offer researchers, scientists, and drug development professionals a clear overview of the existing evidence and to highlight areas of consistency and potential variability in the reported biological effects of these compounds.
Data Presentation: Anti-Cancer and Anti-Inflammatory Activities
The primary biological activities attributed to this compound and its related compounds are anti-cancer and anti-inflammatory effects. The following tables summarize the quantitative data from multiple sources to facilitate a comparative assessment of their potency and selectivity.
Table 1: In Vitro Anti-Proliferative Activity of Ganoderma Triterpenoids
| Compound/Extract | Cell Line | Assay | IC50 Value | Incubation Time | Citation |
| Ganodermanontriol | MDA-MB-231 (Breast Cancer) | Proliferation Assay | 42.0 µM | 24 h | [1] |
| 15.7 µM | 48 h | [1] | |||
| 11.6 µM | 72 h | [1] | |||
| Ganoderic Acid A | HepG2 (Liver Cancer) | CCK-8 Assay | 187.6 µmol/l | 24 h | [2] |
| 203.5 µmol/l | 48 h | [2] | |||
| SMMC7721 (Liver Cancer) | CCK-8 Assay | 158.9 µmol/l | 24 h | [2] | |
| 139.4 µmol/l | 48 h | [2] | |||
| Ganoderiol F | MDA-MB-231 (Breast Cancer) | Cell Survival Assay | 14.51 to 51.12 µg/mL | Not Specified | [3] |
| G. lucidum Extract | MDA-MB-231 (Breast Cancer) | Viability Assay | 0.96 mg/mL | 24 h | [4][5] |
| SUM-149 (Breast Cancer) | Viability Assay | 0.50 mg/mL | 24 h | [4] | |
| WiDr (Colon Cancer) | MTT Assay | 135 µg/mL | Not Specified | [6] | |
| G. applanatum Extract | MDA-MB-231 (Breast Cancer) | Proliferation Assay | 84.6 µg/ml | 24 h | [7] |
| HEp-2 (Cervical Cancer) | Proliferation Assay | 43.2 µg/ml | 24 h | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in the specific compounds, cell lines, and assay methodologies used across different studies.
Table 2: Anti-Inflammatory Activity of Ganoderma Compounds
| Compound/Extract | Cell Line | Key Markers Inhibited | Pathway Implicated | Citation |
| This compound | RAW 264.7 | NO, PGE2, iNOS, COX-2 | Not specified | |
| G. lucidum Sterols | RAW 264.7 | NO, TNF-α, IL-1β, IL-6 | p38 MAPK, NF-κB | [8][9] |
| G. lucidum Extract | RAW 264.7 | NO, TNF-α, IL-1β, IL-6 | NF-κB | [10] |
| Gingerol (for comparison) | RAW 264.7 | NO, TNF-α, IL-1β, IL-6, PGE2 | NF-κB |
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Proliferation Assays (MTT/CCK-8)
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/ml) and allowed to adhere overnight.[3][11]
-
Treatment: The cells are treated with various concentrations of this compound or other test compounds for specific durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.[4][5]
-
MTT Reagent Addition: After the incubation period, MTT solution (final concentration 0.45-0.5 mg/ml) is added to each well, and the plates are incubated for 1-4 hours at 37°C.[12][13]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, 10% SDS) is added to dissolve the formazan crystals.[6][12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[13]
Western Blot Analysis for Protein Expression (e.g., Cyclin D1)
-
Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][15]
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the protein of interest (e.g., Cyclin D1) overnight at 4°C.[16][17][18]
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software, with a loading control like β-actin used for normalization.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the action of this compound and a typical experimental workflow for its evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderma lucidum extract (GLE) impairs breast cancer stem cells by targeting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderma lucidum Extract Reduces the Motility of Breast Cancer Cells Mediated by the RAC–Lamellipodin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of Ganoderma lucidum by inhibition of NF-κB p65 phosphorylation [kjoas.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Ganoderol A and its Synthetic Analogs in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse pharmacological activities. These include anti-cancer, anti-inflammatory, and neuroprotective properties. The complex structure of this compound presents both challenges and opportunities for synthetic chemists to create analogs with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of the functional activities of this compound and available data on synthetic analogs of closely related Ganoderma triterpenoids, alongside detailed experimental protocols for key assays and visualizations of relevant biological pathways.
While direct comparative studies of this compound and its specific synthetic analogs are limited in the current literature, this guide consolidates available data to offer valuable insights for researchers in the field. The data presented for synthetic analogs is primarily from studies on derivatives of ganoderic acid and ganodermanontriol, which share the lanostane skeleton with this compound.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and synthetic analogs of related Ganoderma triterpenoids. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Anti-proliferative Activity of this compound and Related Synthetic Analogs
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| This compound related | ||||
| Ganodermanontriol | MCF-7 (Breast Cancer) | Cell Proliferation | 5.8 | [1] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | 9.7 | [1] | |
| Ganoderic Acid A (GAA) Amide Analogs | ||||
| GAA | MCF-7 (Breast Cancer) | Anti-proliferation | >50 | [2] |
| Analog A2 | MCF-7 (Breast Cancer) | Anti-proliferation | 28.3 | [2] |
| HepG2 (Liver Cancer) | Anti-proliferation | 15.6 | [2] | |
| SJSA-1 (Osteosarcoma) | Anti-proliferation | 21.4 | [2] | |
| Analog A6 | MCF-7 (Breast Cancer) | Anti-proliferation | 18.6 | [2] |
| Analog A7 | MCF-7 (Breast Cancer) | Anti-proliferation | 20.1 | [2] |
| Analog A8 | MCF-7 (Breast Cancer) | Anti-proliferation | 24.5 | [2] |
| Analog A9 | MCF-7 (Breast Cancer) | Anti-proliferation | 23.7 | [2] |
| Analog A15 | MCF-7 (Breast Cancer) | Anti-proliferation | 29.8 | [2] |
| Ganoderic Acid T (GAT) Derivatives | ||||
| GAT | HeLa (Cervical Cancer) | Cytotoxicity (MTT) | 25.3 | [3] |
| TLTO-A (Amide derivative) | HeLa (Cervical Cancer) | Cytotoxicity (MTT) | 17.3 | [3] |
| TLTO-Me (Methyl ester derivative) | HeLa (Cervical Cancer) | Cytotoxicity (MTT) | 25.1 | [3] |
| TLTO-Ee (Ethyl ester derivative) | HeLa (Cervical Cancer) | Cytotoxicity (MTT) | 26.2 | [3] |
| TLTO-Pe (Propyl ester derivative) | HeLa (Cervical Cancer) | Cytotoxicity (MTT) | 28.7 | [3] |
Table 2: Anti-inflammatory and Other Activities of this compound
| Compound | Assay | Cell Line/System | Effect | Reference |
| This compound | UVA Protection | NIH/3T3 Fibroblasts | Decreased DNA damage | [4] |
| Anti-inflammatory | RAW 264.7 Macrophages | Reduced MCP-1 and iNOS expression | [4] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound or synthetic analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Lipopolysaccharide (LPS) or other appropriate stimulus.
-
This compound or synthetic analogs.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound or synthetic analogs for a specified pre-incubation period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulus such as LPS to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for an appropriate time to allow for luciferase expression (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells according to the dual-luciferase reporter assay system protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of the compounds is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated control.
Mandatory Visualizations
References
- 1. Semisynthesis and biological evaluation of ganodermanontriol and its stereoisomeric triols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ganoderol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantification of Ganoderol A, a bioactive triterpenoid found in Ganoderma species. The selection of a robust and reliable analytical method is crucial for quality control, pharmacokinetic studies, and the overall development of therapeutic products derived from this medicinal mushroom. This document outlines the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. The following table summarizes the key validation parameters for HPLC-UV, LC-MS/MS, and HPTLC, based on published data for the analysis of this compound and related ganoderic acids.
| Validation Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999[1] | > 0.9935[2] | > 0.995[3] |
| Limit of Detection (LOD) | 0.4 - 50 µg/mL (for various ganoderic acids)[4] | 3.0 - 25.0 ng/mL[5] | ~63 - 90 ng[3] |
| Limit of Quantification (LOQ) | 0.4 - 50 µg/mL (for various ganoderic acids)[4] | 20.0 - 40.0 ng/mL[5] | ~63 - 90 ng[3] |
| Accuracy (Recovery %) | Not explicitly stated for this compound | 90.0% - 105.7%[5] | 93.17% - 108.12%[3] |
| Precision (RSD %) | < 2.4% (Intra-day), < 4.1% (Inter-day)[1] | < 6.2%[5] | < 8.85% (Inter-day)[3] |
Note: The values presented are derived from studies on various ganoderic acids and provide a comparative basis. Method performance for this compound specifically may vary.
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for each technique.
1. Sample Preparation (General Protocol)
A common extraction method for this compound from Ganoderma fruiting bodies or spores involves the following steps:
-
Grinding: The dried sample is finely powdered.
-
Extraction: The powder is extracted with a suitable solvent, such as methanol or a chloroform/methanol mixture, often using ultrasonication or reflux to enhance extraction efficiency.[4][6]
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure.[4]
-
Reconstitution: The dried residue is redissolved in a specific volume of the mobile phase or a suitable solvent for analysis.[4]
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used method for the quantification of triterpenoids.[4]
-
Chromatographic System: Agilent 1260 Infinity HPLC system or equivalent.[4]
-
Column: C18 reversed-phase column (e.g., Zorbax ODS C18, 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is typically used, for example, with acetonitrile and 0.1% phosphoric acid in water.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Detection: UV detection is commonly set at 254 nm.[4]
-
Column Temperature: 35 °C.[4]
3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when low concentrations of the analyte are expected.[5]
-
Chromatographic System: An LC system coupled with a triple-quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax XDB C18, 250 mm × 4.6 mm, 5μm).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and formic acid (e.g., 42:58:0.5, v/v/v).[5][7]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be used, operating in both positive and negative modes.[7][8]
-
Detection Mode: Selective Reaction Monitoring (SRM) is used for quantification, enhancing specificity.[5]
4. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the fingerprinting and quantification of compounds in herbal medicines, allowing for parallel analysis of multiple samples.[6]
-
Stationary Phase: HPTLC plates pre-coated with silica gel GF254.
-
Sample Application: Samples are applied as bands using an automated sampler.
-
Mobile Phase: A mixture of solvents such as toluene-ethyl formate-formic acid (5:5:0.2, V/V/V) is used for development.[9]
-
Derivatization: After development, the plate is often treated with a reagent (e.g., 10% sulfuric acid in ethanol) and heated to visualize the spots.
-
Detection: Densitometric scanning is performed at a specific wavelength (e.g., 366 nm) for quantification.[10]
Methodology and Workflow Visualization
The process of cross-validating these analytical methods involves a structured workflow to ensure that the results are comparable and reliable. Cross-validation is necessary when data from different analytical methods are being compared or when a method is transferred between laboratories.[11][12]
Caption: Workflow for the cross-validation of analytical methods for this compound.
Conclusion
The selection of an appropriate analytical method for this compound is contingent on the specific research or quality control objectives.
-
HPLC-UV is a robust and widely accessible method suitable for routine quality control where high sensitivity is not the primary requirement.[4]
-
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, and for the accurate quantification of low-level analytes in complex matrices.[5]
-
HPTLC offers high throughput and is an excellent tool for fingerprinting and simultaneous quantification of multiple components in a large number of samples, making it ideal for screening and quality assessment of raw materials.[6]
Cross-validation of these methods ensures the consistency and reliability of data across different analytical platforms, which is a critical aspect of drug development and regulatory compliance. The validation of analytical procedures should follow the principles outlined in the International Council on Harmonisation (ICH) guidelines.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Study on Quality Control of Compound Anoectochilus roxburghii (Wall.) Lindl. by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of five ganoderic acids in Ganoderma lucidum and its related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activities and Fingerprint Analysis of Triterpenes by HPTLC Technique for Distinguishing Ganoderma Species from Vietnam and other Asian Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ganoderma-market.com [ganoderma-market.com]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cjnmcpu.com [cjnmcpu.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.cuni.cz [dspace.cuni.cz]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
Ganoderol A: A Comparative Analysis of Efficacy Against Standard Therapeutic Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Ganoderol A, a lanostane-type triterpenoid isolated from Ganoderma lucidum, has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative overview of the efficacy of ganoderols, with a focus on available data for compounds structurally related to this compound, against standard anticancer and anti-inflammatory drugs. Due to the limited availability of direct comparative studies on this compound, this guide incorporates data on other relevant ganoderols, such as Ganoderiol F, to provide a broader context for its potential efficacy.
Anticancer Efficacy: Ganoderols vs. Standard Chemotherapeutic Agents
Table 1: In Vitro Cytotoxicity (IC50) of Ganoderiol F and Standard Chemotherapeutic Drugs in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Ganoderiol F | MDA-MB-231 | Breast Cancer | ~22-44 | [1] |
| SK-BR-3 | Breast Cancer | ~22-44 | [1] | |
| MDA-MB-468 | Breast Cancer | ~22-44 | [1] | |
| MCF-7 | Breast Cancer | ~22-44 | [1] | |
| 4T1 | Murine Breast Cancer | ~22-44 | [1] | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 | [2] |
| HepG2 | Liver Cancer | 12.18 | [2] | |
| A549 | Lung Cancer | >20 | [2] | |
| Cisplatin | MCF-7 | Breast Cancer | ~20-40 | [3] |
| HepG2 | Liver Cancer | ~10-30 | [3] | |
| A549 | Lung Cancer | 16.48 | [4] |
Note: IC50 values for standard drugs can vary significantly between studies due to different experimental conditions. The values presented here are for comparative purposes and are sourced from the cited literature.
Anti-inflammatory Potential: Ganoderols vs. Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
Ganoderols have demonstrated anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. While direct quantitative comparisons with NSAIDs are limited, the mechanistic actions provide a basis for comparison.
Table 2: Mechanistic Comparison of Anti-inflammatory Effects
| Feature | Ganoderols (General) | Celecoxib (COX-2 Inhibitor) |
| Primary Target | NF-κB, MAPK pathways | Cyclooxygenase-2 (COX-2) |
| Mechanism | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6), suppression of iNOS and COX-2 expression. | Selective inhibition of COX-2, leading to reduced prostaglandin synthesis. |
| Reported Effects | Reduction of nitric oxide (NO) production in LPS-stimulated macrophages. | Potent anti-inflammatory and analgesic effects. |
Experimental Protocols
MTT Assay for Cytotoxicity (IC50 Determination)
This protocol is a standard colorimetric assay for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,500 to 10,000 cells/well and incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from a dose-response curve.[5]
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS). NO is rapidly oxidized to nitrite (NO2-), which can be quantified using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[6]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL).[6][7]
-
Incubation: Incubate the cells for 24 hours to allow for NO production.[6]
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[6]
-
Absorbance Measurement: After a short incubation period, measure the absorbance of the resulting azo dye at approximately 540 nm.[6]
-
NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-only control.
Signaling Pathways and Mechanisms of Action
Ganoderols exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Anticancer Mechanisms
Ganoderols, including Ganoderiol F, have been shown to induce cell cycle arrest and apoptosis in cancer cells.[1] This is often achieved through the modulation of pathways that control cell survival and proliferation.
Caption: Putative anticancer signaling pathway of this compound.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of ganoderols are largely attributed to their ability to suppress the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[8][9]
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of a novel compound like this compound.
Caption: Workflow for in vitro anticancer evaluation.
Conclusion
The available evidence suggests that ganoderols, as a class of compounds, exhibit promising anticancer and anti-inflammatory activities. While direct comparative data for this compound against standard drugs is currently lacking, studies on related compounds like Ganoderiol F indicate a potential for efficacy. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and its standing relative to established pharmacological agents. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers embarking on such investigations.
References
- 1. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages [agris.fao.org]
- 9. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Metabolomics Guide to Ganoderol A Content in Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
The genus Ganoderma, a group of polypore mushrooms, has been a cornerstone of traditional medicine in Asia for centuries. Modern research has identified a vast array of bioactive compounds within these fungi, with triterpenoids being of significant interest for their potential therapeutic properties. Among these, ganoderol A has emerged as a compound of interest. This guide provides a comparative overview of this compound content across different Ganoderma species, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly among different Ganoderma species and even within the same species depending on cultivation conditions and the part of the mushroom analyzed. Below is a summary of quantitative data from a comparative study on various Ganoderma species.
| Ganoderma Species | Part Analyzed | This compound Content (µg/g of dried material)[1] |
| Ganoderma lucidum (Wild) | Fruiting Body | 10.52 |
| Ganoderma lucidum (Cultivated) | Fruiting Body | 8.76 |
| Ganoderma applanatum | Fruiting Body | 5.14 |
| Ganoderma boninense | Fruiting Body | 7.23 |
| Ganoderma capense | Fruiting Body | 9.88 |
| Ganoderma hainanense | Fruiting Body | 6.45 |
| Ganoderma sinense | Fruiting Body | Not Detected |
Data sourced from an improved HPLC-DAD method for quantitative comparisons of triterpenes in Ganoderma lucidum and its five related species originating from Vietnam.[1]
Experimental Protocols
Accurate quantification of this compound is crucial for comparative metabolomics studies. The following is a detailed methodology for the extraction and analysis of this compound from Ganoderma species, based on established protocols for triterpenoid analysis.[][3][4]
Sample Preparation and Extraction
-
Grinding: Dried fruiting bodies of Ganoderma species are ground into a fine powder (approximately 20-40 mesh).
-
Extraction Solvent: Methanol or ethanol is commonly used for the extraction of triterpenoids from Ganoderma.
-
Extraction Method:
-
Ultrasonic Extraction: A specific amount of the powdered sample (e.g., 1.0 g) is mixed with a defined volume of the extraction solvent (e.g., 50 mL). The mixture is then subjected to ultrasonic extraction for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 50°C). This process is typically repeated twice to ensure maximum extraction efficiency.
-
Soxhlet Extraction: Alternatively, Soxhlet extraction can be employed for exhaustive extraction. The powdered sample is placed in a thimble and extracted with the solvent over several hours.
-
-
Filtration and Concentration: The resulting extracts are filtered to remove solid particles. The filtrates from repeated extractions are combined and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Sample Solution Preparation: A precise amount of the dried crude extract is redissolved in a known volume of the mobile phase (e.g., methanol or acetonitrile) to achieve a specific concentration for analysis. This solution is then filtered through a 0.22 µm syringe filter before injection into the analytical system.
Analytical Method: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.
-
Chromatographic System: A UPLC system equipped with a C18 column is typically used for separation.
-
Mobile Phase: A gradient elution is commonly employed, consisting of two solvents:
-
Solvent A: Water with a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve peak shape.
-
Solvent B: Acetonitrile or methanol. The gradient program is optimized to achieve good separation of this compound from other matrix components.
-
-
Mass Spectrometry: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the samples is then determined by comparing its peak area to the calibration curve.
Visualizing the Experimental Workflow and Biosynthetic Pathway
To further clarify the processes involved in this compound analysis and its formation, the following diagrams have been generated using Graphviz.
References
Ganoderol A: Evaluating its Potential as a Clinical Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for reliable and sensitive biomarkers is a cornerstone of modern medicine, facilitating early disease diagnosis, prognostic evaluation, and the development of targeted therapies. In recent years, natural compounds have garnered significant interest for their potential as novel biomarkers. Ganoderol A, a triterpenoid found in medicinal mushrooms of the Ganoderma genus, has emerged as a compound of interest due to its biological activities.[1][2] This guide provides a comprehensive comparison of this compound with related compounds and discusses its potential as a biomarker, supported by available experimental data and detailed methodologies.
While direct validation of this compound as a clinical biomarker is still in its nascent stages, this guide will explore its known biological functions, analytical quantification methods, and the signaling pathways of closely related triterpenoids from Ganoderma, such as Ganoderic Acid A, to build a case for its biomarker potential.
Comparative Analysis of Ganoderma Triterpenoids
This compound belongs to a large family of triterpenoids isolated from Ganoderma species, which include other well-studied compounds like Ganoderic Acid A and Ganodermanontriol. While structurally related, these compounds exhibit distinct biological activities that may influence their suitability as biomarkers for different pathological conditions.
| Compound | Key Biological Activities | Known Signaling Pathway Interactions (Direct or Related Compounds) | Potential Biomarker Application (Hypothesized) |
| This compound | Inhibits in-vitro cholesterol synthesis.[1][2] | To be elucidated. Likely shares pathways with other Ganoderma triterpenoids. | Dyslipidemia, Cardiovascular Diseases |
| Ganoderic Acid A (GAA) | Anti-inflammatory, antioxidant, antitumor, hepatoprotective.[3] | Regulates NF-κB, JAK/STAT, PI3K/Akt/mTOR, MAPK pathways.[3][4] | Cancer, Inflammatory Diseases, Liver Injury |
| Ganodermanontriol (GNDT) | Suppresses growth of colon cancer cells.[5] | Inhibits β-catenin signaling pathway.[5] | Colorectal Cancer |
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. The following protocol is based on a validated method for the simultaneous determination of multiple triterpenoids in Ganoderma species.
Protocol: Quantification of this compound using Pressurized Liquid Extraction (PLE) and High-Performance Liquid Chromatography (HPLC)
This method provides a robust and efficient approach for the extraction and quantification of this compound from Ganoderma samples.
1. Pressurized Liquid Extraction (PLE):
-
Sample Preparation: Dried and powdered Ganoderma sample (fruiting body or mycelium).
-
Instrumentation: Accelerated Solvent Extractor (ASE) system.
-
Extraction Parameters:
-
Solvent: Methanol
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Post-Extraction: The extract is evaporated to dryness and the residue is redissolved in methanol for HPLC analysis.
2. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax ODS C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Aqueous Acetic Acid
-
-
Gradient Elution: A linear gradient from 20% to 80% A over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Quantification: A calibration curve is generated using a purified this compound standard. The concentration in the sample is determined by comparing its peak area to the standard curve.
Signaling Pathways and Biomarker Potential
While the direct signaling pathways of this compound are not yet fully elucidated, the extensive research on related Ganoderma triterpenoids, particularly Ganoderic Acid A, provides a strong foundation for hypothesizing its mechanism of action and biomarker potential.
Potential Signaling Pathways for Ganoderma Triterpenoids
Ganoderic Acid A has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[3][6] It is plausible that this compound, due to its structural similarity, may interact with some of these same pathways.
Caption: Potential signaling pathways modulated by Ganoderic Acid A.
Workflow for this compound Biomarker Validation
The validation of this compound as a biomarker will require a systematic approach, progressing from preclinical studies to clinical validation.
Caption: A typical workflow for biomarker validation.
Conclusion and Future Directions
This compound presents an intriguing possibility as a novel biomarker, particularly in the context of metabolic disorders like dyslipidemia, given its reported inhibitory effects on cholesterol synthesis. However, the current body of research is insufficient to validate its clinical utility. There is a clear need for further studies to:
-
Elucidate the specific signaling pathways directly modulated by this compound.
-
Conduct preclinical studies to correlate this compound levels with specific disease states in animal models.
-
Perform comprehensive analytical validation to establish robust and standardized quantification methods.
-
Initiate clinical studies to evaluate its performance against existing biomarkers in human populations.
The information presented in this guide, particularly the detailed analytical protocol and the insights from related compounds, provides a solid foundation for researchers to embark on the necessary studies to fully validate the potential of this compound as a clinically relevant biomarker. The structured approach to biomarker validation outlined here will be critical in translating the initial promise of this natural compound into a tool that can benefit patient care and drug development.
References
- 1. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]
- 2. redalyc.org [redalyc.org]
- 3. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ganodermanontriol, a lanostanoid triterpene from Ganoderma lucidum, suppresses growth of colon cancer cells through ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Ganoderol A from Diverse Ganoderma Strains: A Guide for Researchers
For Immediate Release
A comprehensive guide offering a comparative analysis of Ganoderol A, a bioactive triterpenoid, from various Ganoderma mushroom strains. This document provides researchers, scientists, and drug development professionals with available quantitative data, detailed experimental protocols, and insights into its potential signaling pathways.
Introduction
Ganoderma, a genus of polypore fungi, has been a cornerstone of traditional medicine for centuries, revered for its diverse therapeutic properties. Among the myriad of bioactive compounds produced by these mushrooms, the triterpenoids, including this compound, have garnered significant scientific interest. This compound, a lanostane-type triterpenoid, has been identified in several Ganoderma species, notably Ganoderma lucidum, Ganoderma pfeifferi, and Ganoderma sinense.[1] Emerging research suggests its potential role in various biological processes, making a comparative understanding of its prevalence across different strains crucial for targeted research and development.
This guide provides a comparative overview of this compound from different Ganoderma strains, summarizing the currently available quantitative data. It further details established experimental protocols for the extraction, purification, and analysis of this compound and explores the potential signaling pathways it may modulate, based on evidence from closely related triterpenoids.
Quantitative Comparison of this compound in Ganoderma Strains
The concentration of this compound can vary significantly between different species and even strains of Ganoderma, influenced by factors such as genetic makeup, cultivation conditions, and the part of the mushroom analyzed (fruiting body, mycelium, or spores). While comprehensive comparative studies focusing solely on this compound are limited, existing research provides some quantitative insights. The following table summarizes the reported presence and, where available, the quantity of this compound in various Ganoderma species. It is important to note that the majority of quantitative analyses on Ganoderma triterpenoids have focused on ganoderic acids, leading to a relative scarcity of data for this compound.
| Ganoderma Strain | Part Analyzed | This compound Content (µg/g of dry weight) | Reference |
| Ganoderma lucidum | Fruiting Body | Present (Quantification not specified in most studies) | [1] |
| Ganoderma pfeifferi | Basidiocarps | Present (Quantification not specified) | [1] |
| Ganoderma sinense | Fruiting Body | Present (Quantification not specified) | [1] |
| Indian Ganoderma spp. | Cultivated | GAA varied from 827.50 to 2010.36 µg/g | [2] |
Note: The table highlights the current gap in directly comparable quantitative data for this compound across a wide range of Ganoderma strains. Much of the available literature confirms its presence but does not provide specific quantification.
Biological Activity and Potential Signaling Pathways
While direct studies on the signaling pathways modulated by isolated this compound are not yet prevalent in the reviewed literature, the mechanisms of action of structurally similar triterpenoids from Ganoderma offer valuable insights into its potential biological effects.
Inhibition of Cholesterol Biosynthesis:
One of the key reported activities of this compound is its inhibitory effect on cholesterol synthesis. This action is crucial for cellular function and is implicated in various diseases.
Caption: Inhibition of Cholesterol Biosynthesis by this compound.
Modulation of Cellular Signaling Pathways:
Triterpenoids from Ganoderma, such as ganodermanontriol and ganoderic acids, have been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. It is highly probable that this compound exerts its biological effects through similar mechanisms.
-
β-catenin Signaling Pathway: Ganodermanontriol, a closely related triterpenoid, has been demonstrated to suppress the growth of colon cancer cells by inhibiting the β-catenin signaling pathway.[3] This pathway is crucial in cell adhesion and gene transcription.
-
MAPK/ERK, NF-κB, and AP-1 Signaling Pathways: Lucidenic acids, another class of Ganoderma triterpenoids, have been shown to inhibit the invasion of human hepatoma cells by inactivating the MAPK/ERK signal transduction pathway and reducing the binding activities of NF-κB and AP-1. These pathways are central to the regulation of inflammatory responses, cell proliferation, and survival.
Caption: Potential Signaling Pathways Modulated by this compound.
Experimental Protocols
The following protocols provide a general framework for the extraction, purification, and quantification of this compound from Ganoderma species. These methods can be adapted and optimized based on the specific strain and available laboratory equipment.
1. Extraction of Total Triterpenoids:
-
Objective: To extract the crude triterpenoid fraction from the dried fruiting bodies of Ganoderma.
-
Materials:
-
Dried and powdered Ganoderma fruiting bodies.
-
Ethanol (95%).
-
Rotary evaporator.
-
Filtration apparatus.
-
-
Procedure:
-
Macerate the powdered Ganoderma material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction for 24 hours at room temperature with continuous agitation.
-
Filter the extract to separate the solid residue from the liquid phase.
-
Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.
-
2. Purification of this compound:
-
Objective: To isolate and purify this compound from the crude triterpenoid extract.
-
Materials:
-
Crude triterpenoid extract.
-
Silica gel for column chromatography.
-
Solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Thin-layer chromatography (TLC) plates.
-
Preparative High-Performance Liquid Chromatography (HPLC) system.
-
-
Procedure:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent (hexane) and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing this compound (a reference standard is required for comparison).
-
Pool the fractions rich in this compound and concentrate them.
-
For further purification, subject the concentrated fraction to preparative HPLC using a suitable C18 column and a mobile phase such as methanol/water or acetonitrile/water.
-
3. Quantification of this compound by HPLC-MS:
-
Objective: To accurately quantify the amount of this compound in the purified fractions or crude extract.
-
Materials:
-
Purified this compound or extract.
-
This compound reference standard of known purity.
-
HPLC-MS system equipped with a C18 column.
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid).
-
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Prepare the sample solution by dissolving a known amount of the extract or purified fraction in the mobile phase.
-
Inject the standard and sample solutions into the HPLC-MS system.
-
Develop a suitable gradient elution method to achieve good separation of this compound from other components.
-
Use the mass spectrometer to detect and quantify this compound based on its specific mass-to-charge ratio (m/z).
-
Construct a calibration curve using the peak areas of the standard solutions and determine the concentration of this compound in the sample.
-
Caption: General Experimental Workflow for this compound Analysis.
Conclusion
This compound represents a promising bioactive compound within the diverse chemical arsenal of the Ganoderma genus. This guide provides a foundational understanding for researchers by consolidating the currently available, albeit limited, comparative data on its presence in different strains. The detailed experimental protocols offer a practical starting point for the extraction, purification, and quantification of this triterpenoid. While direct evidence for the signaling pathways modulated by this compound is still emerging, the known mechanisms of related compounds strongly suggest its potential to influence key cellular processes. Further research focusing on comprehensive quantitative comparisons across a wider range of Ganoderma species and direct investigation into its molecular targets will be crucial to fully unlock the therapeutic potential of this compound.
References
- 1. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]
- 2. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganodermanontriol, a lanostanoid triterpene from Ganoderma lucidum, suppresses growth of colon cancer cells through ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Ganoderol A and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of ganoderol A with its key precursors, lanosterol and ergosterol peroxide. The information is compiled from various experimental studies to offer an objective overview for research and development purposes.
Summary of Bioactivities
This compound, a lanostane-type triterpenoid from Ganoderma species, and its precursors exhibit a range of significant biological activities. While direct comparative studies are limited, the existing data indicates distinct and overlapping areas of efficacy. Ergosterol peroxide demonstrates notable anticancer properties, while this compound is recognized for its anti-inflammatory and cholesterol-lowering effects. Lanosterol, a fundamental sterol, is primarily involved in cholesterol biosynthesis and has been studied for its role in maintaining lens clarity.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound, ergosterol peroxide, and lanosterol. Due to the lack of studies performing direct side-by-side comparisons, the data is presented for each compound individually.
Table 1: Anticancer Activity of Ergosterol Peroxide
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer | 5.8 | [1] |
| MCF-7 | Breast Cancer | 7.45 | [2] |
| HepG2 | Liver Cancer | Sub-micromolar | [3] |
| SK-Hep1 | Liver Cancer | Sub-micromolar | [3] |
| Human Renal Carcinoma (786-0) | Kidney Cancer | >15 | [4] |
Table 2: Anti-inflammatory Activity of this compound
Table 3: Cholesterol Biosynthesis Inhibition by this compound
This compound has been shown to inhibit cholesterol biosynthesis by targeting the enzyme lanosterol 14α-demethylase, which acts on the pathway between lanosterol and lathosterol[6]. Specific IC50 values for this inhibition are not detailed in the available literature.
Table 4: Bioactivity of Lanosterol
Direct IC50 values for specific bioactivities of lanosterol are not commonly reported as it is a fundamental biological molecule. Its primary role is as a precursor in steroidogenesis. Some studies have investigated its potential to reverse protein aggregation in cataracts, but quantitative inhibitory concentrations are not well-established[7].
Signaling Pathways
The biological effects of this compound and its precursors are mediated through various signaling pathways.
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ergosterol peroxide) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Cholesterol Biosynthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of cholesterol in a cell-based or enzymatic system.
Principle: The inhibitory effect on specific enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase or lanosterol 14α-demethylase, is quantified. This can be done by measuring the conversion of a radiolabeled substrate or by using a coupled enzyme assay.
Lanosterol 14α-demethylase Activity Assay Protocol (Reconstituted System):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 50 mM potassium phosphate, pH 7.4), a source of reducing equivalents (NADPH), and the reconstituted human CYP51A1 enzyme and CPR.
-
Inhibitor Incubation: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate, lanosterol.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent.
-
Analysis: Analyze the products by HPLC or GC-MS to quantify the conversion of lanosterol to its demethylated product.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Conclusion
This compound and its precursors, lanosterol and ergosterol peroxide, each possess distinct and valuable bioactivities. Ergosterol peroxide shows significant potential as an anticancer agent, with demonstrated cytotoxicity against a range of cancer cell lines. This compound exhibits promising anti-inflammatory and cholesterol-lowering properties, suggesting its therapeutic potential in metabolic and inflammatory diseases. The foundational precursor, lanosterol, continues to be a subject of research for its role in fundamental cellular processes and potential therapeutic applications. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic indices of these related compounds, which will be crucial for guiding future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Evaluation, and Structure-Activity Relationship Study of Lanosterol Derivatives To Reverse Mutant-Crystallin-Induced Protein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triterpenoid Trio from Ganoderma lucidum: A Comparative Analysis of their Roles in Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the experimental validation of Ganoderol A and other related triterpenoids in cellular signaling.
The medicinal mushroom Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of bioactive triterpenoids. Among these, this compound, Ganoderic Acid A, and Ganodermanontriol have garnered significant scientific interest for their potential therapeutic applications. This guide provides a comparative analysis of the current experimental evidence validating the roles of these compounds in critical signaling pathways implicated in various diseases. While research on this compound's influence on inflammatory and cancer-related signaling pathways is still emerging, extensive data exists for its structural relatives, offering valuable insights into their shared and distinct mechanisms of action.
Comparative Analysis of Bioactivity
The following tables summarize the available quantitative data on the inhibitory activities of this compound, Ganoderic Acid A, and Ganodermanontriol against key molecular targets in different signaling pathways. For context, the activities of well-established clinical inhibitors are also included.
| Compound | Target Pathway | Molecular Target | Cell Line | IC50 / Effect | Citation |
| This compound | Cholesterol Biosynthesis | Lanosterol 14α-demethylase | - | Inhibition observed, specific IC50 not provided | |
| Ganoderic Acid A | JAK/STAT | JAK1, JAK2 | HepG2 | Suppression of phosphorylation | [1] |
| Ganoderic Acid A | JAK/STAT | JAK2, STAT3 | MDA-MB-231 | Inhibition of phosphorylation | [2] |
| Ganodermanontriol | NF-κB/MAPK | TNF-α, NF-κB, p38, ERK, JNK | Rat Lung Tissue (in vivo) | Reduction in inflammatory mediators and pathway phosphorylation | [3] |
| Ruxolitinib (Jakafi®) | JAK/STAT | JAK1, JAK2 | Various | IC50 ~3 nM | [4] |
| Tofacitinib (Xeljanz®) | JAK/STAT | JAK1, JAK3 | Various | IC50 ~1-100 nM | [5] |
| Bortezomib (Velcade®) | NF-κB | Proteasome (indirect inhibition) | Various | IC50 in nM range | [6][7] |
Signaling Pathways Under Investigation
Cholesterol Biosynthesis Pathway
The cholesterol biosynthesis pathway is a critical metabolic process. One of its key enzymes is Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1), which catalyzes an essential step in the conversion of lanosterol to cholesterol.[8] Inhibition of this enzyme is a therapeutic strategy for lowering cholesterol.
This compound's Role:
Experimental evidence indicates that this compound, along with other 26-oxygenosterols from G. lucidum, inhibits cholesterol biosynthesis. Specifically, it has been demonstrated to inhibit lanosterol 14α-demethylase.[9] This positions this compound as a potential natural compound for hypercholesterolemia management.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. This pathway is involved in processes such as immunity, cell division, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[4][5]
Ganoderic Acid A's Role:
Multiple studies have demonstrated that Ganoderic Acid A can significantly suppress the activation of the JAK/STAT pathway. It has been shown to inhibit the phosphorylation of JAK1, JAK2, and STAT3 in various cancer cell lines.[1][2] This inhibition leads to reduced tumor growth and enhanced chemosensitivity.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the immune response, inflammation, and cell survival. Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers.[6][7] The canonical pathway is activated by pro-inflammatory cytokines like TNF-α, leading to the activation of the IKK complex, subsequent degradation of IκB, and nuclear translocation of the p50/p65 NF-κB dimer to induce target gene expression.
Ganodermanontriol's Role:
Ganodermanontriol has been shown to be a potent inhibitor of the NF-κB pathway. In in vivo models of pneumonia, it significantly reduced the levels of inflammatory mediators by targeting the TNF/NF-κB/MAPKs signaling pathways.[3]
Detailed Experimental Protocols
Lanosterol 14α-demethylase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of lanosterol 14α-demethylase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human lanosterol 14α-demethylase (CYP51A1) is expressed and purified. The substrate, lanosterol, is prepared in a suitable buffer.
-
Reaction Mixture: The assay is typically performed in a reaction mixture containing the purified enzyme, the substrate, and a source of reducing equivalents (e.g., NADPH-cytochrome P450 reductase).
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction. The reaction is carried out at 37°C for a defined period.
-
Product Detection: The reaction is stopped, and the product (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) is extracted. The amount of product formed is quantified using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that of a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.[10][11]
Western Blot for Phosphorylated STAT3 (p-STAT3) Detection
Objective: To assess the effect of a test compound on the phosphorylation status of STAT3, a key indicator of JAK/STAT pathway activation.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2, MDA-MB-231) is cultured and treated with the test compound (e.g., Ganoderic Acid A) for a specific duration. A positive control (e.g., IL-6 stimulation) and a negative control (untreated) are included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed with an antibody for total STAT3 to ensure equal protein loading.
-
Densitometry Analysis: The intensity of the p-STAT3 bands is quantified and normalized to the total STAT3 bands to determine the relative level of STAT3 phosphorylation.[12][13][14]
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Cell Treatment: Transfected cells are treated with the test compound (e.g., Ganodermanontriol) followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: After a defined incubation period, the cells are lysed, and the cell lysate is collected.
-
Luciferase Assay: The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate. If a dual-luciferase system is used, the activities of both firefly and Renilla luciferases are measured sequentially.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of NF-κB activity is calculated by comparing the normalized luciferase activity of stimulated cells to that of unstimulated cells. The inhibitory effect of the test compound is determined by the reduction in fold induction.[15][16][17][18]
Concluding Remarks
The available scientific literature provides compelling evidence for the roles of Ganoderic Acid A and Ganodermanontriol as potent modulators of the JAK/STAT and NF-κB signaling pathways, respectively. While direct experimental data on this compound's activity in these specific pathways is currently limited, its demonstrated inhibition of lanosterol 14α-demethylase highlights its potential as a distinct bioactive compound from Ganoderma lucidum. Further research is warranted to fully elucidate the signaling pathways modulated by this compound and to explore its therapeutic potential in comparison to other well-characterized triterpenoids from this valuable medicinal mushroom. This guide serves as a foundational resource for researchers to design and interpret future experiments aimed at validating the therapeutic utility of these natural products.
References
- 1. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Network Pharmacology and Experimental Validation Reveal Ganodermanontriol Modulates Pneumonia via TNF/NF‐κB/MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An assay for lanosterol 14 alpha-demethylase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. bowdish.ca [bowdish.ca]
- 18. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
